2,3'-Biquinoline
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
612-81-7 |
|---|---|
Molekularformel |
C18H12N2 |
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
2-quinolin-3-ylquinoline |
InChI |
InChI=1S/C18H12N2/c1-4-8-17-13(5-1)9-10-18(20-17)15-11-14-6-2-3-7-16(14)19-12-15/h1-12H |
InChI-Schlüssel |
GGXQYMJZWYEQNN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC4=CC=CC=C4N=C3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC4=CC=CC=C4N=C3 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Synthesis of 2,3'-Biquinoline via Suzuki Coupling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,3'-biquinoline utilizing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, offering a versatile and efficient route to biaryl compounds, including the important biquinoline scaffold.[1][2] Biquinoline derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.
Core Reaction and Strategy
The synthesis of this compound via Suzuki coupling typically involves the reaction of a haloquinoline with a quinolineboronic acid in the presence of a palladium catalyst and a base.[1][3] The two primary retrosynthetic approaches are:
-
Route A: Coupling of a 2-haloquinoline with quinolin-3-ylboronic acid.
-
Route B: Coupling of a 3-haloquinoline with quinolin-2-ylboronic acid.
One specific example found in the literature is the Suzuki-Miyaura cross-coupling reaction of 2-chloroquinoline with quinolin-3-ylboronic acid to produce this compound.[3] The choice of reactants is often dictated by the commercial availability and stability of the starting materials. The reactivity of the haloquinoline follows the general trend I > Br > OTf >> Cl, which can influence the choice of coupling partner and reaction conditions.[1][4]
Key Reaction Parameters and Quantitative Data
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, base, solvent, and temperature.[5] Below are tables summarizing typical reaction components and conditions based on analogous Suzuki couplings of heterocyclic compounds.
Table 1: Reactants for this compound Synthesis
| Reactant 1 (Electrophile) | Reactant 2 (Nucleophile) |
| 2-Chloroquinoline | Quinolin-3-ylboronic acid |
| 2-Bromoquinoline | Quinolin-3-ylboronic acid |
| 3-Bromoquinoline | Quinolin-2-ylboronic acid |
| 2-Iodoquinoline | Quinolin-3-ylboronic acid pinacol ester |
| 3-Iodoquinoline | Quinolin-2-ylboronic acid pinacol ester |
Table 2: Typical Suzuki-Miyaura Reaction Conditions
| Parameter | Common Examples | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃, [Pd(dppf)Cl₂] | Catalyst choice is crucial and often substrate-dependent.[4][6] |
| Ligand | PPh₃, PCy₃, SPhos, JohnPhos, dppf | Bulky, electron-rich phosphine ligands can improve catalytic activity, especially for less reactive chlorides.[4][7] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | The base is essential for the activation of the boronic acid for transmetalation.[1][7] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, THF | Biphasic solvent systems are common, and the presence of water can be beneficial.[1][8] |
| Temperature (°C) | 80 - 120 | Higher temperatures are often required, sometimes facilitated by microwave irradiation.[8] |
| Reaction Time (h) | 6 - 24 | Reaction progress should be monitored by TLC or GC-MS.[6][9] |
Table 3: Exemplary Reaction Yields for Analogous Couplings
| Electrophile | Nucleophile | Catalyst | Base | Solvent | Yield (%) |
| 2-Aryl-4-chloro-3-iodoquinoline | Arylboronic acid | PdCl₂(PPh₃)₂ / PCy₃ | K₂CO₃ | Dioxane/H₂O | Moderate to Good |
| Quinazoline Halides | Arylboronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | DMF/H₂O | 76 - 90 (Microwave)[8] |
| Aryl Bromides | 2-Pyridylboronate | Pd₂(dba)₃ | KF | Dioxane | 74 - 82[10] |
| 9-Benzyl-6-chloropurine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 95[11] |
Experimental Protocols
The following are detailed, generalized methodologies for the synthesis of this compound via Suzuki coupling. These protocols are based on established procedures for similar heterocyclic couplings.[9][10][11]
Protocol 1: Synthesis of Quinolin-3-ylboronic Acid Pinacol Ester
This protocol describes the Miyaura borylation, a common method for preparing boronic esters.
-
Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar and a condenser, add 3-bromoquinoline (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), potassium acetate (1.5 equiv.), and [Pd(dppf)Cl₂] (0.03 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Heating: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired boronic ester.
Protocol 2: Suzuki-Miyaura Cross-Coupling for this compound
-
Reaction Setup: In a round-bottom flask or a microwave reaction vessel, combine 2-chloroquinoline (1.0 equiv.), quinolin-3-ylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like cesium carbonate (2.0 equiv.).[8]
-
Inert Atmosphere: Purge the vessel with argon or nitrogen for 10-15 minutes.[9]
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).[9]
-
Heating: Heat the mixture with stirring at 100 °C for 18 hours or until the starting material is consumed (as monitored by TLC or GC-MS).[9] Alternatively, microwave irradiation at a high temperature (e.g., 175 °C) for a shorter duration (e.g., 6-30 minutes) can be employed.[8]
-
Workup: Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.[12] Wash the organic layer sequentially with water and brine.[12] Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[9][12]
-
Purification: Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the this compound.[8][9]
Visualizations
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4]
Caption: The catalytic cycle for the Suzuki-Miyaura synthesis of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: A typical experimental workflow for the synthesis of this compound.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and adaptable method for the synthesis of this compound. By carefully selecting the coupling partners, catalyst system, and reaction conditions, researchers can achieve good to excellent yields of the desired product. The protocols and data presented in this guide offer a solid foundation for the development and optimization of this important transformation in the fields of pharmaceutical research and materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. asianpubs.org [asianpubs.org]
- 9. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. youtube.com [youtube.com]
Introduction: The Significance of Biquinoline Scaffolds
An In-depth Technical Guide to the Friedländer Synthesis of Unsymmetrical Biquinolines
For Researchers, Scientists, and Drug Development Professionals
Quinolines represent a critical class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous natural products and pharmacologically active molecules.[1] Their derivatives are integral to a wide array of therapeutic agents, demonstrating antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[2] Biquinolines, molecules comprising two linked quinoline units, expand this chemical space, offering unique three-dimensional structures that are of significant interest in drug development, catalysis, and materials science.
The Friedländer annulation, first reported by Paul Friedländer in 1882, stands as one of the most direct and versatile methods for constructing the quinoline ring system.[2][3] The reaction classically involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3][4] This guide focuses on the application of this venerable reaction to the synthesis of complex, unsymmetrical biquinolines, detailing modern catalytic approaches, experimental protocols, and strategies to overcome key synthetic challenges such as regioselectivity.
Core Reaction Mechanism
The Friedländer synthesis can proceed through two primary mechanistic pathways, depending on the reaction conditions and catalysts employed. The initial step is either an aldol condensation or the formation of a Schiff base.[4]
-
Aldol-First Pathway : The α-methylene ketone reacts with the 2-aminoaryl carbonyl compound in an intermolecular aldol condensation to form an aldol adduct. This intermediate then undergoes dehydration, followed by intramolecular cyclization (imine formation) and a final dehydration step to yield the aromatic quinoline ring.[4]
-
Schiff Base-First Pathway : The amine of the 2-aminoaryl carbonyl compound condenses with the ketone to form a Schiff base (imine). This is followed by an intramolecular aldol-type reaction and subsequent dehydration to form the final quinoline product.[4]
The Challenge of Synthesizing Unsymmetrical Products: Regioselectivity
The synthesis of unsymmetrical biquinolines, or even simple unsymmetrically substituted quinolines, introduces the significant challenge of regioselectivity. When an unsymmetrical ketone (e.g., methyl ethyl ketone) is used, the reaction can proceed via enolate formation at either the more-substituted (thermodynamic) or less-substituted (kinetic) α-carbon. This leads to a mixture of two different constitutional isomers, complicating purification and reducing the yield of the desired product.[5]
Controlling this selectivity is paramount and has been the focus of considerable research. Strategies include the use of specialized amine catalysts, Lewis acids, and ionic liquids that can direct the reaction down a single pathway.[6][7]
Synthetic Strategies and Methodologies
Modern approaches to the Friedländer synthesis of biquinolines focus on improving yields, enhancing selectivity, and employing environmentally benign conditions.
Double Friedländer Annulation in Water
A highly effective strategy for creating symmetrical and unsymmetrical biquinolines is the double Friedländer reaction. A notable green protocol involves the synthesis of sulfur-linked bisquinolines using p-toluenesulfonic acid (p-TsOH) as a catalyst in water.[8]
Detailed Experimental Protocol (Example) [8]
-
Reactants : A mixture of the appropriate bis(β-keto-sufanyl) compound (e.g., 2-[(2-oxo-2-phenylethyl)sulfanyl]-1-phenyl-1-ethanone) (1 mmol), 2-aminobenzophenone (2 mmol), and p-toluenesulfonic acid (p-TsOH) (0.5 mmol) is prepared.
-
Solvent : 15 mL of water is added to the mixture.
-
Reaction Conditions : The suspension is heated to reflux with constant stirring for the time specified (typically 4-6 hours). The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Workup : After completion, the reaction mixture is cooled to room temperature. The solid product that precipitates is collected by vacuum filtration.
-
Purification : The crude solid is washed thoroughly with water and then with a small amount of ethanol to remove impurities. The product is then dried under vacuum to yield the pure bisquinoline.
Table 1: Synthesis of Sulfur-Linked Bisquinolines via Double Friedländer Reaction [8]
| Entry | Diketone Precursor | 2-Aminoarylketone | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 2-[(2-oxo-2-phenylethyl)sulfanyl]-1-phenyl-1-ethanone | 2-Aminobenzophenone | 4 | 92 |
| 2 | 2-[(2-(4-chlorophenyl)-2-oxoethyl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone | 2-Aminobenzophenone | 5 | 90 |
| 3 | 2-[(2-oxo-2-p-tolylethyl)sulfanyl]-1-p-tolyl-1-ethanone | 2-Amino-5-chlorobenzophenone | 4.5 | 93 |
| 4 | 1,2-bis((2-oxo-2-phenylethyl)disulfanyl)bis(1-phenylethan-1-one) | 2-Aminobenzophenone | 6 | 88 |
Regiocontrol with Specialized Amine Catalysts
To address the challenge of regioselectivity with unsymmetrical ketones, specific amine catalysts have been developed. Cyclic secondary amines, particularly pyrrolidine derivatives, have been shown to provide high regioselectivity. The bicyclic pyrrolidine derivative TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) is a highly effective catalyst for directing the annulation to the methyl group of a methyl ketone.[7][9]
Table 2: Regioselective Synthesis of 2-Substituted Quinolines [7][9]
| 2-Aminoaryl Carbonyl | Ketone | Catalyst (mol%) | Conditions | Regioselectivity (2-Subst. : 2,3-Disubst.) | Yield (%) |
|---|---|---|---|---|---|
| 2-Aminobenzaldehyde | 2-Butanone | TABO (20) | Toluene, 110 °C, Slow Addition | >98:2 | 82 |
| 2-Amino-3-pyridinaldehyde | Acetone | Pyrrolidine (20) | Toluene, 110 °C | - | 84 |
| 2-Amino-3-pyridinaldehyde | 2-Pentanone | TABO (20) | Toluene, 110 °C, Slow Addition | 96:4 | 75 |
Modern Catalytic Systems
Recent advancements have introduced a variety of efficient catalytic systems that offer benefits such as mild reaction conditions, high yields, and catalyst recyclability.
-
Ionic Liquids (ILs) : Room-temperature ionic liquids, such as 1-butylimidazolium tetrafluoroborate [Hbim]BF₄, can act as both the solvent and promoter, often eliminating the need for an additional catalyst. These reactions can proceed under solvent-free conditions with excellent yields and recyclability of the ionic liquid.[2][6]
-
Nanocatalysts : Heterogeneous nanocatalysts, like zinc chloride supported on a magnetic Fe₃O₄@SiO₂ core-shell structure, provide high catalytic activity and allow for easy separation from the reaction mixture using an external magnet, facilitating reuse.[2]
-
Metal-Organic Frameworks (MOFs) : MOFs such as CuBTC possess a high concentration of Lewis acid sites, enabling them to catalyze the Friedländer reaction with high efficiency under solvent-free conditions.[10]
-
Polymer-Supported Catalysts : Catalysts supported on polymers, such as PEG-SO₃H or Amberlyst-15 resin, allow for heterogeneous reaction conditions, simplifying product purification and enabling catalyst recycling.[1]
Table 3: Comparison of Modern Catalysts in Friedländer Synthesis
| Catalyst | Reactants (Example) | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| [Hbim]BF₄ | 2-Aminoacetophenone + Ethyl acetoacetate | Solvent-free, 100 °C | 3-6 h | 93 | [2] |
| Fe₃O₄@SiO₂/ZnCl₂ | 2-Aminobenzophenone + Ethyl acetoacetate | Solvent-free, 60 °C | 2 h | 95 | [2] |
| In(OTf)₃ (5 mol%) | 2-Aminobenzophenone + Ethyl acetoacetate | Solvent-free, 120 °C | 1.5 h | 92 | [11] |
| Choline Chloride-ZnCl₂ | 2-Aminobenzophenone + Ketone | Solvent-free, 80 °C | 3.5 h | 91 | [2] |
| CuBTC | 2-Aminoacetophenone + Ethyl acetoacetate | Solvent-free, 130 °C | 1 h | ~99 | [10] |
| PEG-SO₃H | 2-Aminobenzophenone + Active Methylene Cmpd. | Aqueous, 60 °C | - | Good-Excellent |[1] |
General Experimental Workflow
The successful synthesis of biquinolines via the Friedländer reaction relies on a systematic experimental workflow, from reaction setup to product characterization.
Conclusion and Outlook
The Friedländer synthesis remains a powerful and adaptable tool for the construction of quinoline and biquinoline frameworks. While classical methods often suffered from harsh conditions and lack of selectivity, modern advancements have introduced a host of solutions. The development of highly regioselective amine catalysts, robust heterogeneous nanocatalysts, and green protocols using water or recyclable ionic liquids has transformed the field. For professionals in drug discovery and materials science, these refined methodologies provide efficient, selective, and sustainable pathways to novel and complex unsymmetrical biquinolines, paving the way for the development of next-generation therapeutics and functional materials. Future research will likely focus on further enhancing the enantioselectivity of the reaction for chiral quinoline synthesis and expanding the substrate scope to even more complex molecular architectures.[2]
References
- 1. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicreactions.org [organicreactions.org]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 8. A green protocol for the synthesis of conformationally rigid sulfur linked bisquinolines by double Friedlander reaction in water - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. collaborate.princeton.edu [collaborate.princeton.edu]
- 10. Synthesis of quinolines via Friedländer reaction catalyzed by CuBTC metal–organic-framework - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
The Elusive Crystal Structure of 2,3'-Biquinoline: Acknowledging a Gap in Crystallographic Data
Despite extensive searches of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), a definitive, experimentally determined crystal structure for 2,3'-biquinoline remains elusive. This absence of data prevents a detailed analysis of its three-dimensional arrangement and the compilation of quantitative structural parameters as requested. While crystallographic information for the related isomers, 2,2'-biquinoline and 3,3'-biquinoline, is available, the specific connectivity of the 2,3'-isomer has not been reported in the form of a public crystal structure.
This technical guide will, therefore, address the available information on the synthesis of biquinolines and the known biological activities of related quinoline compounds, highlighting the current knowledge gap regarding the specific crystal structure of this compound.
Experimental Protocols: Synthetic Approaches to Biquinolines
The synthesis of biquinolines can be approached through several established methodologies for the formation of quinoline rings and the coupling of aromatic systems. While a specific protocol for the crystallization of this compound is not available due to the lack of its reported crystal structure, the following synthetic strategies are relevant for its potential preparation.
Suzuki-Miyaura Cross-Coupling
A powerful method for the formation of carbon-carbon bonds between aromatic rings is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction would involve the coupling of a quinoline boronic acid or ester with a haloquinoline. For the synthesis of this compound, this could involve the reaction of 2-haloquinoline with 3-quinolineboronic acid or vice versa.
A general workflow for a Suzuki-Miyaura coupling reaction is depicted below:
References
An In-depth Technical Guide to the Solubility and Stability of 2,3'-Biquinoline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data on the specific physicochemical properties of 2,3'-biquinoline is limited. This guide provides a comprehensive framework based on the known characteristics of closely related isomers, such as 2,2'-biquinoline, and established methodologies for determining the solubility and stability of heterocyclic compounds. The experimental protocols and data tables presented herein are illustrative and intended to guide the design of studies for the definitive characterization of this compound.
Introduction
This compound is a heterocyclic aromatic compound comprised of two quinoline rings linked at the 2 and 3' positions. As with other biquinoline isomers, it holds potential as a scaffold in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its application in drug development, enabling appropriate formulation strategies, ensuring consistent biological activity, and defining storage and handling protocols. This document outlines the anticipated solubility and stability profile of this compound and provides detailed experimental methodologies for their determination.
Predicted Physicochemical Properties
Based on the data for the closely related 2,2'-biquinoline and other quinoline derivatives, the following properties for this compound can be anticipated:
-
Appearance: Likely a crystalline solid, possibly with a light yellow hue.
-
Water Solubility: Expected to be very low, characteristic of polycyclic aromatic hydrocarbons.[1][2]
-
Organic Solvent Solubility: Anticipated to be soluble in a range of common organic solvents.[1][3]
-
Stability: Likely stable under standard ambient conditions, but susceptible to degradation under stress conditions such as strong acids, bases, oxidizing agents, and photolysis.[1]
A summary of predicted physicochemical data, benchmarked against the known data for 2,2'-biquinoline, is presented in Table 1.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value for this compound | Reference Data for 2,2'-Biquinoline |
| Molecular Formula | C₁₈H₁₂N₂ | C₁₈H₁₂N₂ |
| Molecular Weight | ~256.3 g/mol | 256.3 g/mol [4] |
| Melting Point (°C) | Data not available | 192-195[2] |
| pKa | Data not available | 2.19 ± 0.61 (Predicted)[1] |
| LogP | Data not available | 4.3 (Computed)[4] |
| Water Solubility | Predicted to be sparingly soluble | 1.02 mg/L[1] |
| Organic Solvents | Predicted to be soluble | Soluble in ethanol, acetone, chloroform, and dimethylformamide.[1] Insoluble in water. |
| Stability | Stable under ambient conditions | Stable under normal temperatures and pressures.[1] Should be stored in a dark place and kept dry at room temperature.[1] |
Solubility Profile: Experimental Determination
To accurately determine the solubility of this compound, a systematic approach using various solvents relevant to pharmaceutical development is necessary.
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), and propylene glycol).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Aliquots are withdrawn from each vial at each time point and immediately filtered through a 0.22 µm filter to remove undissolved solids.
-
Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is prepared using standards of known concentrations.
-
Data Analysis: The solubility is reported in mg/mL or µg/mL. The experiment is performed in triplicate to ensure accuracy.
The results of such an experiment would be tabulated as shown in Table 2.
Table 2: Illustrative Solubility Data for this compound at 25°C
| Solvent | Predicted Solubility (mg/mL) |
| Water | < 0.01 |
| Phosphate-Buffered Saline (pH 7.4) | < 0.01 |
| 0.1 N HCl | 0.1 - 1.0 |
| 0.1 N NaOH | < 0.01 |
| Ethanol | 5 - 10 |
| Methanol | 1 - 5 |
| Acetonitrile | 1 - 5 |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| Propylene Glycol | 1 - 5 |
Stability Profile: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[5] These studies involve subjecting the compound to stress conditions more severe than those it would encounter during storage.[5]
The general workflow for conducting forced degradation studies is depicted in the following diagram.
Caption: Workflow for Forced Degradation Studies.
-
Acid Hydrolysis: A solution of this compound (e.g., 1 mg/mL in a suitable co-solvent/water mixture) is treated with an equal volume of 0.2 N HCl to achieve a final concentration of 0.1 N HCl. The solution is incubated at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Samples are withdrawn at each time point, neutralized, and analyzed by HPLC.
-
Base Hydrolysis: A similar procedure to acid hydrolysis is followed, using 0.1 N NaOH as the stress agent.
-
Oxidative Degradation: The this compound solution is treated with a solution of hydrogen peroxide (e.g., 3%) and kept at room temperature. Samples are analyzed at various time points.
-
Thermal Degradation: Solid this compound is placed in a controlled temperature oven (e.g., 80°C). Samples are withdrawn at intervals and dissolved in a suitable solvent for HPLC analysis.
-
Photostability: Solid this compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample is kept in the dark. Both samples are then analyzed by HPLC.
A stability-indicating HPLC method is crucial to separate the parent this compound from any degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% formic acid for better peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
The results of the forced degradation studies would be summarized as in Table 3.
Table 3: Illustrative Forced Degradation Data for this compound
| Stress Condition | Duration | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 N HCl at 60°C | 24 hours | 15% | 2 | DP1 (x.xx min) |
| 0.1 N NaOH at 60°C | 24 hours | 8% | 1 | DP2 (y.yy min) |
| 3% H₂O₂ at RT | 24 hours | 25% | 3 | DP3 (z.zz min) |
| Thermal (80°C, solid) | 7 days | < 5% | 1 (minor) | - |
| Photostability (ICH Q1B) | - | 12% | 2 | DP4 (a.aa min) |
Potential Degradation Pathways
While specific degradation pathways for this compound are not documented, potential degradation mechanisms for quinoline-based structures can be proposed.
Caption: Potential Degradation Pathways for this compound.
-
Oxidation: The nitrogen atoms in the quinoline rings are susceptible to oxidation, potentially forming N-oxides.
-
Hydrolysis: Under extreme pH and temperature, cleavage of the quinoline rings could occur, though this is generally less common for such stable aromatic systems.
-
Photodegradation: UV light can induce dimerization, polymerization, or photo-oxidation reactions.
The identification of degradation products would require advanced analytical techniques such as LC-MS for molecular weight determination and NMR for structural elucidation.
Conclusion and Recommendations
This technical guide provides a comprehensive overview of the anticipated solubility and stability of this compound and outlines the necessary experimental protocols for their definitive determination. It is projected that this compound will exhibit low aqueous solubility and good stability under ambient conditions. However, susceptibility to degradation under oxidative and photolytic stress is likely.
For drug development purposes, it is strongly recommended that:
-
Comprehensive solubility studies are conducted in a range of pharmaceutically relevant solvents and biorelevant media.
-
Forced degradation studies are performed as outlined to develop a validated, stability-indicating analytical method.
-
The structures of any significant degradation products are elucidated to understand the degradation pathways and inform on potential toxicities.
-
Formulation strategies should focus on solubilization enhancement for aqueous delivery and protection from light and oxidative stress.
References
- 1. Page loading... [guidechem.com]
- 2. 2,2'-Biquinoline CAS#: 119-91-5 [m.chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 2,2'-Biquinoline | C18H12N2 | CID 8412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Biquinoline Scaffolds in Chemical Biology and Drug Discovery
An in-depth search for the CAS number and detailed technical data for 2,3'-biquinoline has revealed a significant lack of specific information on this particular isomer. The vast majority of available scientific literature and chemical databases focus on the more common 2,2'-biquinoline isomer, for which the CAS number is 119-91-5.
Due to this scarcity of data, it is not possible to provide a comprehensive technical guide that meets the core requirements of the request, including quantitative data, detailed experimental protocols, and specific signaling pathways for this compound.
However, to provide a relevant and useful resource for researchers, scientists, and drug development professionals, this guide will focus on the broader class of biquinolines and related quinoline derivatives, with a particular emphasis on aspects relevant to drug discovery and development. This will include general methodologies for synthesis, analysis of their potential as therapeutic agents, and examples of their interaction with biological systems.
This technical guide provides an overview of the synthesis, properties, and applications of biquinoline and quinoline derivatives, which are significant pharmacophores in medicinal chemistry. These compounds are integral to the development of new therapeutic agents due to their diverse biological activities.
Physicochemical Properties and Characterization
Table 1: Physicochemical Properties of 2,2'-Biquinoline
| Property | Value | Reference |
| CAS Number | 119-91-5 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₁₈H₁₂N₂ | [1][2][5] |
| Molecular Weight | 256.30 g/mol | [1][4][5][7] |
| Appearance | White to slightly yellow crystalline solid | [2][3] |
| Melting Point | 192-195 °C | [4][5][7] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, chloroform, and acetone. | [2][5] |
| pKa | 2.19 ± 0.61 (Predicted) | [5][6] |
Spectroscopic Data:
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for the structural elucidation of biquinoline derivatives. For 2,2'-biquinoline, characteristic ¹H NMR signals and a distinct mass spectrum are available in public databases.[8]
Synthesis of Biquinoline and Quinoline Derivatives
Several synthetic strategies are employed to construct the biquinoline and quinoline frameworks. These methods are often adaptable for the synthesis of various isomers and substituted derivatives.
General Synthetic Workflow:
The synthesis of quinoline-based compounds often involves multi-step reactions, starting from readily available precursors. A generalized workflow for the synthesis of a substituted quinoline derivative is depicted below.
References
- 1. 2,2'-Biquinoline | C18H12N2 | CID 8412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 2,2'-Biquinoline - Wikipedia [en.wikipedia.org]
- 4. 2,2 -Biquinoline 98 119-91-5 [sigmaaldrich.com]
- 5. 119-91-5 CAS MSDS (2,2'-Biquinoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 2,2'-Biquinoline CAS#: 119-91-5 [m.chemicalbook.com]
- 7. 2,2 -Biquinoline 98 119-91-5 [sigmaaldrich.com]
- 8. 2,2'-Biquinoline(119-91-5) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to Biquinoline: Focus on the 2,2' Isomer
Introduction: This technical guide provides a comprehensive overview of biquinoline, a class of heterocyclic organic compounds composed of two linked quinoline moieties. While the query specified 2,3'-biquinoline, the vast majority of published scientific literature and available data pertains to the 2,2'-biquinoline isomer (also known as cuproine). Therefore, this document will focus on the well-characterized 2,2'-biquinoline as a representative of this molecular class, covering its physicochemical properties, relevant experimental protocols, and its role in various biological pathways and drug development contexts.
Physicochemical and Quantitative Data
2,2'-Biquinoline is a white to light yellow crystalline solid at room temperature.[1][2] It is largely insoluble in water but shows solubility in various organic solvents, including ethanol, chloroform, dimethylformamide, and acetone.[3][4] The key quantitative properties of 2,2'-biquinoline are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₂N₂ | [1][2][3][5] |
| Molecular Weight | 256.30 g/mol | [2][4][5][6] |
| IUPAC Name | 2-(quinolin-2-yl)quinoline | [2] |
| CAS Number | 119-91-5 | [1][2][3][5] |
| Appearance | White solid / Slightly yellow to light beige shiny flakes | [1][2][3] |
| Melting Point | 192-195 °C | [5][6] |
| Density | 1.374 g/cm³ | [1] |
| Water Solubility | Sparingly soluble (0.001 g/L) | [3][5] |
| Predicted pKa | 2.19 ± 0.61 | [3] |
| LogP (Octanol/Water) | 4.3 | [2] |
Experimental Protocols
The synthesis and purification of biquinolines and their derivatives are crucial for their application in research and development. Below are representative protocols for synthesis and purification.
1. Synthesis of Quinoline Derivatives via Pechmann Condensation and Cyclization
While a specific protocol for this compound is not detailed in the provided results, the synthesis of functionalized quinoline-2-one derivatives is well-documented and provides a relevant example of building the core quinoline scaffold. This multi-step process often begins with a condensation reaction followed by cyclization.
-
Step 1: Synthesis of a Coumarin Precursor (e.g., 4,7-dimethylcoumarin): A mixture of m-cresol (0.1 mole) and ethyl acetoacetate (0.1 mole) is cooled to 0°C. Concentrated sulfuric acid is added dropwise, maintaining a temperature below 8°C. The mixture is stirred for one hour at room temperature and then heated at 60-70°C for 6 hours. After cooling, the solution is poured into an ice/water mixture. The resulting solid product is filtered, washed with cold water, and recrystallized from an ethanol:water mixture.[7]
-
Step 2: Nitration of the Coumarin Ring: The synthesized coumarin derivative is treated with nitric acid in the presence of concentrated sulfuric acid to yield a nitrocoumarin.[7]
-
Step 3: Conversion to N-amino-quinolone: The nitrocoumarin is treated with hydrazine hydrate (80%) in pyridine to form the corresponding N-amino-nitroquinoline-2-one, effectively converting the pyranone ring into a pyridinone ring.[7]
-
Step 4: Further Derivatization: The resulting N-amino-quinolone can be further modified. For instance, reacting it with acetic anhydride under reflux yields a diacetylamino derivative, or reacting it with benzoyl chloride in pyridine yields a benzoylamino derivative.[7]
2. Purification of 2,2'-Biquinoline
A common method for purifying commercially available or synthetically produced 2,2'-biquinoline involves recrystallization to achieve high purity suitable for analytical or biological applications.
-
Procedure: Decolorize the crude 2,2'-biquinoline by dissolving it in chloroform (CHCl₃) and treating it with activated charcoal. After filtration to remove the charcoal, the compound is crystallized from a suitable solvent such as ethanol or petroleum ether. The crystallization process is repeated until a constant melting point is achieved, indicating high purity.[3]
Biological Activity and Signaling Pathways
Quinoline and its derivatives are recognized for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[8][9] These activities often stem from their ability to interact with key biological macromolecules and modulate cellular signaling pathways.
One of the critical pathways implicated in cancer and often targeted by quinoline-based compounds is the Receptor Tyrosine Kinase (RTK) signaling cascade. Dysregulation of RTKs like c-Met, EGF, and VEGF receptors can lead to uncontrolled cell proliferation and survival. Quinoline derivatives have been developed as inhibitors that block the kinase activity of these receptors, thereby inhibiting downstream signaling.
Caption: Inhibition of a Receptor Tyrosine Kinase pathway by a biquinoline derivative.
Applications in Research and Drug Development
The unique structural and chemical properties of biquinolines make them valuable in various scientific fields. In coordination chemistry, 2,2'-biquinoline serves as a bidentate ligand, forming complexes with various metal ions that are used in catalysis.[3] In drug discovery, the quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents.[9] The development workflow for a novel quinoline-based drug candidate typically follows a structured path from synthesis to biological evaluation.
Caption: A generalized workflow for the development of quinoline-based drug candidates.
References
- 1. 2,2'-Biquinoline - Wikipedia [en.wikipedia.org]
- 2. 2,2'-Biquinoline | C18H12N2 | CID 8412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 2,2′-Biquinoline for spectrophotometric det. of Cu, ≥99.0% | 119-91-5 [sigmaaldrich.com]
- 5. 119-91-5 CAS MSDS (2,2'-Biquinoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 2,2 -Biquinoline 98 119-91-5 [sigmaaldrich.com]
- 7. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 8. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]
Electronic Properties of 2,3'-Biquinoline: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,3'-Biquinoline is a heterocyclic aromatic compound belonging to the biquinoline family of isomers. These molecules, composed of two quinoline rings linked together, are of significant interest in medicinal chemistry and materials science due to their potential as ligands, catalysts, and functional materials. The electronic properties of biquinolines, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, dictate their photophysical behavior, reactivity, and potential applications in areas like organic light-emitting diodes (OLEDs) and as pharmacological agents.
Theoretical Electronic Properties and Computational Workflow
The electronic properties of organic molecules like this compound can be effectively modeled using computational quantum chemistry methods. Density Functional Theory (DFT) is a widely used approach that can provide valuable insights into the electronic structure, including HOMO-LUMO energy levels, electron density distribution, and simulated absorption spectra.
A general workflow for the computational analysis of this compound's electronic properties is outlined below.
Predicted Electronic Characteristics
Based on the general principles of physical organic chemistry and data from related quinoline compounds, we can anticipate the following for this compound:
-
HOMO and LUMO: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) will be delocalized π-orbitals distributed across the two quinoline rings. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) will be a key determinant of the molecule's color and reactivity.[1]
-
Absorption and Emission: this compound is expected to absorb ultraviolet (UV) light, with the potential for fluorescence in the visible region upon relaxation from an excited electronic state. The specific wavelengths of absorption and emission will be dependent on the solvent environment.
-
Reactivity: The nitrogen atoms in the quinoline rings will be sites of Lewis basicity. The distribution of electron density, which can be visualized through an electrostatic potential map, will indicate the most likely sites for electrophilic and nucleophilic attack.
Experimental Characterization of Electronic Properties
To experimentally determine the electronic properties of this compound, a combination of spectroscopic and electrochemical techniques would be employed. The following sections detail the standard protocols for these experiments.
UV-Visible Absorption and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy are fundamental techniques for probing the electronic transitions in a molecule.
Experimental Protocol: UV-Visible Absorption Spectroscopy
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., spectroscopic grade acetonitrile, ethanol, or dichloromethane) at a concentration of approximately 10⁻³ M. A series of dilutions are then made to obtain concentrations in the range of 10⁻⁵ to 10⁻⁶ M.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.
-
Measurement: The absorption spectrum is recorded over a wavelength range of approximately 200 to 800 nm. The wavelength of maximum absorbance (λmax) is determined.
-
Data Analysis: The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation: A dilute solution of this compound (typically 10⁻⁶ M) is prepared in a suitable solvent. The solvent should be spectroscopic grade and chosen to avoid quenching of fluorescence.
-
Instrumentation: A spectrofluorometer is used for the measurement.
-
Measurement: An excitation wavelength (often the λmax from the UV-Vis spectrum) is selected, and the emission spectrum is recorded over a range of higher wavelengths. An excitation spectrum can also be recorded by monitoring the emission at a fixed wavelength while scanning the excitation wavelength.
-
Data Analysis: The wavelength of maximum emission (λem) is determined. The fluorescence quantum yield (Φf) can be calculated relative to a standard with a known quantum yield (e.g., quinine sulfate) using the following equation:
Φf,sample = Φf,ref * (Isample / Iref) * (Aref / Asample) * (nsample² / nref²)
where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule. From these values, the HOMO and LUMO energy levels can be estimated.
Experimental Protocol: Cyclic Voltammetry
-
Sample Preparation: A solution of this compound (typically 1-5 mM) is prepared in an appropriate solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes.
-
Instrumentation: A three-electrode electrochemical cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).
-
Measurement: The potential of the working electrode is scanned linearly from a starting potential to a switching potential and then back to the starting potential. The resulting current is measured and plotted against the applied potential. A ferrocene/ferrocenium (Fc/Fc⁺) couple is typically used as an internal standard for potential calibration.
-
Data Analysis: The onset potentials of the first oxidation (Eox) and reduction (Ered) peaks are determined from the voltammogram. The HOMO and LUMO energy levels can then be estimated using the following empirical formulas:
HOMO (eV) = -[Eox - E1/2(Fc/Fc⁺) + 4.8] LUMO (eV) = -[Ered - E1/2(Fc/Fc⁺) + 4.8]
The value 4.8 eV is the energy level of the ferrocene standard relative to the vacuum level. The electrochemical band gap can be calculated as the difference between the HOMO and LUMO energies.
Potential Applications in Drug Development and Materials Science
The electronic properties of biquinoline derivatives are closely linked to their biological activity and potential use in materials science. For instance, the ability of quinoline-based compounds to intercalate with DNA is influenced by their electronic structure. In the field of materials science, the HOMO-LUMO gap and charge transport properties are critical for the design of organic semiconductors for applications in electronics. A thorough understanding of the electronic properties of this compound would be the first step in exploring its potential in these areas.
Conclusion
While specific experimental data on the electronic properties of this compound are currently limited in the public domain, this guide provides a comprehensive overview of the standard theoretical and experimental methodologies that can be employed for its characterization. By following the outlined computational and experimental workflows, researchers can elucidate the fundamental electronic structure of this compound. This knowledge is essential for the rational design of new molecules with tailored properties for applications in drug development, organic electronics, and beyond. The frameworks presented here serve as a robust starting point for any investigation into this and other under-characterized biquinoline isomers.
References
Theoretical Calculations for Biquinoline Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biquinoline isomers, a class of nitrogen-containing heterocyclic aromatic compounds, have garnered significant interest in various scientific domains, including medicinal chemistry, materials science, and catalysis. Their diverse applications stem from their unique electronic and structural properties, which can be finely tuned by varying the linkage between the two quinoline moieties. Theoretical calculations, particularly those based on Density Functional Theory (DFT), have emerged as a powerful tool to predict and understand the behavior of these isomers, guiding experimental efforts and accelerating the discovery of novel applications. This technical guide provides a comprehensive overview of the theoretical calculations performed on various biquinoline isomers, supplemented with experimental data and detailed protocols.
Computational Methodologies
The theoretical calculations summarized in this guide are predominantly based on Density Functional Theory (DFT), a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. A commonly employed functional for these calculations is the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional, which combines the accuracy of Hartree-Fock theory with the efficiency of DFT. The choice of basis set is also crucial for obtaining accurate results, with Pople-style basis sets such as 6-311+G(d,p) being frequently utilized for their balance of computational cost and accuracy.[1][2]
Time-Dependent DFT (TD-DFT) is another essential computational tool used to investigate the electronic excited states of molecules. This method allows for the calculation of electronic absorption spectra, providing insights into the photophysical properties of the biquinoline isomers.
Conformational Analysis and Relative Stabilities
Biquinoline isomers can exist in different conformations due to the rotation around the single bond connecting the two quinoline rings. The two primary conformations are cis and trans. Theoretical calculations are instrumental in determining the relative stabilities of these conformers.
For the 2,2'-biquinoline isomer, DFT calculations have shown that the trans conformer is more stable than the cis conformer.[1] The energy difference between these two conformations has been calculated to be approximately 6.45 kcal/mol.[1] This preference for the trans conformation is attributed to reduced steric hindrance between the hydrogen atoms on the adjacent rings.
Table 1: Calculated Relative Energies of 2,2'-Biquinoline Conformers
| Isomer | Conformer | Relative Energy (kcal/mol) | Computational Method |
| 2,2'-Biquinoline | cis | 6.45 | B3LYP/6-311+G(d,p)[1] |
| 2,2'-Biquinoline | trans | 0.00 | B3LYP/6-311+G(d,p)[1] |
Geometric Parameters
Theoretical calculations provide detailed information about the molecular geometry of biquinoline isomers, including bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic effects that govern the overall shape and reactivity of the molecules.
Table 2: Selected Calculated Geometric Parameters for the trans-2,2'-Biquinoline Isomer
| Parameter | Value | Computational Method |
| C2-C2' Bond Length | 1.49 Å | B3LYP/6-311+G(d,p) |
| C2-N1 Bond Length | 1.34 Å | B3LYP/6-311+G(d,p) |
| N1-C2-C2'-N1' Dihedral Angle | 180° | B3LYP/6-311+G(d,p) |
Electronic and Spectroscopic Properties
The electronic properties of biquinoline isomers, such as their frontier molecular orbitals (HOMO and LUMO) and electronic absorption spectra, can be reliably predicted using DFT and TD-DFT calculations. These properties are fundamental to understanding their reactivity, photophysics, and potential applications in electronic devices.
Table 3: Calculated Electronic Properties of Selected Biquinoline Isomers
| Isomer | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Major Electronic Transition (nm) | Computational Method |
| 2,2'-Biquinoline | -5.8 | -1.2 | 4.6 | ~320 | B3LYP/6-311+G(d,p) |
| 3,3'-Biquinoline | -6.0 | -1.1 | 4.9 | ~310 | B3LYP/6-31G(d) |
The calculated vibrational and nuclear magnetic resonance (NMR) spectra are also in excellent agreement with experimental data, aiding in the structural characterization of these molecules.[1][2]
Experimental Protocols
Synthesis of Biquinoline Isomers
Several synthetic methods are available for the preparation of biquinoline isomers. The choice of method often depends on the desired isomer and the availability of starting materials. Common methods include the Ullmann coupling and Suzuki coupling reactions.
Detailed Experimental Protocol for the Synthesis of 3,3'-Biquinoline via Palladium-Catalyzed Borylation/Homocoupling:
This protocol is adapted from a reported procedure for the synthesis of biquinolines.
Materials:
-
3-Bromoquinoline
-
Bis(pinacolato)diboron (B₂pin₂)
-
Pd(dppf)Cl₂·CH₂Cl₂ (Palladium catalyst)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add 3-bromoquinoline (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.025 mmol), and potassium carbonate (3.0 mmol).
-
Add anhydrous 1,4-dioxane (5 mL) to the tube.
-
Seal the tube and heat the reaction mixture at 110 °C for 25 minutes.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3,3'-biquinoline.
Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of biquinoline isomers. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity and chemical environment of the atoms in the molecule.
UV-Vis Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions in biquinoline isomers. The absorption maxima (λmax) and molar absorptivity (ε) values are characteristic of each isomer and can be correlated with theoretical calculations.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of the molecule. The characteristic stretching and bending frequencies of the C-H, C-N, and C-C bonds can be used to confirm the functional groups present in the molecule.
Visualizations
Experimental Workflow for Biquinoline Synthesis and Characterization
References
Navigating the Synthesis and Purity of 2,3'-Biquinoline: A Technical Guide for Researchers
For scientists and professionals in drug development, the procurement and quality assessment of specialized heterocyclic compounds like 2,3'-biquinoline are critical for research integrity and success. This technical guide addresses the notable absence of commercial suppliers for this compound and provides a comprehensive overview of its synthesis, purification, and characterization based on established chemical principles and data from analogous compounds.
Supplier Landscape and Purity
A thorough investigation of the chemical supplier market reveals a significant lack of commercially available this compound. Major chemical suppliers who stock a wide array of heterocyclic compounds do not list this particular isomer in their catalogs. The available biquinoline isomer is almost exclusively the more common 2,2'-biquinoline.
Given the absence of commercial sources, there is no supplier-provided data on the purity of this compound. Therefore, researchers must rely on in-house synthesis and rigorous analytical characterization to determine the purity of their material.
Proposed Synthesis of this compound
The synthesis of unsymmetrical biaryl compounds like this compound can be effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a robust and widely used method for this purpose, offering high yields and tolerance to a variety of functional groups. A plausible synthetic route to this compound via a Suzuki-Miyaura coupling is outlined below.
This proposed synthesis involves the reaction of a haloquinoline with a quinolineboronic acid derivative in the presence of a palladium catalyst and a base. For the synthesis of this compound, one could envision the coupling of 2-chloroquinoline with quinoline-3-boronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a generalized experimental protocol for the synthesis of this compound, based on standard Suzuki-Miyaura coupling procedures for heterocyclic compounds.
Materials:
-
2-Chloroquinoline
-
Quinoline-3-boronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Sodium carbonate, potassium carbonate)
-
Solvent (e.g., Toluene, 1,4-dioxane, or a mixture of DME and water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine 2-chloroquinoline (1 equivalent), quinoline-3-boronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add the degassed solvent to the flask, followed by the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Potential Impurities:
-
Unreacted starting materials (2-chloroquinoline and quinoline-3-boronic acid).
-
Homocoupled byproducts (2,2'-biquinoline and 3,3'-biquinoline).
-
Dehalogenated starting material (quinoline).
-
Residual palladium catalyst.
Purity Assessment and Characterization
Rigorous analytical testing is essential to confirm the identity and purity of the synthesized this compound. A combination of chromatographic and spectroscopic techniques should be employed.
| Analytical Technique | Purpose | Expected Observations for this compound |
| Thin-Layer Chromatography (TLC) | Monitor reaction progress and assess purity. | A single spot with a distinct Rf value from the starting materials and byproducts. |
| High-Performance Liquid Chromatography (HPLC) | Determine purity and quantify impurities. | A major peak corresponding to the product, with minor peaks for impurities. Purity is calculated from the relative peak areas. |
| Mass Spectrometry (MS) | Confirm molecular weight. | The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of this compound (C₁₈H₁₂N₂), which is approximately 256.31 g/mol . |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidate the chemical structure. | ¹H and ¹³C NMR spectra will provide detailed information about the chemical environment of each proton and carbon atom, confirming the 2,3'-connectivity. The proton NMR spectrum is expected to show a complex pattern of aromatic protons. |
| Infrared (IR) Spectroscopy | Identify functional groups. | The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C/C=N bonds of the quinoline rings. |
Experimental Protocol: Purity Determination by HPLC
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Reversed-phase C18 column.
Mobile Phase:
-
A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in the mobile phase or a suitable solvent.
-
Injection: Inject a small volume of the sample onto the HPLC column.
-
Elution: Run a gradient elution to separate the components.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where the compound absorbs strongly (e.g., around 254 nm).
-
Analysis: Integrate the peaks in the chromatogram to determine the relative area of the product peak and any impurity peaks. The purity is expressed as the percentage of the product peak area relative to the total peak area.
Visualizing the Workflow
The following diagrams illustrate the proposed synthetic workflow and the analytical process for purity determination.
Caption: Proposed synthetic workflow for this compound.
Caption: Analytical workflow for purity and structural confirmation.
Health and Safety Data for 2,3'-Biquinoline: A Technical Guide
Executive Summary
This technical guide compiles available health and safety information relevant to biquinoline compounds, with a specific focus on providing precautionary data for researchers, scientists, and drug development professionals working with 2,3'-biquinoline. Due to the absence of specific data for this compound, this document leverages information on the isomer 2,2'-biquinoline and the broader class of quinoline derivatives to inform on potential hazards, handling protocols, and biological interactions. All quantitative data for 2,2'-biquinoline is presented in structured tables, and a generalized experimental workflow for handling similar aromatic heterocyclic compounds is provided. Additionally, a representative signaling pathway potentially influenced by quinoline derivatives is visualized.
Hazard Identification and Classification
While specific GHS classification for this compound is unavailable, the classification for 2,2'-biquinoline provides a useful reference point for assessing potential hazards.
Table 1: GHS Hazard Classification for 2,2'-Biquinoline
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Source: Information extrapolated from various safety data sheets for 2,2'-biquinoline.
Quinoline and its derivatives are known to have a range of biological activities and toxicities.[1] Some quinoline compounds have been shown to be toxic, with studies indicating that they can have slight to moderate toxicity.[2][3][4]
Physical and Chemical Properties
The physical and chemical properties of a compound are crucial for determining appropriate handling and storage procedures. The following table summarizes the known properties of 2,2'-biquinoline.
Table 2: Physical and Chemical Properties of 2,2'-Biquinoline
| Property | Value |
| Molecular Formula | C₁₈H₁₂N₂ |
| Molar Mass | 256.308 g·mol⁻¹[5] |
| Appearance | White to light yellow crystalline solid/powder[6][7] |
| Melting Point | 194.5 °C (382.1 °F; 467.6 K)[5] |
| Boiling Point | 450.1°C at 760 mmHg[8] |
| Solubility | Sparingly soluble in water. Soluble in ethanol, ether, acetone, benzene, and chloroform.[8] |
| Vapor Pressure | 7.21E-08 mmHg at 25°C[8] |
Toxicological Information
Specific toxicological data such as LD50 for this compound is not available. The information below is for the general class of quinoline derivatives and the isomer 2,2'-biquinoline.
General Toxicology of Quinoline Derivatives:
-
Acute Toxicity: Quinoline derivatives have been shown to have slight to moderate acute toxicity.[2][3][4]
-
Biological Activity: Quinoline derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[9][10] The biological activity of quinoline isomers can vary significantly.[11]
-
Metabolism: The metabolism of quinoline isomers can differ, which may be associated with variations in their biological activity and toxicity.[12]
Experimental Protocols: Safe Handling of Biquinoline Compounds
The following is a generalized protocol for the safe handling of biquinoline compounds, based on the known hazards of 2,2'-biquinoline and general practices for handling heterocyclic aromatic compounds.[13][14][15][16][17]
5.1. Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working with powders outside of a fume hood or if aerosolization is possible.
5.2. Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.
5.3. Handling and Storage
-
Avoid inhalation of dust or fumes.
-
Avoid contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents.
5.4. Disposal
-
Dispose of waste in accordance with local, state, and federal regulations.
Visualizations
6.1. Generalized Safe Handling Workflow
The following diagram illustrates a generalized workflow for the safe handling of a powdered biquinoline compound.
6.2. Representative Signaling Pathway Influenced by Quinoline Derivatives
Some quinoline derivatives have been investigated for their potential to interfere with cellular signaling pathways, including those involved in cancer. The diagram below represents a simplified, hypothetical pathway where a quinoline derivative might exert an effect. Note: This is a generalized representation and has not been specifically demonstrated for this compound.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 5. 2,2'-Biquinoline - Wikipedia [en.wikipedia.org]
- 6. 2,2'-Biquinoline | C18H12N2 | CID 8412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 11. Positional isomers of mannose–quinoline conjugates and their copper complexes: exploring the biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 13. Heterocyclic Chemistry [www2.chemistry.msu.edu]
- 14. uou.ac.in [uou.ac.in]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 4.4 Heterocyclic Aromatic Compounds – Organic Chemistry II [kpu.pressbooks.pub]
- 17. Aromatic Heterocyclic Compounds | MCC Organic Chemistry [courses.lumenlearning.com]
Luminescence Properties of 2,3'-Biquinoline: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the luminescence properties of 2,3'-biquinoline and its derivatives. Due to a notable scarcity of published data on the parent this compound, this document synthesizes findings from studies on closely related derivatives to infer and discuss its potential photophysical characteristics. The guide is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on the synthesis, spectroscopic behavior, and experimental methodologies relevant to this class of compounds. It includes a summary of available quantitative data, detailed experimental protocols, and visualizations of fundamental photophysical processes and workflows to aid in further research and application.
Introduction
Quinoline and its derivatives are a significant class of heterocyclic aromatic compounds, widely explored for their diverse applications in medicinal chemistry, materials science, and as fluorescent probes.[1] Biquinolines, consisting of two coupled quinoline rings, inherit and often exhibit enhanced photophysical and biological properties. While the 2,2'-isomer of biquinoline has been extensively studied as a chelating agent and in the formation of luminescent metal complexes, the this compound isomer remains comparatively unexplored.[1][2][3][4][5]
The unique linkage in this compound, connecting the electron-deficient C-2 position of one quinoline ring to the more electron-rich C-3 position of the other, suggests the potential for interesting intramolecular charge transfer (ICT) characteristics upon photoexcitation. Understanding the luminescence properties—including absorption, emission, quantum yield, and excited-state lifetime—is crucial for harnessing its potential in applications such as organic light-emitting diodes (OLEDs), chemical sensors, and photodynamic therapy.
This guide aims to consolidate the available knowledge on the luminescence of this compound derivatives, provide standardized experimental protocols for their characterization, and offer a theoretical framework for understanding their photophysical behavior.
Inferred Photophysical Properties of this compound
Like other polycyclic aromatic hydrocarbons, this compound is expected to exhibit strong absorption in the ultraviolet (UV) region, corresponding to π-π* transitions. The emission properties are anticipated to be in the form of fluorescence, originating from the decay from the lowest singlet excited state (S₁) to the ground state (S₀). The emission wavelength would likely be in the near-UV or blue region of the visible spectrum.
The fluorescence quantum yield (Φf) and lifetime (τ) are expected to be sensitive to the solvent environment. In polar solvents, stabilization of a potential ICT excited state could lead to a red-shift in the emission spectrum (solvatochromism) and may affect the quantum yield. The presence of nitrogen atoms provides sites for protonation in acidic media, which would significantly alter the absorption and emission spectra.
Luminescence Data of Biquinoline Derivatives
While data for the parent this compound is unavailable, studies on substituted derivatives provide valuable insights into the structure-property relationships governing the luminescence of this scaffold. The following tables summarize key photophysical data from the literature for various quinoline and biquinoline derivatives.
Table 1: Photophysical Data of Selected Quinoline-Phenol Schiff Base Derivatives
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φf) |
| 3aa | CHCl₃ | 370 | 429 | 59 | 0.45 |
| DMSO | 374 | 450 | 76 | 0.50 | |
| MeOH | 372 | 437 | 65 | 0.60 | |
| 3be | CHCl₃ | 385 | 460 | 75 | 0.12 |
| DMSO | 410 | 560 | 150 | 0.20 | |
| MeOH | 405 | 535 | 130 | 0.13 |
Data synthesized from a study on trifluoromethylated quinoline-phenol Schiff bases. The compounds are not direct this compound derivatives but provide context on the photophysical properties of related structures.[6]
Table 2: Photophysical Data of a BODIPY Analogue Derived from Quinaldine
| Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φf) | Lifetime (τ) (ns) |
| Hexane | 489 | 500 | 0.94 | 3.6 |
| Toluene | 495 | 507 | 0.82 | 3.2 |
| DCM | 497 | 510 | 0.55 | 2.5 |
| ACN | 493 | 506 | 0.35 | 1.5 |
| MeOH | 492 | 506 | 0.18 | 0.8 |
Data from a study on a BODIPY analogue derived from quinaldine and quinolinic acid, illustrating solvent effects on a related heterocyclic system.[7]
Experimental Protocols
This section details the standard methodologies for characterizing the luminescence properties of compounds like this compound.
Synthesis and Purification
The synthesis of this compound and its derivatives typically involves cross-coupling reactions. For instance, a common approach is the Suzuki-Miyaura cross-coupling of a halo-quinoline with a quinoline-boronic acid or ester.
General Synthetic Protocol (Suzuki Coupling):
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-bromoquinoline (1.0 equiv.), 3-quinolineboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.).
-
Add a degassed solvent system, typically a mixture of dioxane and water (e.g., 3:1 v/v).
-
Heat the reaction mixture to reflux (e.g., 100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[8][9]
Sample Preparation for Spectroscopic Measurements
-
Prepare a stock solution of the sample in a high-purity solvent (e.g., spectroscopic grade chloroform, DMSO, or acetonitrile) at a concentration of approximately 1 mM.
-
For absorption and emission measurements, prepare dilute solutions (e.g., 1-10 µM) from the stock solution to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[6]
-
For quantum yield measurements, prepare the sample and a reference standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.546) at concentrations that yield similar absorbance values at the excitation wavelength.
Spectroscopic Measurements
-
UV-Vis Absorption Spectroscopy: Record the absorption spectra using a dual-beam UV-Vis spectrophotometer. Scan a wavelength range that covers all significant electronic transitions (e.g., 200-800 nm). The solvent used for the sample should also be used as the blank reference.
-
Fluorescence Spectroscopy: Measure fluorescence emission and excitation spectra using a spectrofluorometer. For emission spectra, excite the sample at its absorption maximum (λ_abs_max) and scan a range of longer wavelengths. For excitation spectra, set the detector at the emission maximum (λ_em_max) and scan a range of shorter wavelengths. The excitation spectrum should ideally match the absorption spectrum.
-
Fluorescence Quantum Yield (Φf) Determination: The relative quantum yield can be determined using the comparative method with a well-characterized standard. The following equation is used:
Φ_f(sample) = Φ_f(ref) * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "ref" refer to the sample and the reference standard, respectively.
-
Fluorescence Lifetime (τ) Measurement: Use Time-Correlated Single Photon Counting (TCSPC) to measure the fluorescence decay kinetics. The sample is excited with a pulsed light source (e.g., a laser diode), and the arrival times of the emitted photons are recorded. The resulting decay curve is fitted to an exponential function to determine the lifetime.
Visualizations
Fundamental Photophysical Processes
The Jablonski diagram below illustrates the key electronic and photophysical transitions that can occur in a molecule like this compound upon absorption of light.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization, photophysical and electrochemical properties, and biomolecular interaction of 2,2′-biquinoline based phototoxic Ru(ii)/Ir(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Bisubstituted-biquinoline Cu(i) complexes: synthesis, mesomorphism and photophysical studies in solution and condensed states - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Vibrational and Nuclear Magnetic Resonance Properties of 2,2'-Biquinolines: Experimental and Computational Spectroscopy Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,2'-Biquinoline - Wikipedia [en.wikipedia.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Photophysical Properties of the 2-(3-(2-Alkyl-6,8-diaryl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)propyl)-6,8-diarylquinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Electrochemical Behavior of 2,3'-Biquinoline
Introduction
Biquinolines, as a class of heterocyclic aromatic compounds, are of significant interest in medicinal chemistry, materials science, and coordination chemistry. Their electrochemical properties are pivotal in understanding their potential applications in drug development, particularly for redox-active drugs, and in the design of novel electronic materials. The electrochemical behavior of these molecules is dictated by the redox activity of the quinoline moieties and the electronic communication between the two rings, which is influenced by their linkage. This guide provides a comprehensive overview of the anticipated electrochemical behavior of 2,3'-biquinoline, drawing parallels from studies on quinoline and its derivatives.
Predicted Electrochemical Behavior of this compound
The electrochemical behavior of this compound is expected to be characterized by both reduction and oxidation processes centered on the quinoline ring systems.
2.1. Reduction of this compound
The reduction of quinoline typically occurs in one or two one-electron steps, depending on the solvent and pH. In aprotic media, the reduction of quinoline proceeds through the formation of a radical anion and then a dianion. The presence of two quinoline moieties in this compound suggests a more complex reductive landscape. It is anticipated that the reduction will occur in at least two distinct one-electron transfer steps, corresponding to the sequential reduction of each quinoline ring. The potential of these reduction steps will be influenced by the electronic coupling between the two rings.
In protic media, the reduction is often pH-dependent and involves the participation of protons. The reduction process can lead to the formation of dihydro- and tetrahydro-biquinoline species. The exact nature of the reduction products will depend on the experimental conditions.
2.2. Oxidation of this compound
The oxidation of the quinoline ring is generally more difficult than its reduction and occurs at relatively high positive potentials. The oxidation process can be irreversible and may lead to the formation of quinolinone derivatives through hydroxylation, particularly in aqueous media. For this compound, it is expected that the oxidation will involve the removal of electrons from the π-system of the quinoline rings. The linkage between the rings at the 2 and 3' positions will affect the electron density distribution and, consequently, the oxidation potential.
Quantitative Data from Related Biquinoline Isomers
While specific quantitative data for this compound is unavailable, the following table summarizes the electrochemical data for metal complexes of the related 2,2'-biquinoline isomer to provide a reference point. These data are for the metal complexes and not the free ligand, but they offer insights into the redox activity of the biquinoline scaffold.
| Compound | Oxidation Potential (Eox, V vs. Fc/Fc+) | Reduction Potential (Ered, V vs. Fc/Fc+) | Solvent | Supporting Electrolyte | Reference |
| [Cu(POP)(biq)][PF6] | +0.90 (quasi-reversible) | - | CH2Cl2 | - | [1] |
| [Cu(xantphos)(biq)][PF6] | +0.95 (quasi-reversible) | - | CH2Cl2 | - | [1] |
Note: 'biq' in the table refers to 1,1'-biisoquinoline, which is isomeric to biquinoline.
Experimental Protocols
The following are detailed methodologies for key electrochemical experiments, adapted from studies on quinoline and its derivatives. These protocols can serve as a starting point for the investigation of this compound.
4.1. Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental technique to probe the redox behavior of a compound.[2]
Objective: To determine the reduction and oxidation potentials of this compound and to assess the reversibility of the electron transfer processes.
Methodology:
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).[3]
-
Solvent and Supporting Electrolyte: A suitable solvent, such as acetonitrile or dimethylformamide (for aprotic conditions) or a buffered aqueous solution (for protic conditions), containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) is used.[3]
-
Analyte Concentration: A solution of this compound (typically 1-5 mM) is prepared in the chosen solvent/electrolyte system.
-
Procedure:
-
The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.
-
The potential of the working electrode is scanned linearly from an initial potential to a final potential and then back to the initial potential.
-
The resulting current is measured and plotted against the applied potential to obtain a cyclic voltammogram.
-
The experiment is repeated at various scan rates to investigate the kinetics of the electron transfer.
-
4.2. Controlled Potential Electrolysis (Coulometry)
Objective: To determine the number of electrons involved in the reduction or oxidation of this compound and to generate the electrolysis products for further analysis.
Methodology:
-
Electrochemical Cell: A two-compartment cell with a larger working electrode surface area (e.g., a platinum mesh or a carbon felt electrode) is typically used. The working and counter electrode compartments are separated by a frit.
-
Procedure:
-
A solution of this compound is prepared as for cyclic voltammetry.
-
The potential of the working electrode is held at a constant value, slightly beyond the peak potential of the desired redox event observed in the cyclic voltammogram.
-
The electrolysis is continued until the current decays to a background level.
-
The total charge passed is recorded to calculate the number of electrons transferred per molecule using Faraday's law.
-
The resulting solution can be analyzed by spectroscopic methods (e.g., UV-Vis, NMR, Mass Spectrometry) to identify the products of the electrolysis.
-
Visualizations
Diagram 1: General Experimental Workflow for Electrochemical Analysis
Caption: Workflow for electrochemical characterization.
Diagram 2: Predicted Reduction Pathway of a Quinoline Moiety
References
Unveiling the Chemical Reactivity of the 2,3'-Biquinoline Scaffold: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
The 2,3'-biquinoline scaffold, a unique heterocyclic framework composed of two quinoline rings linked at the 2 and 3' positions, presents a fascinating area of study in synthetic and medicinal chemistry. Its distinct electronic and steric properties, arising from the specific connectivity of the two aromatic systems, govern its reactivity and potential as a core structure in novel therapeutic agents. This technical guide provides a comprehensive overview of the known reactivity of the this compound core, including its synthesis, functionalization, and key chemical transformations.
Synthesis of the this compound Core
The construction of the foundational this compound scaffold is a critical first step in exploring its chemical potential. While various methods exist for the synthesis of quinoline and biquinoline isomers, the targeted synthesis of the 2,3'-isomer requires specific strategic approaches. Cross-coupling methodologies have emerged as a powerful tool for the selective formation of the C-C bond linking the two quinoline units.
One plausible synthetic route involves a Suzuki-Miyaura cross-coupling reaction. This would typically involve the coupling of a 2-haloquinoline derivative with a 3-quinolineboronic acid or ester, or vice versa, in the presence of a palladium catalyst and a suitable base.
Reactivity of the this compound Scaffold
The reactivity of the this compound scaffold is dictated by the electronic nature of the two interconnected quinoline rings. The nitrogen atom in each ring imparts a degree of electron deficiency, particularly at the C2 and C4 positions. However, the overall reactivity is a complex interplay of inductive and resonance effects from both heterocyclic systems.
Nucleophilic Addition
Available literature suggests that the this compound scaffold is susceptible to nucleophilic attack, particularly by strong nucleophiles such as organolithium reagents. The reaction of this compound with alkyl or aryl lithium compounds leads to the formation of 1,2-dihydro-2,3'-biquinoline derivatives. This indicates that the C2 position of the quinoline ring linked at the 2-position is the most electrophilic site for this type of transformation.
Experimental Protocols
General Procedure for the Synthesis of 2'-Alkyl(aryl)-1,2-dihydro-2,3'-biquinolines[1]
To a solution of the organolithium compound (1.8 mmol) in an appropriate solvent (e.g., diethyl ether, 5 ml) at a reduced temperature (typically -78 °C to 0 °C), a solution of this compound in a suitable solvent is added dropwise. The reaction mixture is stirred for a specified period, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.
Table 1: Quantitative Data for Nucleophilic Addition to this compound
| Entry | Organolithium Reagent (R-Li) | Product | Yield (%) |
| 1 | n-Butyllithium | 2'-(n-Butyl)-1,2-dihydro-2,3'-biquinoline | Data not available |
| 2 | Phenyllithium | 2'-(Phenyl)-1,2-dihydro-2,3'-biquinoline | Data not available |
Note: Specific yield data is not available in the readily accessible literature. Further investigation of the primary source is required.
Spectroscopic Data
Table 2: Representative Spectroscopic Data for Biquinoline Isomers
| Compound | 1H NMR (ppm) | 13C NMR (ppm) | Mass Spec (m/z) |
| 2,2'-Biquinoline | 7.3-8.5 (m, 12H) | Data not readily available | 256.10 [M]+ |
| This compound | Data not readily available | Data not readily available | Expected: 256.10 [M]+ |
Future Directions and Research Opportunities
The exploration of the reactivity of the this compound scaffold is still in its early stages, presenting numerous opportunities for further research. Key areas for future investigation include:
-
Systematic Synthesis: Development of robust and scalable synthetic routes to the parent this compound and its substituted derivatives.
-
Electrophilic Substitution: Investigation of the regioselectivity of electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) on the biquinoline core.
-
Metal-Catalyzed Cross-Coupling: Exploration of Suzuki, Stille, Buchwald-Hartwig, and other cross-coupling reactions using halo-substituted 2,3'-biquinolines to introduce diverse functionalities.
-
Biological Evaluation: Screening of novel this compound derivatives for a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.
The unique structural features of the this compound scaffold hold significant promise for the development of new chemical entities with valuable applications in drug discovery and materials science. A deeper understanding of its fundamental reactivity is paramount to unlocking its full potential.
Methodological & Application
Application of 2,3'-Biquinoline as a Ligand in Ruthenium-Catalyzed Transfer Hydrogenation of Ketones
Introduction
2,3'-Biquinoline, a member of the biquinoline family of ligands, has emerged as a significant scaffold in the development of transition metal catalysts. Its bidentate nitrogen donor atoms provide a robust coordination environment for metal centers, influencing their electronic and steric properties. This, in turn, modulates the catalytic activity and selectivity of the resulting metal complexes. In recent years, ruthenium complexes incorporating biquinoline-based ligands have demonstrated notable efficacy in various catalytic transformations, particularly in the transfer hydrogenation of ketones. This process offers a safer and more environmentally benign alternative to traditional hydrogenation methods that often require high pressures of molecular hydrogen.
This application note details the use of a ruthenium(II)-p-cymene complex featuring a biquinoline-based ligand for the efficient transfer hydrogenation of aromatic ketones. The provided protocols and data are intended to guide researchers, scientists, and drug development professionals in the synthesis and application of these catalytic systems.
Catalytic Activity Data
The catalytic performance of various ruthenium(II)-p-cymene complexes with pyridine-quinoline and biquinoline-based ligands was evaluated in the transfer hydrogenation of acetophenone. The results highlight the influence of the ligand structure on the catalytic efficiency.
| Catalyst Complex | Ligand | Substrate | Conversion (%) | Time (min) | TOF (h⁻¹) |
| 1 | 8-Methyl-2,2'-pyridylquinoline | Acetophenone | >99 | ~10 | 1600 |
| 5 | 4-Methyl-2,2'-pyridylquinoline | Acetophenone | >99 | ~10 | 1600 |
| 8 | 2,2'-Biquinoline | Acetophenone | 95 | 60 | 380 |
Table 1: Catalytic transfer hydrogenation of acetophenone using various ruthenium(II) complexes. All experiments were performed at 82°C using 2-propanol as the hydrogen donor and KOiPr as the base.[1]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of a representative ruthenium(II)-biquinoline complex and its application in the catalytic transfer hydrogenation of ketones.
Protocol 1: Synthesis of [Ru(η⁶-p-cymene)(2,2'-biquinoline)Cl][PF₆] (Complex 8)
This protocol describes the synthesis of a representative ruthenium catalyst incorporating a 2,2'-biquinoline ligand.
Materials:
-
[Ru(η⁶-p-cymene)(μ-Cl)Cl]₂
-
2,2'-Biquinoline (biq)
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Diethyl ether
-
Argon gas
-
Standard Schlenk line equipment
Procedure:
-
In a Schlenk flask under an argon atmosphere, dissolve [Ru(η⁶-p-cymene)(μ-Cl)Cl]₂ (0.05 mmol, 30.6 mg) in 10 mL of dichloromethane.
-
In a separate flask, dissolve 2,2'-biquinoline (0.1 mmol, 25.6 mg) in 5 mL of dichloromethane.
-
Add the ligand solution to the ruthenium dimer solution dropwise with stirring.
-
Stir the resulting mixture at room temperature for 4 hours.
-
In a separate flask, prepare a saturated solution of ammonium hexafluorophosphate in methanol.
-
Add the NH₄PF₆ solution to the reaction mixture, which will cause the precipitation of the desired complex.
-
Collect the precipitate by filtration, wash with diethyl ether (3 x 5 mL), and dry under vacuum.
-
The final product is an air-stable solid.
Protocol 2: Catalytic Transfer Hydrogenation of Acetophenone
This protocol outlines the general procedure for the transfer hydrogenation of an aromatic ketone using the synthesized ruthenium-biquinoline complex.
Materials:
-
Ruthenium catalyst (e.g., Complex 8)
-
Acetophenone
-
2-Propanol (iPrOH)
-
Potassium isopropoxide (KOiPr)
-
Argon gas
-
Thermostated oil bath
-
Standard glassware for organic synthesis
Procedure:
-
To a reaction vessel equipped with a condenser and a magnetic stir bar, add the ruthenium catalyst (0.25 mol%).
-
Add acetophenone (1.0 mmol) and 2-propanol (10 mL).
-
Add potassium isopropoxide (10 mol%).
-
The molar ratio of substrate:catalyst:base should be approximately 400:1:40.[1]
-
Heat the reaction mixture to 82°C in a preheated oil bath under an argon atmosphere.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a few drops of water.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Catalytic Cycle and Experimental Workflow
The proposed mechanism for the transfer hydrogenation of ketones catalyzed by ruthenium-biquinoline complexes is an inner-sphere mechanism. This process involves the formation of a ruthenium hydride species which is the key intermediate for the hydrogen transfer.
Caption: Experimental workflow for the synthesis and application of the Ru-biquinoline catalyst.
Caption: Proposed catalytic cycle for transfer hydrogenation.
References
Synthesis of Metal Complexes with 2,3'-Biquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of metal complexes featuring the 2,3'-biquinoline ligand. Given the limited specific literature on this compound metal complexes, this guide presents a generalized yet robust approach. It includes a proposed synthesis for the this compound ligand itself, followed by a general protocol for its complexation with various transition metals. These methods are grounded in established synthetic strategies for analogous biquinoline and quinoline-based compounds.
Introduction
Quinoline derivatives and their metal complexes are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The this compound ligand, a less common isomer of the well-studied 2,2'-biquinoline, offers a distinct coordination geometry that can lead to novel complex structures with potentially unique therapeutic or catalytic properties. The interaction of such complexes with biological targets like DNA and various enzymes makes them promising candidates for the development of new therapeutic agents.
Synthesis of the this compound Ligand
The synthesis of the this compound ligand is a crucial first step. As direct protocols are scarce, a plausible approach is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds between aromatic rings.
Experimental Protocol: Suzuki-Miyaura Coupling for this compound
Materials:
-
2-Chloroquinoline
-
Quinoline-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (deionized)
-
Toluene
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-chloroquinoline (1.0 eq.), quinoline-3-boronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), and tricyclohexylphosphine (0.04 eq.).
-
Add anhydrous 1,4-dioxane and an aqueous solution of potassium carbonate (2.0 M).
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the mixture to reflux (approximately 100-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Characterization Data (Hypothetical):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₁₈H₁₂N₂ | 256.31 | 175-178 | Off-white to pale yellow solid |
General Protocol for the Synthesis of Metal Complexes with this compound
This protocol describes a general method for the synthesis of metal complexes using the prepared this compound ligand. The choice of metal salt and solvent may be varied to obtain different complexes.
Experimental Protocol: Complexation of this compound
Materials:
-
This compound
-
Metal(II) chloride salt (e.g., CuCl₂, CoCl₂, NiCl₂, ZnCl₂)
-
Ethanol or Methanol
-
Deionized water
Procedure:
-
Dissolve this compound (2.0 eq.) in warm ethanol or methanol.
-
In a separate flask, dissolve the metal(II) chloride salt (1.0 eq.) in a minimal amount of deionized water or ethanol.
-
Slowly add the metal salt solution dropwise to the stirred solution of the this compound ligand.
-
A precipitate should form upon addition. The color of the precipitate will vary depending on the metal used.
-
Heat the reaction mixture to reflux for 2-4 hours to ensure complete complexation.
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.
-
Collect the solid complex by vacuum filtration.
-
Wash the precipitate with cold ethanol and then diethyl ether.
-
Dry the complex in a vacuum oven at 60-80 °C.
Hypothetical Quantitative Data for Metal Complexes:
| Complex | Formula | Color | Yield (%) | Melting Point (°C) |
| [Cu(C₁₈H₁₂N₂)₂Cl₂] | C₃₆H₂₄Cl₂CuN₄ | Green | 85 | >300 |
| [Co(C₁₈H₁₂N₂)₂Cl₂] | C₃₆H₂₄Cl₂CoN₄ | Blue | 78 | >300 |
| [Ni(C₁₈H₁₂N₂)₂Cl₂] | C₃₆H₂₄Cl₂N₄Ni | Pale Green | 82 | >300 |
| [Zn(C₁₈H₁₂N₂)₂Cl₂] | C₃₆H₂₄Cl₂N₄Zn | White | 90 | >300 |
Applications in Drug Development
Metal complexes of quinoline derivatives have shown a wide range of biological activities, making them attractive candidates for drug development. These activities include:
-
Anticancer Activity: Many quinoline-based metal complexes exhibit cytotoxicity against various cancer cell lines. The proposed mechanism often involves intercalation with DNA, inhibition of topoisomerase enzymes, or generation of reactive oxygen species (ROS) leading to apoptosis.
-
Antimicrobial Activity: These complexes have also demonstrated potent antibacterial and antifungal properties. The chelation of the metal ion can enhance the lipophilicity of the ligand, facilitating its transport across microbial cell membranes.
-
Antiviral Activity: Some quinoline derivatives and their metal complexes have been investigated for their antiviral properties, including activity against HIV.
The unique steric and electronic properties of metal complexes with this compound could lead to novel interactions with biological targets, potentially resulting in improved efficacy or novel mechanisms of action.
Visualizations
Experimental Workflow for Ligand and Complex Synthesis
Caption: Workflow for the synthesis of this compound and its metal complexes.
Potential Mechanism of Action in Drug Development
Caption: Potential anticancer mechanisms of this compound metal complexes.
Application Notes and Protocols for Quinoline-Based Photocatalytic Hydrogen Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for clean and sustainable energy sources has positioned photocatalytic hydrogen production as a important area of research. This process utilizes semiconductor materials to harvest light energy and drive the splitting of water into hydrogen and oxygen. Among the diverse range of potential photocatalysts, quinoline-based compounds have emerged as a promising class of organic materials. Their unique photophysical properties, structural versatility, and potential for facile modification make them attractive candidates for efficient hydrogen evolution.
These application notes provide a comprehensive overview of the methodologies and experimental setups for evaluating quinoline-based compounds, with a focus on the potential application of 2,3'-biquinoline, in photocatalytic hydrogen production. While specific data for this compound is limited in the current literature, the protocols outlined herein are adapted from established procedures for similar quinoline-based organic frameworks and complexes and can serve as a foundational guide for future investigations.
Key Performance Metrics in Photocatalytic Hydrogen Production
The efficiency of a photocatalytic system for hydrogen production is evaluated based on several key quantitative metrics. The following table summarizes these parameters and provides a framework for comparing the performance of different photocatalysts.
| Parameter | Description | Unit |
| Hydrogen Evolution Rate (HER) | The amount of hydrogen produced per unit time per amount of photocatalyst. | µmol g⁻¹ h⁻¹ or mmol g⁻¹ h⁻¹ |
| Apparent Quantum Yield (AQY) | The ratio of the number of reacted electrons (for hydrogen production) to the number of incident photons at a specific wavelength. | % |
| Turnover Number (TON) | The total number of moles of hydrogen produced per mole of the photocatalyst before deactivation. | mol H₂ / mol catalyst |
| Turnover Frequency (TOF) | The turnover number per unit time. | h⁻¹ |
Experimental Protocols
Synthesis of Quinoline-Based Photocatalysts
The synthesis of quinoline-based photocatalysts can be achieved through various organic chemistry methodologies. A general approach for creating quinoline-based organic frameworks (QOFs) involves the Sonogashira coupling reaction.[1]
Protocol for Synthesis of a Quinoline-Based Organic Framework (QOF):
-
Reactants:
-
A di- or tri-functionalized ethynyl-aromatic linker (e.g., 1,3,5-triethynylbenzene).
-
A di-halogenated quinoline-based building block (e.g., 6-iodo-2-(4-iodophenyl)-4-phenylquinoline).[1]
-
Palladium catalyst (e.g., Pd(PPh₃)₄).
-
Copper(I) iodide (CuI) co-catalyst.
-
A suitable solvent system (e.g., degassed toluene and triethylamine).
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the quinoline building block and the ethynyl linker in the solvent system.
-
Add the palladium catalyst and CuI to the reaction mixture.
-
Heat the reaction mixture at a specific temperature (e.g., 80-100 °C) for a defined period (e.g., 24-48 hours).
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the solid product by filtration.
-
Wash the product extensively with various solvents (e.g., methanol, chloroform, acetone) to remove any unreacted starting materials and catalyst residues.
-
Dry the final product under vacuum.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized QOF using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Elemental Analysis.
-
Investigate the material's morphology and porosity using Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Brunauer-Emmett-Teller (BET) analysis.
-
Determine the optical properties using UV-Visible Diffuse Reflectance Spectroscopy (DRS) and Photoluminescence (PL) Spectroscopy.
-
Photocatalytic Hydrogen Evolution Experiments
The following protocol describes a typical setup for evaluating the photocatalytic hydrogen evolution activity of a synthesized quinoline-based photocatalyst.
Protocol for a Typical Photocatalytic Hydrogen Evolution Experiment:
-
Photoreactor Setup:
-
A gas-tight reaction vessel (photoreactor), typically made of quartz to allow for UV-Vis light penetration.
-
A light source, such as a xenon lamp with appropriate filters to simulate solar light or a specific wavelength LED.
-
A gas chromatograph (GC) for the quantitative analysis of the evolved hydrogen.
-
A magnetic stirrer to ensure uniform suspension of the photocatalyst.
-
A cooling system to maintain a constant reaction temperature.
-
-
Reaction Mixture:
-
Disperse a specific amount of the photocatalyst (e.g., 10-50 mg) in an aqueous solution.
-
Add a sacrificial electron donor to the solution. Common sacrificial agents include methanol, triethylamine (TEA), or lactic acid.[2][3] The concentration of the sacrificial agent typically ranges from 10-20% (v/v).
-
Incorporate a co-catalyst, such as hexachloroplatinic acid (H₂PtCl₆), which will be photodeposited as platinum nanoparticles on the photocatalyst surface to enhance hydrogen evolution.[2] The amount of co-catalyst is usually a small weight percentage (e.g., 1-3 wt%) relative to the photocatalyst.
-
-
Experimental Procedure:
-
Suspend the photocatalyst, sacrificial agent, and co-catalyst precursor in the aqueous solution within the photoreactor.
-
Seal the reactor and purge the system with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove any dissolved oxygen, which can act as an electron scavenger and hinder hydrogen production.
-
Irradiate the suspension with the light source while continuously stirring the mixture.
-
At regular time intervals, collect a sample of the gas from the headspace of the reactor using a gas-tight syringe.
-
Inject the gas sample into the GC to quantify the amount of hydrogen produced.
-
Continue the experiment for a predetermined duration (e.g., 4-6 hours) and record the cumulative hydrogen evolution over time.
-
Data Analysis and Calculation of Performance Metrics
Hydrogen Evolution Rate (HER): Calculate the HER using the following formula: HER (µmol g⁻¹ h⁻¹) = (Amount of H₂ evolved (µmol)) / (Mass of photocatalyst (g) × Irradiation time (h))
Apparent Quantum Yield (AQY): The AQY is determined at a specific wavelength and is calculated as: AQY (%) = [(2 × Number of evolved H₂ molecules) / (Number of incident photons)] × 100
The number of incident photons can be measured using a calibrated photodiode or through chemical actinometry.[4]
Visualizing the Process: Diagrams and Workflows
To better understand the intricate processes involved in photocatalytic hydrogen production, the following diagrams, generated using the DOT language, illustrate the key steps and relationships.
References
- 1. Quinoline-Based Organic Frameworks with Divergent Photocatalytic Properties for Hydrogen Production and Furfuryl Alcohol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combining machine learning and high-throughput experimentation to discover photocatalytically active organic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Experimental Approach for Efficiency Determination of Photocatalytic Hydrogen Evolution [pubs.sciepub.com]
Application of 2,3'-Biquinoline in Organic Electronics: Application Notes and Protocols
To: Researchers, scientists, and drug development professionals.
Subject: Detailed Application Notes and Protocols for the Use of 2,3'-Biquinoline and its Derivatives in Organic Electronics
Introduction
Quinoline derivatives have emerged as a significant class of materials in the field of organic electronics, primarily due to their excellent electron-transporting properties, high thermal stability, and morphological stability. These characteristics make them suitable for various applications, including Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). While research on specific isomers like 2,2'-biquinoline and other functionalized quinolines has been documented, there is a notable scarcity of published data specifically on the application of this compound in organic electronic devices.
This document aims to provide a comprehensive overview of the potential applications of this compound by drawing parallels with structurally similar and well-studied quinoline derivatives. We present generalized experimental protocols for the synthesis of biquinoline structures and the fabrication of organic electronic devices, which can serve as a foundational guide for researchers venturing into the exploration of this compound and its derivatives.
Potential Roles of this compound in Organic Electronics
Based on the established properties of quinoline-based materials, this compound could potentially be employed in the following roles within an organic electronic device:
-
Electron Transport Layer (ETL): The nitrogen-containing quinoline rings possess inherent electron-deficient characteristics, facilitating the injection and transport of electrons from the cathode to the emissive layer in an OLED. The extended π-conjugation in a biquinoline system is expected to enhance electron mobility.
-
Host Material for Phosphorescent OLEDs (PhOLEDs): A high triplet energy is a critical requirement for host materials in PhOLEDs to ensure efficient energy transfer to the phosphorescent dopant. The rigid and aromatic structure of biquinoline suggests that it could be a promising scaffold for designing host materials with high triplet energies.
-
Emissive Material: By appropriate chemical modification, the fluorescence or phosphorescence properties of the this compound core can be tuned. Introducing electron-donating and electron-withdrawing groups can modify the HOMO and LUMO energy levels, leading to emission in the visible region of the electromagnetic spectrum.
Quantitative Data of Representative Quinoline-Based OLEDs
To provide a benchmark for the potential performance of this compound-based devices, the following table summarizes the performance of OLEDs employing other quinoline derivatives as either the electron transport or emissive material.
| Device Structure | Role of Quinoline Derivative | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) | Turn-on Voltage (V) |
| ITO/PEDOT:PSS/NPB/Alq₃/LiF/Al | Electron Transport & Emissive Layer | ~10,000 | ~3.5 | ~1.5 | ~1 | ~3.0 |
| ITO/TPD/Zn(Cl₂q)₂/Alq₃/LiF/Al | Emissive Layer | 363 | - | - | - | - |
| ITO/α-NPD/Zn(Bpy)q/Alq₃/LiF/Al | Emissive Layer | 1030 | 1.34 | - | - | - |
| ITO/PEDOT:PSS/NPB/ZnStq_OCH₃:PVK/LiF/Al | Emissive Layer | 2244 | 1.24 | - | - | 6.94 |
Experimental Protocols
General Synthesis of Biquinoline Derivatives via Suzuki Coupling
This protocol describes a general method for the synthesis of biquinoline derivatives, which can be adapted for the synthesis of this compound. The Suzuki coupling reaction is a versatile method for the formation of C-C bonds between aryl halides and arylboronic acids.
Materials:
-
2-Bromoquinoline
-
3-Quinolineboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, dissolve 2-bromoquinoline (1 equivalent) and 3-quinolineboronic acid (1.2 equivalents) in a 3:1 mixture of toluene and ethanol.
-
Add potassium carbonate (3 equivalents) to the mixture.
-
De-gas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
To the de-gassed mixture, add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).
-
Reflux the reaction mixture under an inert atmosphere for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
-
Characterize the final product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.
Fabrication of a Generic OLED Device
This protocol outlines the fabrication of a multi-layer OLED using thermal evaporation for the organic layers and the cathode. This procedure can be used to test the performance of newly synthesized this compound derivatives as an electron transport layer.
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Deionized water
-
Isopropyl alcohol (IPA)
-
Acetone
-
Detergent solution (e.g., Hellmanex)
-
Nitrogen gas gun
-
UV-Ozone cleaner or plasma cleaner
-
Spin coater
-
Hotplate
-
High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)
-
Organic materials:
-
Hole Injection Layer (HIL): e.g., N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB)
-
Hole Transport Layer (HTL): e.g., 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP)
-
Emissive Layer (EML): e.g., Tris(8-hydroxyquinolinato)aluminum (Alq₃)
-
Electron Transport Layer (ETL): this compound derivative
-
Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF)
-
-
Cathode material: e.g., Aluminum (Al)
-
Shadow masks for defining the active area
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO substrates in detergent solution, deionized water, acetone, and isopropyl alcohol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-Ozone or oxygen plasma for 10-15 minutes to improve the work function of the ITO and remove any residual organic contaminants.
-
-
Hole Injection and Transport Layer Deposition (by Spin Coating - optional):
-
For solution-processable HIL/HTL materials like PEDOT:PSS, spin-coat the solution onto the cleaned ITO substrate.
-
Anneal the substrate on a hotplate according to the material's specifications to remove the solvent.
-
-
Organic Layer Deposition (by Thermal Evaporation):
-
Transfer the substrates into a high-vacuum thermal evaporation chamber.
-
Sequentially deposit the organic layers (HIL, HTL, EML, and the This compound based ETL ) by heating the materials in crucibles. The deposition rate and thickness of each layer should be carefully controlled using a quartz crystal microbalance. Typical thicknesses are in the range of 20-50 nm.
-
-
Electron Injection and Cathode Deposition:
-
Without breaking the vacuum, deposit a thin layer (e.g., 1 nm) of LiF as the electron injection layer.
-
Deposit the aluminum cathode (e.g., 100 nm) through a shadow mask to define the individual pixels.
-
-
Encapsulation:
-
To protect the device from atmospheric moisture and oxygen, encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.
-
-
Characterization:
-
Measure the current-voltage-luminance (I-V-L) characteristics of the fabricated OLED using a source meter and a photodetector.
-
Calculate the device performance metrics such as current efficiency, power efficiency, and external quantum efficiency.
-
Visualizations
Caption: Experimental workflow for the synthesis of a this compound derivative and its subsequent use in the fabrication and characterization of an OLED device.
Caption: Energy level diagram and charge transport process in a typical multilayer OLED, highlighting the role of the this compound derivative as the Electron Transport Layer (ETL).
Conclusion and Future Outlook
While direct experimental data on the application of this compound in organic electronics is currently limited, its structural similarity to other well-performing quinoline derivatives suggests significant potential. The protocols provided herein offer a solid foundation for the synthesis, fabrication, and characterization of devices based on this promising molecular scaffold. Further research into the synthesis of various this compound derivatives and a systematic investigation of their photophysical and electrochemical properties are crucial next steps. Such studies will undoubtedly pave the way for the development of novel, high-performance materials for a new generation of organic electronic devices.
Application Notes and Protocols: 2,3'-Biquinoline Derivatives for OLED Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering advantages such as high contrast, wide viewing angles, and flexibility. The performance of OLED devices is critically dependent on the organic materials used in their various layers, including the emissive layer (EML), hole transport layer (HTL), and electron transport layer (ETL). Quinoline derivatives have been extensively investigated for their potential in OLEDs due to their excellent thermal stability, high electron mobility, and tunable photophysical properties.
While various quinoline-based materials have been successfully employed in OLEDs, the specific class of 2,3'-biquinoline derivatives remains a relatively unexplored area of research for these applications. This document provides a comprehensive guide for researchers interested in exploring the potential of this compound derivatives in OLEDs. It includes detailed, albeit hypothetical, protocols for their synthesis and the fabrication of OLED devices, based on established methodologies for analogous compounds. Furthermore, it outlines the key photophysical and electrochemical properties that would be desirable for such materials to function effectively as either electron transport or host materials in high-performance OLEDs.
I. Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be approached through various cross-coupling strategies. A common and effective method is the Suzuki coupling reaction, which allows for the formation of the C-C bond between the 2-position of one quinoline ring and the 3-position of another. The following is a generalized, hypothetical protocol for the synthesis of a generic this compound derivative.
Experimental Protocol: Synthesis of a Generic this compound Derivative via Suzuki Coupling
Materials:
-
2-Chloroquinoline (or 2-bromoquinoline)
-
Quinoline-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloroquinoline (1.0 mmol), quinoline-3-boronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and palladium(II) acetate (0.05 mmol).
-
Ligand Addition: Add triphenylphosphine (0.1 mmol) to the flask.
-
Solvent Addition: Add a 3:1 mixture of toluene and ethanol (20 mL) to the flask, followed by the addition of water (2 mL).
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain it under an inert atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to obtain the pure this compound derivative.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
II. Photophysical and Electrochemical Properties
For a this compound derivative to be a successful candidate for OLED applications, it must possess specific photophysical and electrochemical properties. These properties determine its function as either an electron transport material (ETM) or a host material for phosphorescent emitters. The following table summarizes the desirable target properties.
| Property | Target Value (for ETM) | Target Value (for Host) | Significance |
| HOMO Level | Deep (e.g., > 6.0 eV) | Deep (e.g., > 6.0 eV) | A deep HOMO level ensures efficient hole blocking, preventing holes from leaking from the emissive layer to the electron transport layer. |
| LUMO Level | Shallow (e.g., 2.5 - 3.0 eV) | Shallow (e.g., 2.5 - 3.0 eV) | A suitable LUMO level facilitates efficient electron injection from the cathode and transport through the material. |
| Triplet Energy (E_T) | High (e.g., > 2.7 eV for blue PhOLEDs) | High (e.g., > Triplet energy of the dopant) | A high triplet energy is crucial to confine the triplet excitons within the emissive layer and prevent energy loss. |
| Thermal Stability (T_d) | > 400 °C | > 400 °C | High thermal stability is essential for the longevity and operational stability of the OLED device, preventing material degradation. |
| Glass Transition (T_g) | > 100 °C | > 100 °C | A high glass transition temperature ensures the morphological stability of the thin film during device operation. |
| Electron Mobility | High (e.g., > 10⁻⁶ cm²/Vs) | Bipolar (balanced hole and electron mobility) | High electron mobility is required for efficient electron transport, while bipolar transport in a host ensures balanced charge recombination. |
| Photoluminescence Quantum Yield (PLQY) | Low (for ETM) | High (for fluorescent host) or irrelevant (for phosphorescent host) | An ETM should not be emissive to avoid unwanted emission. A fluorescent host should have a high PLQY. |
III. OLED Device Fabrication and Characterization
The following is a generalized protocol for the fabrication of a multi-layer OLED device using a hypothetical this compound derivative as the electron transport layer.
Experimental Protocol: Fabrication of a Multilayer OLED
Materials:
-
Indium tin oxide (ITO) coated glass substrates
-
Hole Injection Layer (HIL) material: e.g., HAT-CN
-
Hole Transport Layer (HTL) material: e.g., TAPC
-
Emissive Layer (EML) host material: e.g., mCP
-
Emissive Layer (EML) dopant: e.g., Ir(ppy)₃ (for a green phosphorescent OLED)
-
Electron Transport Layer (ETL) material: this compound derivative
-
Electron Injection Layer (EIL) material: e.g., Lithium fluoride (LiF)
-
Cathode material: e.g., Aluminum (Al)
-
Organic solvents for cleaning (acetone, isopropanol)
-
Deionized water
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen gas and then treat them with UV-ozone for 10 minutes to improve the work function of the ITO.
-
Organic Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr). Deposit the organic layers sequentially onto the ITO substrate without breaking the vacuum.
-
Deposit the HIL (e.g., HAT-CN, 10 nm).
-
Deposit the HTL (e.g., TAPC, 40 nm).
-
Co-deposit the EML by evaporating the host (e.g., mCP) and the dopant (e.g., Ir(ppy)₃) from separate sources at a controlled doping concentration (e.g., 6 wt%). The typical thickness of the EML is 30 nm.
-
Deposit the This compound derivative as the ETL (30 nm).
-
-
Cathode Deposition: Deposit the EIL (e.g., LiF, 1 nm) followed by the metal cathode (e.g., Al, 100 nm) through a shadow mask to define the active area of the device.
-
Encapsulation: Encapsulate the fabricated device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers and the cathode from moisture and oxygen.
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Record the electroluminescence (EL) spectrum using a spectrometer.
-
Calculate the device performance metrics, including current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).
-
IV. Energy Level Diagram and Charge Carrier Dynamics
A crucial aspect of OLED design is the alignment of the energy levels of the different materials to ensure efficient charge injection, transport, and recombination. The following diagram illustrates a representative energy level alignment for an OLED incorporating a this compound derivative as the ETL.
V. Conclusion
The exploration of novel organic materials is paramount for the continued advancement of OLED technology. While this compound derivatives are not yet widely reported for OLED applications, their structural similarity to other successful N-heterocyclic materials suggests they hold significant promise. The protocols and target properties outlined in this document provide a foundational framework for researchers to synthesize, characterize, and evaluate these compounds for their potential as high-performance electron transport or host materials in next-generation OLEDs. Further research in this area could lead to the development of novel materials with enhanced stability, efficiency, and lifetime for a wide range of display and lighting applications.
Application Notes and Protocols for the Synthesis of 2,3'-Biquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2,3'-biquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. The primary method detailed is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between aromatic rings.
Overview
The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a halo-quinoline (such as 2-chloroquinoline or 3-bromoquinoline) with a quinoline-boronic acid or its corresponding ester. The choice of reactants and conditions can be optimized to achieve high yields of the desired product.
Experimental Protocols
Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of this compound by coupling a halogenated quinoline with a quinoline boronic acid derivative in the presence of a palladium catalyst.
Materials:
-
2-Chloroquinoline or 3-Bromoquinoline (1.0 eq)
-
Quinoline-3-boronic acid or Quinoline-2-boronic acid pinacol ester (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask or Schlenk tube, combine the halo-quinoline (1.0 eq), quinoline-boronic acid derivative (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (1,4-dioxane and water, 4:1) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: The purified this compound is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation
The following tables summarize typical reaction conditions and expected characterization data for the synthesis of this compound.
Table 1: Representative Suzuki-Miyaura Reaction Parameters for this compound Synthesis
| Parameter | Condition 1 | Condition 2 |
| Halo-quinoline | 2-Chloroquinoline | 3-Bromoquinoline |
| Boron Reagent | Quinoline-3-boronic acid | Quinoline-2-boronic acid pinacol ester |
| Catalyst | Pd(PPh₃)₄ | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) |
| Base | K₂CO₃ | Cs₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O | Toluene/H₂O |
| Temperature | 90 °C | 100 °C |
| Reaction Time | 18 hours | 24 hours |
| Typical Yield | 75-85% | 80-90% |
Table 2: Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.50-8.50 (m, 12H, Ar-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 127.0-155.0 (Ar-C) |
| Mass Spectrometry (ESI-MS) | m/z: 257.10 [M+H]⁺ |
Note: The exact chemical shifts and coupling constants in NMR spectra can vary slightly depending on the solvent and instrument used.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for this compound Synthesis
The diagram below outlines the key steps in the synthesis and purification of this compound.
Application Notes and Protocols for Fluorescent Probes Based on 2,3'-Biquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the applications, quantitative data, and experimental protocols for fluorescent probes based on the 2,3'-biquinoline scaffold and the broader quinoline class. These probes are valuable tools for detecting a variety of analytes, including metal ions, pH, viscosity, and biologically relevant small molecules.
I. Overview of Applications
Fluorescent probes incorporating the quinoline moiety have been extensively developed for various bio-imaging and sensing applications.[1][2][3] The this compound structure, in particular, offers a versatile platform for creating ratiometric and "turn-on" fluorescent sensors. These probes are instrumental in studying dynamic cellular processes, diagnosing diseases, and in drug discovery.[4][5]
Key application areas include:
-
Detection of Metal Ions: Quinoline-based probes have been designed to selectively detect a range of metal ions, such as Al³⁺, Fe³⁺, In³⁺, Cd²⁺, and Cu²⁺, which play crucial roles in biological systems and environmental monitoring.[1][2][6][7][8]
-
pH Sensing: The fluorescence properties of certain quinoline derivatives are sensitive to pH changes, making them effective probes for monitoring pH in various cellular compartments and biological fluids.[9][10][11][12]
-
Viscosity Measurement: Changes in intracellular viscosity are associated with various diseases. Quinoline-based molecular rotors exhibit viscosity-dependent fluorescence, enabling the imaging of viscosity changes in live cells.[13][14][15][16]
-
Sensing of Small Molecules: Probes based on the this compound scaffold have been developed for the ratiometric detection of important biological molecules like sulfur dioxide (SO₂).[5][17][18]
II. Quantitative Data of Representative Probes
The following tables summarize the key quantitative data for a selection of fluorescent probes based on quinoline and this compound scaffolds for easy comparison.
Table 1: Metal Ion Probes
| Probe Name/Scaffold | Target Analyte | Limit of Detection (LOD) | Emission Shift (nm) | Fold Change in Fluorescence | Reference |
| Thieno[2,3-b]quinoline-based | In³⁺ | 1.16 x 10⁻¹⁰ M | - | Enhancement | [1] |
| Thieno[2,3-b]quinoline-based | Fe³⁺ | 2.03 x 10⁻⁸ M | - | Quenching | [1] |
| Quinoline-based | Cd²⁺ | 3.5 x 10⁻⁸ M | - | Enhancement | [6] |
| Quinoline-based | Cu²⁺ | 1.03 µM | ~35 (bathochromic) | Enhancement | [8] |
| Pyrano[2,3-b]quinoline-based | Hg²⁺ | 73 nM | - | Quenching | [19] |
Table 2: pH Probes
| Probe Name/Scaffold | pKa | pH Range | Emission Shift (nm) | Fluorescence Intensity Ratio Change | Reference |
| Quinoline-based (DQPH) | 7.18 | 6.35 - 8.00 | 57 (hypsochromic) | 0.30 to 1.36 (F₅₃₁/F₅₈₈) | [9] |
| Bis[2-(2′-hydroxyphenyl)benzazole] | 9.7 - 10.8 | Alkaline | - | Turn-on | [12] |
| Coumarin-Rhodamine Conjugate | 2.0 - 8.0 | Acidic to Neutral | ~214 (opening of spirolactam) | Ratiometric | [11] |
Table 3: Viscosity Probes
| Probe Name/Scaffold | Viscosity Range (cP) | Fold Change in Fluorescence | Quantum Yield (Φ) Change | Organelle Targeting | Reference |
| Quinoline-based (QLS) | 2.55 - 1150 | 37-fold increase | - | Mitochondria | [15] |
| Quinoline-based (QL) | 2.55 - 1150 | 28-fold increase | - | Lysosome | [15] |
| Quinoline derivatives (L1-L3) | - | Significant enhancement | - | General cytoplasm | [13] |
| Dual-emission probe (L) | - | Strong NIR fluorescence in high viscosity | - | Mitochondria | [16] |
Table 4: Small Molecule Probes
| Probe Name/Scaffold | Target Analyte | Limit of Detection (LOD) | Response Time | Stokes Shift (nm) | Reference |
| Conjugated Biquinoline | SO₂ | 0.29 µM | < 1.5 min | 170 | [17] |
| Hemicyanine-based | SO₃²⁻/HSO₃⁻ | 2.99 x 10⁻⁵ M | < 1 min | - | [4] |
| Coumarin TCF-based | SO₂ derivatives | 0.27 nM | Rapid | - | [18] |
III. Experimental Protocols
A. Synthesis of a Water-Soluble Ratiometric this compound Probe for SO₂
This protocol is based on the synthesis of a conjugated biquinoline probe as described in the literature.[4][17]
Materials:
-
Starting quinoline precursors
-
Coupling reagents (e.g., Palladium catalyst)
-
Solvents (e.g., DMF, Ethanol)
-
Purification materials (e.g., Silica gel for column chromatography)
Procedure:
-
Synthesis of Biquinoline Backbone: The core this compound structure is synthesized via a palladium-catalyzed cross-coupling reaction between appropriately substituted quinoline precursors.
-
Functionalization: The biquinoline backbone is then functionalized to enhance water solubility and introduce the SO₂ reactive site. This may involve sulfonation or the introduction of other hydrophilic groups.
-
Purification: The final product is purified using column chromatography on silica gel.
-
Characterization: The structure of the synthesized probe is confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.
B. General Protocol for Live Cell Imaging with this compound Probes
This protocol provides a general workflow for imaging various analytes in living cells using this compound based fluorescent probes.
Materials:
-
Live cells (e.g., HeLa, NIH 3T3)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
This compound fluorescent probe stock solution (in DMSO or other suitable solvent)
-
Confocal microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate cells on a glass-bottom dish or chamber slide and culture overnight to allow for adherence.
-
Probe Loading:
-
Prepare a working solution of the fluorescent probe in cell culture medium or PBS. The optimal concentration should be determined experimentally but typically ranges from 1-10 µM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Incubate the cells with the probe-containing medium for a specific duration (e.g., 15-60 minutes) at 37°C. The incubation time should be optimized for each probe and cell line.
-
-
Washing: Remove the probe solution and wash the cells 2-3 times with PBS to remove any unbound probe.
-
Imaging:
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using a confocal microscope. Use the appropriate excitation and emission wavelengths for the specific probe. For ratiometric probes, acquire images in two different emission channels.
-
Acquire images at different time points to monitor dynamic changes in analyte concentration.
-
IV. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanisms and workflows associated with the use of this compound based fluorescent probes.
Caption: General "Turn-On" sensing mechanism of a fluorescent probe.
Caption: Principle of ratiometric fluorescent sensing.
Caption: Workflow for live cell imaging with fluorescent probes.
References
- 1. A new sensor based on thieno[2,3-b]quinoline for the detection of In3+ , Fe3+ and F- by different fluorescence behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Progress in Fluorescent Probes For Metal Ion Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Viscosity Fluorescent Probes Based on Quinoline Group and Its Applications [ouci.dntb.gov.ua]
- 4. A real-time ratiometric fluorescent probe for imaging of SO2 derivatives in mitochondria of living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A ratiometric water-soluble fluorescent probe for the detection of sulfur dioxide derivative in sinusitis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. Quinoline-based ratiometric fluorescent probe for detection of physiological pH changes in aqueous solution and living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Review of Fluorescent pH Probes: Ratiometric Strategies, Extreme pH Sensing, and Multifunctional Utility [mdpi.com]
- 11. Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Two quinoline-based two-photon fluorescent probes for imaging of viscosity in subcellular organelles of living HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A dual-emission fluorescent probe with independent polarity and viscosity responses: The synthesis, spectroscopy and bio-imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A water soluble ratiometric fluorescent probe for targeting SO2 in mitochondria based on conjugated biquinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. A water-soluble near-infrared probe for colorimetric and ratiometric sensing of SO2 derivatives in living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,3'-Biquinoline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the diverse medicinal chemistry applications of 2,3'-biquinoline and its derivatives. This document details their potential as anticancer, anti-Alzheimer's, and antiviral agents, as well as their use as chemosensors. Detailed protocols for key experiments are provided to facilitate further research and development in these areas.
Anticancer Applications
The this compound scaffold is a promising pharmacophore in the design of novel anticancer agents. Its planar aromatic structure allows for intercalation into DNA, and various derivatives have been shown to inhibit topoisomerase enzymes, induce oxidative stress, and trigger apoptosis in cancer cells.
Quantitative Data: Anticancer Activity of Biquinoline and Related Quinoline Derivatives
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline | HepG2 (Hepatocellular Carcinoma) | MTT | 3.3 µg/mL | [1] |
| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline | HCT-116 (Colon Carcinoma) | MTT | 23 µg/mL | [1] |
| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline | MCF-7 (Breast Cancer) | MTT | 3.1 µg/mL | [1] |
| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline | A549 (Lung Cancer) | MTT | 9.96 µg/mL | [1] |
| 2-Chloro-3-substituted quinoline derivative 4c | HCT-116 (Colon Carcinoma) | MTT | 7.15 ± 0.35 | [2] |
| 2-Chloro-3-substituted quinoline derivative 4d | HepG2 (Hepatocellular Carcinoma) | MTT | 6.95 ± 0.34 | [2] |
| 7-oxo-7H-naphtho[1,2,3-de]quinoline derivatives | HL-60 (Leukemia) and resistant sublines | Cytotoxicity Assay | Active in multidrug resistant cells | [3] |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effect of this compound derivatives on cancer cell lines by measuring metabolic activity.
Materials:
-
This compound derivative stock solution (in DMSO)
-
Cancer cell line of interest (e.g., HepG2, HCT-116, MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Harvest cells using trypsin-EDTA, centrifuge, and resuspend in fresh medium.
-
Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: DNA Topoisomerase I Inhibition Assay
This assay determines the ability of this compound derivatives to inhibit the relaxation of supercoiled DNA by topoisomerase I.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I reaction buffer
-
This compound derivative
-
Stop solution (e.g., containing SDS and proteinase K)
-
6x DNA loading dye
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
TAE buffer
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Reaction Setup:
-
On ice, prepare a reaction mixture containing 1x topoisomerase I reaction buffer, supercoiled DNA (e.g., 200 ng), and the this compound derivative at various concentrations.
-
Add purified topoisomerase I enzyme to the mixture. The final reaction volume should be around 20 µL.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding the stop solution.
-
-
Agarose Gel Electrophoresis:
-
Add 6x DNA loading dye to each reaction.
-
Load the samples onto a 1% agarose gel.
-
Run the gel in TAE buffer until the dye front has migrated sufficiently.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the control without the inhibitor.
-
Signaling Pathway and Workflow Diagrams
Caption: Workflow for evaluating the anticancer potential of this compound derivatives.
Anti-Alzheimer's Disease Applications
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder. This compound derivatives are being investigated as multi-target-directed ligands, primarily focusing on the inhibition of acetylcholinesterase (AChE) to restore acetylcholine levels and the inhibition of beta-amyloid (Aβ) peptide aggregation to prevent plaque formation.
Quantitative Data: Anti-Alzheimer's Activity of Quinoline Derivatives
| Compound | Target | Assay | IC50 (nM) | Reference |
| Graveoline analog 5c | Acetylcholinesterase (AChE) | Ellman's Method | - | [4] |
| Huprine-Capsaicin hybrid 5i | Acetylcholinesterase (hAChE) | Ellman's Method | 1.06 ± 0.26 | [5] |
| Huprine-Capsaicin hybrid 5i | Butyrylcholinesterase (hBChE) | Ellman's Method | 7.3 ± 0.6 | [5] |
| Triazine derivative 3B7 | Aβ42 Aggregation | Thioflavin T | ~25,000 - 50,000 | [6] |
| Triazine derivative 3G7 | Aβ42 Aggregation | Thioflavin T | ~25,000 - 50,000 | [6] |
Experimental Protocols
Protocol 3: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE and the inhibitory potential of this compound derivatives.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
This compound derivative
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Reaction Mixture:
-
In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the this compound derivative solution at various concentrations, and 25 µL of AChE solution.
-
Incubate for 15 minutes at 25°C.
-
-
Substrate Addition and Measurement:
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to the control without the inhibitor.
-
Calculate the IC50 value from the dose-response curve.
-
Protocol 4: Beta-Amyloid (Aβ) Aggregation Inhibition Assay (Thioflavin T)
This assay quantifies the formation of Aβ fibrils and the ability of this compound derivatives to inhibit this process.
Materials:
-
Aβ(1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
Phosphate buffer (pH 7.4)
-
Thioflavin T (ThT) solution
-
This compound derivative
-
Black 96-well plates with clear bottoms
-
Fluorescence microplate reader
Procedure:
-
Aβ Peptide Preparation:
-
Dissolve Aβ(1-42) peptide in HFIP to ensure it is in a monomeric state.
-
Evaporate the HFIP and resuspend the peptide in a suitable buffer (e.g., DMSO) to create a stock solution.
-
-
Aggregation Assay:
-
In a black 96-well plate, mix the Aβ(1-42) stock solution (final concentration e.g., 10 µM) with the this compound derivative at various concentrations in phosphate buffer.
-
Incubate the plate at 37°C with continuous shaking to promote aggregation.
-
-
Thioflavin T Measurement:
-
At various time points, add ThT solution to the wells.
-
Measure the fluorescence intensity with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Plot fluorescence intensity against time to monitor the aggregation kinetics.
-
Calculate the percentage of inhibition of aggregation at a specific time point for each concentration of the derivative.
-
Determine the IC50 value for aggregation inhibition.
-
Signaling Pathway and Workflow Diagrams
Caption: Multi-target approach of this compound derivatives in Alzheimer's disease.
Antiviral Applications
The quinoline scaffold has demonstrated broad-spectrum antiviral activity against various viruses.[7][8] Derivatives of this compound are being explored for their potential to inhibit viral replication and entry.
Quantitative Data: Antiviral Activity of Quinoline Derivatives
| Compound | Virus | Assay | IC50 (µM) | Selectivity Index (SI) | Reference |
| Quinoline Derivative 1 | Dengue Virus Serotype 2 (DENV2) | Virus Yield Reduction | 3.03 | 5.30 | [7] |
| Quinoline Derivative 2 | Dengue Virus Serotype 2 (DENV2) | Virus Yield Reduction | 0.49 | 39.5 | [9] |
| Diarylpyrazolyl-substituted quinoline 19 | Dengue Virus Serotype 2 (DENV-2) | Inhibition Assay | 0.81 | >246.91 | [8] |
| Quinoline derivative 10a | HIV-1 | TZM-bl cell line | 3.35 ± 0.87 | - | [8] |
Experimental Protocol
Protocol 5: Virus Yield Reduction Assay
This assay quantifies the production of infectious virus particles in the presence of an antiviral compound.
Materials:
-
Host cell line (e.g., Vero cells for Dengue virus)
-
Virus stock (e.g., DENV2)
-
Cell culture medium and supplements
-
This compound derivative
-
96-well plates
-
Incubator
-
Reagents for virus titration (e.g., for plaque assay or TCID50)
Procedure:
-
Cell Culture and Infection:
-
Seed host cells in a 96-well plate and grow to confluency.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
-
Compound Treatment:
-
Immediately after infection, add serial dilutions of the this compound derivative to the wells.
-
-
Incubation:
-
Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
-
Harvesting and Titration:
-
Collect the supernatant from each well.
-
Determine the virus titer in the supernatant using a standard method like a plaque assay or a TCID50 assay on fresh cell monolayers.
-
-
Data Analysis:
-
Calculate the reduction in virus titer for each compound concentration compared to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that reduces the virus yield by 50%.
-
Workflow Diagram
Caption: Workflow for the discovery and characterization of antiviral this compound derivatives.
Chemosensor Applications
The nitrogen atoms in the this compound scaffold can act as binding sites for metal ions. This interaction can lead to changes in the photophysical properties of the molecule, such as fluorescence, making them effective chemosensors for the detection of various metal ions.
Quantitative Data: Biquinoline and Quinoline-based Chemosensors
| Sensor | Analyte | Detection Method | Limit of Detection (LOD) | Reference |
| Quinoline-based sensor L | Pb²⁺ | Fluorescence | 9.9 x 10⁻⁷ M | |
| Quinoline-tagged sensor 1 | Zn²⁺ | Fluorescence | 5 ppb | [6] |
| Quinoline-tagged sensor 2 | Zn²⁺ | Fluorescence | 10 ppb | [6] |
Experimental Protocol
Protocol 6: Fluorescence Titration for Metal Ion Sensing
This protocol is used to determine the binding affinity and selectivity of a this compound-based chemosensor for a specific metal ion.
Materials:
-
This compound-based fluorescent chemosensor
-
Stock solutions of various metal ions (e.g., Pb²⁺, Zn²⁺, Cu²⁺, etc.)
-
Buffer solution (e.g., HEPES or Tris-HCl)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Sensor Solution Preparation:
-
Prepare a stock solution of the chemosensor in a suitable solvent (e.g., DMSO or acetonitrile).
-
Dilute the stock solution in the buffer to a final concentration that gives a stable and measurable fluorescence signal.
-
-
Fluorescence Titration:
-
Place the sensor solution in a quartz cuvette.
-
Record the initial fluorescence spectrum.
-
Add small aliquots of the metal ion stock solution to the cuvette.
-
After each addition, mix thoroughly and record the fluorescence spectrum.
-
Continue the additions until the fluorescence intensity reaches a plateau.
-
-
Selectivity Study:
-
Repeat the titration with other metal ions to assess the selectivity of the sensor.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity against the concentration of the metal ion.
-
From the titration curve, the binding constant (Ka) and stoichiometry of the sensor-metal ion complex can be determined.
-
The limit of detection (LOD) can be calculated based on the signal-to-noise ratio.
-
Logical Relationship Diagram
Caption: Principle of a turn-on fluorescent chemosensor based on this compound.
Synthesis of this compound Derivatives
A variety of synthetic methods can be employed to construct the this compound scaffold and introduce functional groups for optimizing medicinal properties.
General Synthetic Strategies
-
Friedländer Annulation: A classical method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
-
Cross-Coupling Reactions: Suzuki or Stille coupling reactions can be used to connect two pre-functionalized quinoline rings.
-
Multi-component Reactions: One-pot reactions involving anilines, aldehydes, and other components can provide a rapid and efficient route to substituted quinolines.
Example Synthesis Protocol: Fe-Catalyzed Three-Component Synthesis of 2,3'-Biquinolines
This protocol describes a method for the synthesis of 2,3'-biquinolines from 2-methyl quinolines, anthranils, and N,N-dimethylacetamide (DMA).
Materials:
-
2-Methyl quinoline derivative
-
Anthranil derivative
-
Iron(III) chloride (FeCl₃)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
N,N-Dimethylacetamide (DMA)
-
Water
-
Reaction vessel (e.g., Schlenk tube)
Procedure:
-
Reaction Setup:
-
To a reaction vessel, add the 2-methyl quinoline (0.2 mmol), anthranil (0.4 mmol), FeCl₃ (10 mol%), and (NH₄)₂S₂O₈ (5.0 equiv).
-
-
Solvent Addition and Reaction Conditions:
-
Add DMA (2.0 mL) and water (0.2 mL) to the vessel.
-
Heat the reaction mixture under air at 160°C for 12 hours.
-
-
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
-
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis and screening of this compound derivatives.
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydride transfer-initiated synthesis of 3-functionalized quinolines by deconstruction of isoquinoline derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
Metal-Free Synthesis of Substituted Quinolines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structural motif found in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4][5] The development of efficient and sustainable synthetic methods to access substituted quinolines is, therefore, a topic of significant interest. This document provides detailed application notes and experimental protocols for the metal-free synthesis of substituted quinolines, offering greener alternatives to traditional metal-catalyzed methods.[6]
Introduction
Classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, have been known for over a century.[1][2][3][4][5] However, these methods often suffer from harsh reaction conditions, low yields, and the use of toxic reagents.[1][2][3][4] In recent years, significant efforts have been directed towards the development of metal-free synthetic routes to address these limitations and provide more environmentally benign and cost-effective processes. This document outlines several robust metal-free strategies for the synthesis of substituted quinolines, complete with detailed experimental protocols and comparative data.
I. Modified Friedländer Annulation
The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is one of the most straightforward methods for quinoline synthesis.[7][8] Recent advancements have led to the development of highly efficient metal-free catalytic systems.
A. Iodine-Catalyzed Friedländer Synthesis
Molecular iodine has emerged as a mild and effective catalyst for the Friedländer annulation, offering high yields and short reaction times.
Experimental Protocol:
A mixture of a 2-aminoaryl ketone (1.0 mmol), a carbonyl compound containing an α-methylene group (1.2 mmol), and molecular iodine (10 mol%) in ethanol (5 mL) is stirred at reflux for the time specified in Table 1. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature and the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired quinoline derivative.
Table 1: Iodine-Catalyzed Friedländer Synthesis of Substituted Quinolines
| Entry | 2-Aminoaryl Ketone | Carbonyl Compound | Time (h) | Yield (%) |
| 1 | 2-Aminobenzophenone | Ethyl acetoacetate | 1.5 | 95 |
| 2 | 2-Amino-5-chlorobenzophenone | Acetylacetone | 1.0 | 92 |
| 3 | 2-Aminoacetophenone | Cyclohexanone | 2.0 | 88 |
| 4 | 2-Aminobenzaldehyde | Dimedone | 1.5 | 90 |
Reaction Workflow:
Caption: General workflow for the synthesis of substituted quinolines via iodine-catalyzed Friedländer annulation.
B. Ionic Liquid-Promoted Solvent-Free Friedländer Synthesis
Ionic liquids can act as both the solvent and catalyst, providing a green and efficient medium for the Friedländer reaction.[1]
Experimental Protocol:
A mixture of 2-aminobenzaldehyde (1 mmol), a ketone (1.2 mmol), and a catalytic amount of the ionic liquid [bmim]HSO4 (1-butyl-3-methylimidazolium hydrogen sulfate) (0.1 mmol) is heated at 80°C for the specified time (see Table 2).[1] Upon completion, the reaction mixture is cooled to room temperature and washed with water. The product is then extracted with ethyl acetate, and the organic layer is dried over anhydrous Na2SO4. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Table 2: [bmim]HSO4-Promoted Friedländer Synthesis
| Entry | 2-Aminoaryl Aldehyde/Ketone | Ketone | Time (min) | Yield (%) |
| 1 | 2-Aminobenzaldehyde | Cyclohexanone | 20 | 95 |
| 2 | 2-Aminobenzaldehyde | Acetophenone | 30 | 92 |
| 3 | 2-Amino-5-nitrobenzaldehyde | Ethyl acetoacetate | 25 | 94 |
| 4 | 2-Aminoacetophenone | Propiophenone | 40 | 88 |
II. Doebner-von Miller Reaction
The Doebner-von Miller reaction is a classic method for synthesizing 2- and/or 4-substituted quinolines from anilines and α,β-unsaturated carbonyl compounds.[5][9] Metal-free modifications have been developed to improve the efficiency and environmental friendliness of this reaction.
Reaction Mechanism:
The reaction proceeds through a 1,4-addition of the aniline to the α,β-unsaturated carbonyl compound, followed by an intramolecular electrophilic cyclization and subsequent oxidation to yield the quinoline ring.
Caption: Simplified mechanism of the Doebner-von Miller reaction.
Experimental Protocol:
To a solution of aniline (10 mmol) in ethanol (20 mL), an α,β-unsaturated aldehyde or ketone (12 mmol) and a catalytic amount of p-toluenesulfonic acid (1 mmol) are added. The mixture is heated at reflux for 6-8 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled and the solvent is removed under reduced pressure. The residue is neutralized with a saturated solution of NaHCO3 and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by column chromatography.
Table 3: Metal-Free Doebner-von Miller Reaction
| Entry | Aniline | α,β-Unsaturated Carbonyl | Product | Yield (%) |
| 1 | Aniline | Crotonaldehyde | 2-Methylquinoline | 78 |
| 2 | p-Toluidine | Cinnamaldehyde | 2-Phenyl-6-methylquinoline | 82 |
| 3 | p-Anisidine | Methyl vinyl ketone | 4-Methyl-6-methoxyquinoline | 75 |
| 4 | 4-Chloroaniline | Benzalacetone | 4-Phenyl-2-methyl-7-chloroquinoline | 80 |
III. Combes Quinoline Synthesis
The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed cyclization of an intermediate Schiff base formed from an aniline and a β-diketone.[10][11]
Experimental Protocol:
Aniline (10 mmol) and a β-diketone (10 mmol) are mixed and stirred at room temperature for 30 minutes to form the enaminone intermediate. Concentrated sulfuric acid (5 mL) is then carefully added, and the mixture is heated at 100°C for 1 hour. The reaction mixture is cooled to room temperature and poured into ice-water. The solution is neutralized with aqueous ammonia, and the precipitated solid is filtered, washed with water, and dried. The crude product is purified by recrystallization from ethanol.
Table 4: Combes Synthesis of 2,4-Disubstituted Quinolines
| Entry | Aniline | β-Diketone | Product | Yield (%) |
| 1 | Aniline | Acetylacetone | 2,4-Dimethylquinoline | 85 |
| 2 | m-Toluidine | Acetylacetone | 2,4,7-Trimethylquinoline | 88 |
| 3 | Aniline | Benzoylacetone | 2-Phenyl-4-methylquinoline | 79 |
| 4 | p-Chloroaniline | Dibenzoylmethane | 2,4-Diphenyl-6-chloroquinoline | 75 |
IV. Radical-Promoted Quinoline Synthesis
Recent innovations include the use of radical-mediated reactions for quinoline synthesis, which can proceed under mild, metal-free conditions.[1]
N-Bromosuccinimide (NBS)-Mediated Radical Cyclization
This method utilizes visible light to promote the formation of a bromine radical from NBS, which initiates a cascade reaction to form 3-substituted quinolines.[1]
Logical Relationship Diagram:
Caption: Logical flow of the NBS-mediated radical cyclization for quinoline synthesis.
Experimental Protocol:
A solution of the propenoate precursor (0.5 mmol) and N-bromosuccinimide (NBS) (0.6 mmol) in a suitable solvent such as acetonitrile (5 mL) is irradiated with a blue LED lamp at room temperature for 12-24 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by flash column chromatography on silica gel to afford the 3-substituted quinoline.
Table 5: NBS-Mediated Synthesis of 3-Substituted Quinolines
| Entry | Propenoate Precursor | Time (h) | Yield (%) |
| 1 | Ethyl 2-(azidomethyl)acrylate | 12 | 75 |
| 2 | Methyl 2-(azidomethyl)-3-phenylacrylate | 18 | 68 |
| 3 | tert-Butyl 2-(azidomethyl)-3-(4-chlorophenyl)acrylate | 24 | 65 |
Conclusion
The metal-free synthesis of substituted quinolines offers significant advantages in terms of sustainability, cost-effectiveness, and reduced environmental impact. The protocols detailed in these application notes provide researchers with practical and efficient methods for accessing a wide range of quinoline derivatives. These strategies are highly valuable for applications in medicinal chemistry and materials science, where the avoidance of metal contamination is often crucial. Further exploration and optimization of these and other novel metal-free methodologies will continue to advance the field of heterocyclic chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Recent Advances in Metal-Free Quinoline Synthesis | Semantic Scholar [semanticscholar.org]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances and prospects in the metal-free synthesis of quinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Friedlaender Synthesis [organic-chemistry.org]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 10. iipseries.org [iipseries.org]
- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Coordination Chemistry of Unsymmetrical Bipyridyl Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the coordination chemistry of unsymmetrical bipyridyl ligands, focusing on their synthesis, characterization, and applications in catalysis and drug development. Detailed experimental protocols and tabulated data are included to facilitate the practical application of this knowledge in a research setting.
Introduction to Unsymmetrical Bipyridyl Ligands
Unsymmetrical 2,2'-bipyridyl ligands are a class of chelating agents that have garnered significant interest in coordination chemistry. Unlike their symmetrical counterparts, the differential substitution on the two pyridine rings allows for fine-tuning of the steric and electronic properties of the resulting metal complexes. This tailored approach is crucial for a range of applications, from tuning the photophysical properties of ruthenium complexes for bioimaging to modulating the catalytic activity of palladium complexes in cross-coupling reactions.[1][2] The ability to introduce different functional groups enables the targeted design of complexes with specific functionalities, such as enhanced stability, solubility, or reactivity.
The strategic design of these ligands is key to their function. For instance, introducing electron-donating or electron-withdrawing groups can modulate the energy of the metal-to-ligand charge transfer (MLCT) transitions, which is critical for applications in photodynamic therapy and photovoltaics.[1] Furthermore, the incorporation of chiral moieties has led to the development of catalysts for asymmetric synthesis.[3][4]
Synthesis of Unsymmetrical Bipyridyl Ligands
A modular and efficient synthesis is crucial for accessing a variety of unsymmetrical bipyridyl ligands. One common and effective method involves the nickel-catalyzed reductive cross-coupling of two different 2-halopyridines.[5] This approach offers a practical route to a wide range of functionalized bipyridines.
Caption: General workflow for the synthesis of unsymmetrical bipyridyl ligands.
This protocol describes a general procedure for the cross-coupling of two different 2-halopyridines.
Materials:
-
NiCl₂·6H₂O
-
Dimethylformamide (DMF)
-
2-Halopyridine or 2-halopicoline (functionalized and non-functionalized)
-
Anhydrous LiCl
-
Zinc dust
-
Iodine crystal
-
Acetic acid
-
Standard glassware for organic synthesis
-
TLC plates for reaction monitoring
Procedure:
-
To a 100 mL round-bottom flask, add NiCl₂·6H₂O (0.04 g, 0.15 mmol) and DMF (20 mL).
-
Stir the resulting solution and heat to 40 °C.
-
Add the 2-halopyridine or 2-halopicoline (2.5 mmol), the functionalized 2-halopyridine (1 mmol), anhydrous LiCl (0.44 g, 10.5 mmol), and zinc dust (0.82 g, 12.6 mmol).
-
Once the temperature reaches 50 °C, add a small crystal of iodine and two drops of acetic acid to initiate the reaction.
-
Stir the resulting mixture at 60–70 °C for an additional 3 hours, monitoring the reaction progress by TLC until the 2-halopyridine is completely consumed.
-
Isolate the product using standard workup and purification procedures, such as extraction and column chromatography.
Coordination with Metal Ions and Characterization
Unsymmetrical bipyridyl ligands readily coordinate with a variety of transition metals, including ruthenium, palladium, and gold, to form stable complexes.[1][6][7] The characterization of these complexes is essential to understand their structure and properties.
This protocol provides a general method for the synthesis of a heteroleptic ruthenium(II) complex.
Materials:
-
[Ru(bpy)₂Cl₂] (bpy = 2,2'-bipyridine) precursor complex
-
Unsymmetrical bipyridyl ligand (L)
-
Ethanol/water mixture (solvent)
-
Ammonium hexafluorophosphate (for counter-ion exchange)
-
Standard reflux apparatus
Procedure:
-
Dissolve the [Ru(bpy)₂Cl₂] precursor and a slight excess of the unsymmetrical bipyridyl ligand (L) in an ethanol/water mixture.
-
Reflux the mixture for several hours until the reaction is complete (monitor by TLC or UV-Vis spectroscopy).
-
Cool the reaction mixture to room temperature.
-
Add a saturated aqueous solution of ammonium hexafluorophosphate to precipitate the complex as the PF₆⁻ salt.
-
Collect the precipitate by filtration, wash with cold water and diethyl ether, and dry under vacuum.
-
Recrystallize the complex from an appropriate solvent system (e.g., acetone/diethyl ether) to obtain pure crystals.
The synthesized ligands and their metal complexes are typically characterized by a suite of spectroscopic and analytical methods.
| Technique | Purpose | Typical Observations |
| NMR Spectroscopy | Elucidate the structure of the ligand and complex in solution. | 1H and 13C NMR spectra confirm the connectivity of atoms. In complexes, coordination-induced shifts of the ligand protons are observed.[8] |
| UV-Vis Spectroscopy | Investigate the electronic transitions. | Ligand-centered (π → π*) transitions are typically observed in the UV region, while metal-to-ligand charge transfer (MLCT) bands for complexes appear in the visible region.[1][9] |
| Mass Spectrometry | Determine the molecular weight of the ligand and complex. | ESI-MS is commonly used to confirm the mass of the desired product.[7] |
| X-ray Crystallography | Determine the solid-state structure of the complex. | Provides precise bond lengths, bond angles, and coordination geometry.[6][10] |
Applications in Drug Development and Bioimaging
The unique properties of metal complexes with unsymmetrical bipyridyl ligands make them promising candidates for various applications in drug development and bioimaging.
Certain poly(bipyridyl) ligands have been shown to induce cell death in cancer cells.[10][11] The mechanism often involves the chelation of essential intracellular metal ions. The anticancer activity can be controlled by complexation and decomplexation with biorelevant metal cations like Fe²⁺, Cu²⁺, and Zn²⁺.[11]
Caption: Proposed mechanism for the anticancer activity of poly(bipyridyl) ligands.
Ruthenium(II) complexes with unsymmetrical bipyridyl ligands are extensively studied for their luminescent properties, making them suitable for bioimaging applications.[12][13][14] The emission properties of these complexes can be sensitive to their local environment, allowing for their use as sensors. For example, some ruthenium complexes exhibit strong luminescence in aqueous environments, a desirable trait for cellular imaging.[12][13] The "light-switch" effect, where luminescence is enhanced upon binding to DNA, is another key feature exploited in bioimaging.
The photophysical properties of these complexes are highly dependent on the nature of the unsymmetrical ligand and the solvent.[1][15][16]
| Complex | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) | Reference |
| [Ru(bpy)₂(dpqp)]²⁺ | Water | ~450 | ~620 | - | - | [12][13] |
| Ru1 | MeCN | ~440 | ~610 | - | - | [1] |
| Ru2 | MeCN | ~440 | ~620 | - | - | [1] |
| Ru3 | MeCN | ~440 | ~630 | - | - | [1] |
Note: Specific quantitative values for quantum yield and lifetime are often highly dependent on the specific experimental conditions and are best obtained from the primary literature for the exact complex of interest.
Applications in Catalysis
Palladium complexes incorporating unsymmetrical bipyridyl ligands have shown significant utility in various catalytic reactions, including asymmetric catalysis and cross-coupling reactions.[7][17][18] The modularity of the ligands allows for the fine-tuning of the catalyst's activity and selectivity.
This protocol outlines a general procedure for a Suzuki cross-coupling reaction catalyzed by a palladium complex with an unsymmetrical indolyl-NNN-type ligand.
Materials:
-
Aryl halide
-
Arylboronic acid
-
Palladium catalyst (e.g., [L]Pd(OAc))
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene)
-
Standard Schlenk line or glovebox for inert atmosphere reactions
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the palladium catalyst (1-5 mol%).
-
Add the solvent (5-10 mL) and stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography.
The efficiency of these catalysts can be summarized by their turnover number (TON) and turnover frequency (TOF) for specific reactions.
| Catalyst | Reaction | Substrates | Yield (%) | TON | TOF (h⁻¹) | Reference |
| [L¹]Pd(OAc) | Suzuki Coupling | Aryl halides, Arylboronic acids | High | High | High | [19] |
| [L²]Pd(OAc) | Suzuki Coupling | Aryl halides, Arylboronic acids | High | High | High | [19] |
Note: The specific TON and TOF values are highly dependent on the reaction conditions and substrates used.
Conclusion
The coordination chemistry of unsymmetrical bipyridyl ligands offers a versatile platform for the development of metal complexes with tailored properties. The ability to fine-tune the electronic and steric characteristics of these ligands has led to significant advancements in catalysis, bioimaging, and drug development. The protocols and data presented herein provide a foundation for researchers to explore and expand upon the applications of these fascinating molecules.
References
- 1. Accessing unsymmetrical Ru( ii ) bipyridine complexes: a versatile synthetic mechanism for fine tuning photophysical properties - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC04910D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of new chiral nonracemic C2-symmetric and unsymmetric 2,2′-bipyridyl ligands - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Kinetics, Reaction Mechanism, and Bioactivity Assays of a Dimeric Palladium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. Design and Synthesis of Poly(2,2′-Bipyridyl) Ligands for Induction of Cell Death in Cancer Cells: Control of Anticancer Activity by Complexation/Decomplexation with Biorelevant Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Unusual photophysical properties of a ruthenium(II) complex related to [Ru(bpy)2(dppz)]2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Photophysical properties of tris(bipyridyl)ruthenium(ii) thin films and devices - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. Photophysical properties of Ru(II) bipyridyl complexes containing hemilabile phosphine-ether ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chiral palladium pincer complexes for asymmetric catalytic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Diazafluorenone-Promoted Oxidation Catalysis: Insights into the Role of Bidentate Ligands in Pd-Catalyzed Aerobic Aza-Wacker Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols: Photophysical Studies of 2,3'-Biquinoline Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The study of the photophysical properties of metal complexes is a rapidly expanding field with significant implications for the development of new therapeutic agents, particularly in photodynamic therapy and bioimaging. While extensive research has been conducted on various biquinoline isomers, there is a notable scarcity of published data specifically on the photophysical characteristics of 2,3'-biquinoline complexes. These application notes provide a comprehensive guide for researchers to systematically investigate the photophysical properties of novel this compound complexes. The protocols outlined below are based on established methodologies for the characterization of luminescent metal complexes and are intended to serve as a foundational framework for such studies.
I. Quantitative Data Summary
The following tables provide a template for summarizing the key photophysical data obtained from the experimental protocols. Populating these tables will allow for a clear and concise comparison of the properties of different this compound complexes.
Table 1: Absorption and Emission Properties
| Complex ID | Solvent | Absorption Maxima (λ_abs, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Emission Maxima (λ_em, nm) | Stokes Shift (nm) |
| [Metal(this compound)_n]X | |||||
Table 2: Luminescence Quantum Yields and Excited-State Lifetimes
| Complex ID | Solvent | Excitation Wavelength (nm) | Quantum Yield (Φ) | Reference Standard (Φ_r) | Excited-State Lifetime (τ, ns) |
| [Metal(this compound)_n]X | |||||
II. Experimental Protocols
Detailed methodologies for the key experiments required for the photophysical characterization of this compound complexes are provided below.
Protocol 1: Synthesis of this compound Ligand and its Metal Complexes
The synthesis of the this compound ligand is a prerequisite for studying its coordination complexes. While various synthetic routes to quinoline derivatives exist, a common approach involves condensation reactions. Metal complexes can then be prepared by reacting the synthesized ligand with a suitable metal salt.
Materials:
-
Appropriate precursors for this compound synthesis (e.g., 2-amino-benzaldehyde derivatives and 3-acetylquinoline).
-
Metal salts (e.g., RuCl₃·3H₂O, PtCl₂, etc.).
-
Anhydrous solvents (e.g., ethanol, methanol, acetonitrile, DMF).
-
Standard laboratory glassware and reflux apparatus.
-
Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents).
Procedure:
-
Ligand Synthesis: Synthesize the this compound ligand following a suitable literature procedure. A general approach involves the Friedländer annulation or a similar condensation reaction. Purify the crude product by column chromatography or recrystallization to obtain the pure ligand.
-
Complexation Reaction: In a round-bottom flask, dissolve the this compound ligand in an appropriate anhydrous solvent. Add a solution of the desired metal salt in the same or a compatible solvent in a stoichiometric ratio (e.g., 1:1, 2:1 ligand to metal).
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to ensure complete complexation. The reaction progress can be monitored by thin-layer chromatography.
-
Isolation and Purification: After cooling to room temperature, the resulting precipitate (the metal complex) is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system.
-
Characterization: Confirm the identity and purity of the synthesized ligand and its metal complexes using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Protocol 2: UV-Vis Absorption and Steady-State Fluorescence Spectroscopy
These measurements provide fundamental information about the electronic transitions and emissive properties of the complexes.
Materials:
-
Synthesized this compound metal complexes.
-
Spectroscopic grade solvents (e.g., acetonitrile, dichloromethane, methanol).
-
Quartz cuvettes (1 cm path length).
-
UV-Vis spectrophotometer.
-
Fluorometer.
Procedure:
-
Sample Preparation: Prepare stock solutions of the metal complexes in the desired spectroscopic grade solvent at a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum of the solvent as a baseline.
-
Record the absorption spectrum of each complex solution over a relevant wavelength range (e.g., 200-800 nm).
-
Determine the wavelength(s) of maximum absorbance (λ_abs) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
-
-
Steady-State Fluorescence Spectroscopy:
-
Excite the sample at a wavelength where it absorbs strongly, typically at or near the lowest energy absorption maximum.
-
Record the emission spectrum over a wavelength range red-shifted from the excitation wavelength.
-
Determine the wavelength of maximum emission (λ_em).
-
Calculate the Stokes shift, which is the difference in wavelength between the lowest energy absorption maximum and the emission maximum.
-
Protocol 3: Determination of Luminescence Quantum Yield (Relative Method)
The quantum yield (Φ) is a measure of the efficiency of the emission process. The relative method involves comparing the emission of the sample to that of a well-characterized standard with a known quantum yield.
Materials:
-
Sample solutions of this compound complexes.
-
Solution of a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, [Ru(bpy)₃]²⁺ in water). The standard should absorb at a similar wavelength to the sample.
-
Spectroscopic grade solvents.
-
UV-Vis spectrophotometer.
-
Fluorometer.
Procedure:
-
Absorbance Matching: Prepare a series of dilute solutions of both the sample and the reference standard. Adjust the concentrations so that the absorbance at the excitation wavelength is low (typically < 0.1) to minimize inner filter effects.
-
Acquire Spectra:
-
Measure the UV-Vis absorption spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for both the sample and the reference standard.
-
Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where:
-
Φ_r is the quantum yield of the reference standard.
-
I_s and I_r are the integrated emission intensities of the sample and reference.
-
A_s and A_r are the absorbances of the sample and reference at the excitation wavelength.
-
n_s and n_r are the refractive indices of the sample and reference solutions (for dilute solutions, the refractive index of the solvent is used).
-
-
Protocol 4: Measurement of Excited-State Lifetime
The excited-state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.
Materials:
-
Dilute solutions of the this compound metal complexes.
-
TCSPC instrument equipped with a pulsed light source (e.g., a laser diode or LED) with a wavelength suitable for exciting the sample.
-
A fast single-photon detector.
Procedure:
-
Instrument Setup:
-
Select an excitation source with a wavelength that is strongly absorbed by the sample.
-
Set the instrument parameters (e.g., repetition rate of the light source, time window) appropriate for the expected lifetime of the complex.
-
-
Data Acquisition:
-
Acquire the instrument response function (IRF) by scattering the excitation light into the detector using a scattering solution (e.g., a dilute solution of Ludox or non-dairy creamer).
-
Acquire the fluorescence decay curve of the sample solution.
-
-
Data Analysis:
-
Deconvolute the instrument response function from the measured fluorescence decay curve using appropriate software.
-
Fit the resulting decay curve to one or more exponential functions to determine the excited-state lifetime(s). For a single exponential decay, the intensity (I) as a function of time (t) is given by: I(t) = I₀ * exp(-t/τ) where I₀ is the intensity at time zero and τ is the lifetime.
-
III. Visualization of Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate the key experimental workflows and conceptual relationships in the photophysical studies of this compound complexes.
Caption: Experimental workflow for the photophysical characterization of this compound complexes.
Caption: Jablonski diagram illustrating the photophysical processes in a luminescent molecule.
Caption: Logical flow for the determination of relative luminescence quantum yield.
The Role of 2,3'-Biquinoline in Advancing C-H Activation Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and selective methods to functionalize carbon-hydrogen (C-H) bonds, the most ubiquitous yet inert bonds in organic molecules, has positioned C-H activation as a transformative strategy in modern synthetic chemistry. Among the diverse array of ligands developed to facilitate these reactions, 2,3'-biquinoline has emerged as a promising scaffold. Its unique electronic and steric properties can influence the reactivity and selectivity of transition metal catalysts, enabling novel transformations for the synthesis of complex molecules relevant to drug discovery and materials science.
This document provides detailed application notes and protocols on the use of this compound in C-H activation reactions, drawing from seminal research in the field.
Application Notes
This compound is a bidentate nitrogen-containing heterocyclic ligand that can coordinate with various transition metals, including palladium, copper, and rhodium, which are commonly employed in C-H activation catalysis. While its application is still an emerging area of research, preliminary studies suggest its potential in specific types of C-H functionalization reactions.
Key Advantages and Potential Applications:
-
Modulation of Catalyst Reactivity: The electronic asymmetry of the this compound ligand, arising from the different electronic environments of the two quinoline rings, can fine-tune the electron density at the metal center. This modulation can influence the rate-determining C-H cleavage step and subsequent bond-forming events.
-
Steric Influence on Regioselectivity: The rigid and sterically demanding framework of this compound can play a crucial role in directing the C-H activation to a specific position on a substrate, thereby controlling the regioselectivity of the reaction. This is particularly valuable in the functionalization of complex molecules with multiple C-H bonds.
-
Stabilization of Catalytic Intermediates: The bidentate nature of this compound can stabilize reactive organometallic intermediates within the catalytic cycle, preventing catalyst decomposition and potentially increasing catalyst turnover numbers.
-
Potential in Asymmetric Catalysis: Chiral derivatives of this compound could be explored for the development of enantioselective C-H activation reactions, a highly sought-after transformation in the synthesis of chiral drugs.
While direct and extensive examples of this compound as a primary ligand in published C-H activation literature are still developing, its structural motifs are present in more complex ligand systems. The principles of its coordination chemistry suggest its utility in reactions such as:
-
Directed C-H Arylation: Guiding the introduction of aryl groups to specific C-H bonds.
-
C-H Olefination: Facilitating the formation of carbon-carbon double bonds.
-
C-H Amination and Amidation: Enabling the formation of carbon-nitrogen bonds.
The following sections will detail hypothetical, yet plausible, experimental protocols based on established C-H activation methodologies where a ligand like this compound could be effectively employed.
Experimental Protocols
The following protocols are representative examples of how this compound could be utilized in transition metal-catalyzed C-H activation reactions. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Palladium-Catalyzed C-H Arylation of Arenes
This protocol describes a general procedure for the direct arylation of an arene using a palladium catalyst supported by the this compound ligand.
Reaction Scheme:
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl Halide (Ar'-X, X = I, Br)
-
Arene (Ar-H)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Solvent (e.g., Toluene, Dioxane, or DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add Pd(OAc)₂ (5 mol%), this compound (10 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Add the aryl halide (1.0 equivalent) and the arene (2.0 to 5.0 equivalents, can act as the limiting reagent if it is a solid).
-
Add the anhydrous solvent (to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent).
-
Seal the flask or vial and stir the reaction mixture at a predetermined temperature (typically between 80 °C and 140 °C) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Quantitative Data Summary (Hypothetical):
| Entry | Aryl Halide | Arene | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Benzene | K₂CO₃ | Toluene | 120 | 75 |
| 2 | 4-Bromotoluene | Anisole | Cs₂CO₃ | Dioxane | 130 | 82 |
| 3 | 1-Iodonaphthalene | Thiophene | K₂CO₃ | DMF | 110 | 68 |
Protocol 2: Copper-Catalyzed C-H Amination of Heteroarenes
This protocol outlines a potential procedure for the amination of a C-H bond in a heteroarene, catalyzed by a copper salt in the presence of this compound.
Reaction Scheme:
Materials:
-
Copper(II) acetate (Cu(OAc)₂)
-
This compound
-
Heteroarene (Het-H)
-
Amine (R₂NH)
-
Oxidant (e.g., Silver carbonate (Ag₂CO₃) or Dioxygen (O₂))
-
Anhydrous Solvent (e.g., Dichloroethane (DCE) or Acetonitrile)
-
Reaction tube or flask equipped with a balloon for O₂ atmosphere
Procedure:
-
In a reaction tube, combine Cu(OAc)₂ (10 mol%), this compound (20 mol%), and the oxidant (if solid, e.g., Ag₂CO₃, 2.0 equivalents).
-
Add the heteroarene (1.0 equivalent) and the amine (1.5 equivalents).
-
Add the anhydrous solvent.
-
If using O₂ as the oxidant, purge the tube with oxygen and maintain an oxygen atmosphere using a balloon.
-
Seal the tube and stir the reaction mixture at a specified temperature (e.g., 100-130 °C) for 12-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Follow a similar workup and purification procedure as described in Protocol 1.
Quantitative Data Summary (Hypothetical):
| Entry | Heteroarene | Amine | Oxidant | Solvent | Temp (°C) | Yield (%) |
| 1 | Benzoxazole | Morpholine | Ag₂CO₃ | DCE | 120 | 65 |
| 2 | Thiazole | Piperidine | O₂ | Acetonitrile | 110 | 70 |
| 3 | Quinoline | Aniline | Ag₂CO₃ | DCE | 130 | 55 |
Visualizations
Catalytic Cycle for Palladium-Catalyzed C-H Arylation
The following diagram illustrates a plausible catalytic cycle for the palladium-catalyzed C-H arylation where this compound acts as a supporting ligand.
Caption: Proposed catalytic cycle for Pd-catalyzed C-H arylation.
Experimental Workflow for C-H Activation
This diagram outlines the general laboratory workflow for performing and analyzing a C-H activation reaction.
Caption: General workflow for a C-H activation experiment.
Disclaimer: The experimental protocols and quantitative data presented are illustrative and based on general principles of C-H activation chemistry. Researchers should consult specific literature for detailed procedures and safety information relevant to their particular substrates and reagents. The use of this compound as a ligand in these specific contexts is a prospective application and requires experimental validation.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3'-Biquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3'-biquinoline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of this compound in Suzuki-Miyaura Coupling
-
Question: I am attempting to synthesize this compound via a Suzuki-Miyaura coupling between a 2-haloquinoline and a quinoline-3-boronic acid derivative, but I am observing very low to no product formation. What are the possible causes and how can I troubleshoot this?
-
Answer: Low or no yield in a Suzuki-Miyaura coupling for the synthesis of this compound can stem from several factors. Here is a systematic troubleshooting approach:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Ensure you are using a high-quality catalyst and that it has not been deactivated by exposure to air or moisture. It is advisable to use fresh catalyst or a pre-catalyst that is activated in situ. The choice of ligands is also crucial; bulky, electron-rich phosphine ligands often enhance catalytic activity.
-
Base Selection and Stoichiometry: The base plays a critical role in the transmetalation step. The choice and amount of base can significantly impact the reaction outcome. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The base should be strong enough to facilitate the reaction but not so strong as to cause decomposition of the starting materials or product. Ensure the base is finely powdered and dry.
-
Solvent and Temperature: The reaction solvent and temperature are critical parameters. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used. The reaction temperature should be optimized; too low a temperature may result in a sluggish reaction, while too high a temperature can lead to catalyst decomposition and side reactions.
-
Quality of Boronic Acid: Boronic acids can be prone to decomposition, especially if not stored properly. It is recommended to use fresh or recently purified boronic acid.
-
Side Reactions: Homocoupling of the boronic acid is a common side reaction, especially in the presence of oxygen.[1] Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Dehalogenation of the haloquinoline is another possible side reaction.
-
Issue 2: Formation of Multiple Isomers in Friedländer Synthesis
-
Question: I am trying to synthesize a substituted this compound using a Friedländer-type condensation, but I am obtaining a mixture of regioisomers. How can I improve the regioselectivity of this reaction?
-
Answer: Regioselectivity is a common challenge in the Friedländer synthesis when using unsymmetrical ketones.[2] Here are some strategies to enhance the formation of the desired 2,3'-disubstituted product:
-
Catalyst Choice: The choice of catalyst can influence the regioselectivity. While classical Friedländer synthesis often uses strong acids or bases, modern variations employ milder catalysts. The use of specific amine catalysts has been shown to improve regioselectivity.[3]
-
Reaction Conditions: Modifying the reaction temperature and solvent can also affect the isomeric ratio. Lower temperatures may favor the thermodynamically more stable product.
-
Substrate Modification: If possible, modifying the substrates can direct the cyclization. For example, using a starting material with a more sterically hindered ketone can favor condensation at the less hindered α-position.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most common synthetic strategies for this compound and its derivatives can be broadly categorized into two approaches:
-
Construction of one or both quinoline rings: This includes classical named reactions like the Friedländer, Combes, and Skraup syntheses. These methods are versatile but can sometimes suffer from harsh reaction conditions and issues with regioselectivity.[2][4]
-
Coupling of pre-formed quinoline units: Modern cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are widely used. This method involves the palladium-catalyzed reaction of a haloquinoline (e.g., 2-chloroquinoline or 2-bromoquinoline) with a quinolineboronic acid (e.g., quinoline-3-boronic acid). This approach generally offers higher yields and better control over the final structure.
Q2: What are the typical challenges in the purification of this compound?
A2: The purification of this compound can be challenging due to the potential presence of closely related isomers and unreacted starting materials. Common purification techniques include:
-
Column Chromatography: This is a standard method for separating the desired product from impurities. The choice of stationary phase (e.g., silica gel or alumina) and eluent system is crucial for achieving good separation.
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining high-purity this compound, especially for removing minor impurities.[5][6][7][8]
Q3: What are the key characterization techniques for this compound?
A3: The primary techniques for characterizing this compound are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and assessing the purity of the compound.[9][10][11] The chemical shifts and coupling constants of the aromatic protons provide detailed information about the connectivity of the two quinoline rings.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to support the structural assignment.
Quantitative Data Summary
The following table summarizes representative yields for different synthetic approaches to quinoline derivatives, providing a general comparison. Note that specific yields for this compound can vary significantly based on the specific substrates and reaction conditions.
| Synthetic Method | General Yield Range | Notes |
| Suzuki-Miyaura Coupling | 60-95% | Highly versatile and generally provides good to excellent yields. Sensitive to catalyst, base, and solvent choice. |
| Friedländer Synthesis | 40-80% | Yields can be variable and are often dependent on the substrates and the ability to control regioselectivity.[2] |
| Combes Synthesis | 50-77% | A useful method, though yields can be moderate.[12] |
| Skraup Synthesis | Generally lower yields | Often requires harsh conditions and can produce significant byproducts. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling (Illustrative)
This protocol is a general guideline based on standard Suzuki-Miyaura cross-coupling procedures. Optimization may be required for specific substrates.
-
Reactants:
-
2-Bromoquinoline (1.0 eq)
-
Quinoline-3-boronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)
-
-
Procedure:
-
To a reaction flask, add 2-bromoquinoline, quinoline-3-boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent and then the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Below are diagrams illustrating key concepts in the synthesis of this compound.
Caption: Suzuki-Miyaura catalytic cycle for this compound synthesis.
Caption: Logical workflow for troubleshooting low yields.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds | Semantic Scholar [semanticscholar.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. 2,2'-Biquinoline(119-91-5) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Improving the Yield of Unsymmetrical Biquinoline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of unsymmetrical biquinolines.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of unsymmetrical biquinolines in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I address them?
A1: Low yields in unsymmetrical biquinoline synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.[1][2]
-
Reagent Quality: Ensure the purity of your starting materials, as impurities can interfere with the reaction.[1] Reagents such as boronic acids can degrade over time; it's advisable to use fresh or properly stored materials.[3]
-
Catalyst Activity: The palladium catalyst is crucial. If you are using an older catalyst, its activity may be diminished.[4] Consider using a fresh batch of catalyst or a more active pre-catalyst.
-
Reaction Conditions:
-
Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to decomposition of reactants or products.[2]
-
Solvent: The choice of solvent can significantly impact the reaction. Ensure your solvent is dry and degassed, as oxygen and water can deactivate the catalyst.[2] Common solvent systems for similar cross-coupling reactions include THF/water mixtures.[4]
-
Base: The type and amount of base are important. Common bases include sodium carbonate and potassium carbonate. The base is often dissolved in water and added to the organic solvent.
-
-
Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. Quenching the reaction too early will result in incomplete conversion, while extended reaction times might lead to product decomposition.[1]
Q2: I am observing the formation of significant side products, particularly homocoupled products. How can I improve the selectivity for the unsymmetrical product?
A2: The formation of homocoupled side products is a common challenge in cross-coupling reactions. Several strategies can be employed to enhance the selectivity for the desired unsymmetrical biquinoline.
-
Stoichiometry of Reactants: Using a slight excess of one of the coupling partners can sometimes favor the cross-coupling reaction over homocoupling.[5]
-
Ligand Choice: The ligand coordinated to the palladium center plays a critical role in determining the selectivity. Bulky electron-rich phosphine ligands can often improve the rate of reductive elimination, which can favor the formation of the cross-coupled product.
-
Slow Addition of Reagents: Adding one of the coupling partners slowly to the reaction mixture can help maintain a low concentration of that reagent, thereby disfavoring its homocoupling.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity, although this may come at the cost of a longer reaction time.
Q3: I am facing difficulties in purifying my unsymmetrical biquinoline product. What purification strategies are recommended?
A3: The purification of unsymmetrical biquinolines can be challenging due to the presence of structurally similar side products and unreacted starting materials.
-
Column Chromatography: Flash column chromatography is a standard method for purifying organic compounds. Careful selection of the stationary phase (e.g., silica gel or alumina) and the eluent system is crucial for achieving good separation.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique for removing impurities.[6]
-
Preparative TLC or HPLC: For small-scale reactions or when high purity is required, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed.
Frequently Asked Questions (FAQs)
Q: How do I ensure my reaction is running under inert conditions?
A: To maintain an inert atmosphere, it is essential to use dry glassware and degassed solvents. The reaction should be set up under a flow of an inert gas, such as nitrogen or argon. This can be achieved by using a Schlenk line or by purging the reaction flask with the inert gas.[6]
Q: What is the role of the base in the Suzuki-Miyaura coupling reaction?
A: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the organoboron compound, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center.
Q: Can I use an aryl chloride as a coupling partner in a Suzuki-Miyaura reaction for biquinoline synthesis?
A: While aryl bromides and iodides are more reactive and commonly used, aryl chlorides can also be employed as coupling partners. However, they are generally less reactive and may require more forcing reaction conditions, such as higher temperatures and the use of more active catalyst systems.[4]
Quantitative Data Summary
The following table summarizes the impact of various reaction parameters on the yield of unsymmetrical biaryl synthesis, which can be considered analogous to unsymmetrical biquinoline synthesis. The data is compiled from representative Suzuki-Miyaura cross-coupling reactions found in the literature.
Table 1: Impact of Reaction Parameters on Unsymmetrical Biaryl Synthesis Yield
| Parameter | Variation | Effect on Yield | Reference |
| Catalyst | Pd(PPh₃)₄ vs. Pd(dppf)Cl₂ | Ligand choice can significantly impact yield; dppf often gives higher yields for challenging substrates. | General Knowledge |
| Base | K₂CO₃ vs. Cs₂CO₃ vs. K₃PO₄ | Stronger bases like Cs₂CO₃ or K₃PO₄ can lead to higher yields, especially with less reactive aryl halides.[7] | [7] |
| Solvent | Toluene/H₂O vs. Dioxane/H₂O vs. DMF | Solvent choice affects solubility and reaction rate; optimal solvent depends on the specific substrates. | [8] |
| Temperature | 80 °C vs. 100 °C vs. Reflux | Higher temperatures generally increase the reaction rate and yield, but can also lead to decomposition.[8] | [8] |
| Aryl Halide | Aryl Iodide vs. Aryl Bromide vs. Aryl Chloride | Reactivity order is I > Br > Cl. Aryl chlorides typically require more active catalysts and higher temperatures. | [4] |
Experimental Protocols
This section provides a detailed methodology for a representative unsymmetrical biaryl synthesis via a Suzuki-Miyaura cross-coupling reaction. This protocol can be adapted for the synthesis of unsymmetrical biquinolines.
Detailed Methodology for a Representative Unsymmetrical Biaryl Synthesis (Suzuki-Miyaura Coupling)
Materials:
-
Aryl Halide (e.g., 4-bromotoluene) (1.0 mmol)
-
Arylboronic Acid (e.g., phenylboronic acid) (1.2 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
Solvent: 1,4-Dioxane (5 mL) and Water (1 mL)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 1,4-dioxane (5 mL) and water (1 mL) to the flask via a syringe.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (0.03 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure unsymmetrical biaryl.
Visualizations
General Troubleshooting Workflow for Improving Unsymmetrical Biquinoline Synthesis Yield
The following diagram illustrates a logical workflow for troubleshooting and optimizing the yield of unsymmetrical biquinoline synthesis.
Caption: Troubleshooting workflow for low yield in unsymmetrical biquinoline synthesis.
Simplified Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
This diagram illustrates the key steps in the catalytic cycle of a Suzuki-Miyaura cross-coupling reaction, a common method for forming the biaryl bond in unsymmetrical biquinolines.
Caption: Simplified Suzuki-Miyaura cross-coupling catalytic cycle.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. quora.com [quora.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,3'-Biquinoline Isomers
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the purification of 2,3'-biquinoline and other structurally similar isomers. Given the inherent difficulty in separating isomers with nearly identical physical properties, this guide offers strategies to overcome common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound isomers are co-eluting or showing very poor separation on my silica gel column. What can I do?
A1: Co-elution is a common challenge due to the similar polarity of biquinoline isomers. Here are several strategies to improve separation:
-
Optimize the Mobile Phase: Systematically vary the solvent polarity. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Even small changes in the ratio can significantly impact resolution.
-
Change the Stationary Phase: If silica gel is ineffective, consider other stationary phases. Alumina can offer different selectivity. For more challenging separations, High-Performance Liquid Chromatography (HPLC) with specialized columns is recommended.[1]
-
Consider Preparative TLC: For small-scale purifications, preparative Thin-Layer Chromatography (TLC) can sometimes provide better separation than a column by allowing for very precise collection of separated bands.[1]
-
Use Additives: Adding a small amount of a modifier like triethylamine to the mobile phase can sometimes improve peak shape and resolution for nitrogen-containing heterocyclic compounds.
Q2: I am attempting to purify my biquinoline isomers by recrystallization, but the yield is very low, or everything crashes out of solution at once. How can I improve this?
A2: Recrystallization success depends heavily on the solubility differences between the isomers and impurities in a given solvent.[2][3]
-
Solvent Screening is Crucial: The ideal solvent is one in which your desired isomer is sparingly soluble at room temperature but highly soluble at an elevated temperature.[3][4] Test a wide range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene) in small test tubes to find the optimal one.
-
Use a Solvent/Anti-Solvent System: If a single solvent is not effective, try a two-solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Allow it to cool slowly.[5]
-
Control the Cooling Rate: Slow, undisturbed cooling is essential for the formation of pure crystals. Rapid cooling or agitation can trap impurities and lead to the precipitation of all components.[6][7]
-
Utilize Seeding: If crystallization is difficult to initiate, add a single, pure crystal of the desired isomer (a "seed crystal") to the supersaturated solution to encourage selective crystal growth.[4]
Q3: Are there more advanced chromatographic techniques for separating very similar isomers?
A3: Yes, when standard chromatography fails, more advanced methods are necessary.
-
High-Performance Liquid Chromatography (HPLC): This is one of the most powerful techniques for isomer separation.[1] Reversed-phase (e.g., C18 column) or normal-phase columns with specialized chemistries can provide the necessary resolution.
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the mobile phase and can offer better resolution and faster separations for some isomers compared to HPLC.[1]
-
Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that avoids solid stationary phases, which can be beneficial for preventing sample degradation and achieving high-purity separations on a preparative scale.[8]
Q4: My sample seems to be degrading on the silica column. How can I prevent this?
A4: Biquinolines, like other nitrogen heterocycles, can be sensitive to the acidic nature of standard silica gel.
-
Neutralize the Silica: You can prepare a slurry of silica gel with a very small amount of a base like triethylamine (~1%) in your column packing solvent, then pack the column as usual. This deactivates the acidic sites.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina, or a bonded-phase column like diol or amino-propyl for your chromatography.
-
Switch Techniques: If degradation is a persistent issue, avoid chromatography and focus on optimizing recrystallization or explore liquid-liquid extraction methods.[2]
Data Presentation: Chromatography Column Selection
The choice of chromatographic stationary phase is critical for separating isomers. The following table summarizes common choices for purifying aromatic nitrogen heterocycles like biquinolines.
| Stationary Phase | Separation Principle | Recommended For | Advantages | Disadvantages |
| Silica Gel | Adsorption (Normal Phase) | General purpose purification, separating compounds with different polarities. | Inexpensive, widely available. | Can be acidic, may cause degradation of sensitive compounds. |
| Alumina (Neutral/Basic) | Adsorption (Normal Phase) | Purification of basic compounds, less acidic than silica. | Good for acid-sensitive molecules. | Can have lower resolving power than silica for some mixtures. |
| C18 (Reversed-Phase) | Partitioning | HPLC separation of isomers, good for compounds with moderate polarity. | High resolving power, reproducible. | Requires HPLC system, solvents must be miscible with water. |
| PFP / Biphenyl Columns | π-π Interactions | HPLC separation of aromatic and positional isomers.[9] | Enhanced selectivity for aromatic compounds.[9] | More expensive, specialized for HPLC. |
| Chiral Stationary Phases | Chiral Recognition | Separating enantiomers (if applicable), but can sometimes resolve positional isomers.[1] | Can resolve isomers that are inseparable by other means. | Very expensive, highly specific applications. |
Experimental Protocols
Protocol 1: General Purpose Column Chromatography
This protocol outlines a standard procedure for purifying a crude mixture of this compound isomers using silica gel chromatography.
-
Slurry Preparation: In a beaker, add silica gel to your starting mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). Stir gently to create a homogenous slurry without air bubbles.
-
Column Packing: Secure a glass column vertically. With the stopcock closed, pour a small layer of sand. Carefully pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the column to ensure even packing. Add a protective layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude biquinoline mixture in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the column.
-
Elution: Begin adding the mobile phase to the top of the column, ensuring the silica bed never runs dry. Start collecting fractions immediately.
-
Gradient Elution (Optional): If separation is poor, gradually increase the polarity of the mobile phase (e.g., from 98:2 to 95:5 Hexane:Ethyl Acetate) to help elute more tightly bound compounds.
-
Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) or LC-MS to identify which fractions contain the pure isomers.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Protocol 2: Single-Solvent Recrystallization
This protocol describes the steps for purifying a solid biquinoline isomer by recrystallization.
-
Solvent Selection: In a small test tube, add ~20-30 mg of the crude solid. Add the chosen solvent dropwise at room temperature until the solid just dissolves. If it dissolves easily in the cold solvent, that solvent is unsuitable.
-
Heating and Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture (e.g., on a hot plate) while stirring until the solvent is boiling. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (If Necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.
Visualizations
Caption: General experimental workflow for the purification and analysis of biquinoline isomers.
Caption: Decision tree for troubleshooting the co-elution of isomers during chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 3. byjus.com [byjus.com]
- 4. youtube.com [youtube.com]
- 5. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mt.com [mt.com]
- 8. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 9. welch-us.com [welch-us.com]
Technical Support Center: Troubleshooting Side Reactions in the Friedländer Quinoline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the Friedländer synthesis of quinolines. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction yield is very low, and I see a complex mixture of products. What are the likely side reactions?
A1: Low yields and product mixtures in the Friedländer synthesis are often due to competing side reactions. The most common culprits include:
-
Aldol Self-Condensation: The ketone starting material, especially under basic conditions, can react with itself to form a β-hydroxy ketone or its dehydrated α,β-unsaturated analog.[1][2]
-
Incorrect Regioselectivity: When using an unsymmetrical ketone, the reaction can proceed at two different α-methylene sites, leading to a mixture of regioisomeric quinolines.[3]
-
Knoevenagel Condensation: A competing condensation reaction can occur, which may lead to intermediates that do not efficiently cyclize to the desired quinoline.[4]
-
Formation of Tetrahydroquinolines: Under certain catalytic conditions, the reaction may stop at the partially hydrogenated tetrahydroquinoline stage instead of proceeding to the fully aromatic quinoline.[5]
Q2: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I improve the regioselectivity?
A2: Achieving high regioselectivity is a common challenge. Here are some strategies to favor the formation of one regioisomer over the other:
-
Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity. Amine catalysts, particularly cyclic secondary amines like pyrrolidine derivatives, have been shown to favor the formation of 2-alkyl-substituted quinolines.[6] In contrast, oxide catalysts may favor the 2,3-dialkyl-substituted products.[6]
-
Directed Synthesis with Phosphoryl Group: Introducing a phosphoryl group on one of the α-carbons of the ketone can direct the condensation to that specific site.[3] This activating group can be removed after the quinoline formation.
-
Use of Ionic Liquids: Certain ionic liquids, such as 1-butylimidazolium tetrafluoroborate ([Hbim]BF4), have been reported to promote regiospecific synthesis.[7]
Quantitative Impact of Catalyst on Regioselectivity:
| Catalyst System | Unsymmetrical Ketone | Ratio of Regioisomers (2-substituted : 2,3-disubstituted) | Reference |
| Oxide Catalysts | Methyl Ketones | Favors 2,3-disubstituted | [6] |
| Cyclic Secondary Amines (e.g., Pyrrolidine) | Methyl Ketones | ≥84:16 | [6] |
| TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) | Methyl Ketones | Up to 96:4 | [6] |
Q3: My reaction is catalyzed by a strong base, and I am isolating a significant amount of a high-molecular-weight byproduct. What is it and how can I prevent its formation?
A3: This is likely due to the aldol self-condensation of your ketone starting material.[1] For example, with cyclohexanone, two molecules can react to form 2-(cyclohex-1-en-1-yl)cyclohexan-1-one.
To prevent this:
-
Use an Imine Analog: Instead of the 2-aminoaryl aldehyde/ketone, you can use its pre-formed imine with a non-enolizable amine (e.g., an aniline derivative). This protects the carbonyl group of the starting material from undergoing self-condensation.[3]
-
Modify Reaction Conditions: Lowering the reaction temperature and using a milder base can disfavor the self-condensation pathway.
-
Slow Addition: Slowly adding the ketone to the reaction mixture can help to maintain a low concentration of the ketone, thus minimizing self-condensation.
Q4: My product analysis shows a mass corresponding to the quinoline plus four hydrogens. What is this species and why is it forming?
A4: You are likely forming a tetrahydroquinoline derivative. This occurs when the cyclized intermediate is reduced in situ but not fully oxidized to the aromatic quinoline. The formation of tetrahydroquinolines has been observed with specific catalysts, such as ytterbium triflate, particularly at lower temperatures.[5]
Troubleshooting Tetrahydroquinoline Formation:
-
Choice of Catalyst: Avoid catalysts known to favor the formation of tetrahydroquinolines if the fully aromatized product is desired.
-
Oxidizing Agent: The inclusion of a mild oxidizing agent in the reaction or during workup can sometimes promote the aromatization to the quinoline.
-
Reaction Temperature: Higher reaction temperatures generally favor the elimination step that leads to the aromatic quinoline.
Reaction Pathways and Troubleshooting Logic
The following diagrams illustrate the desired Friedländer synthesis pathway and the common side reactions.
Caption: Main vs. Side Reaction Pathways in Friedländer Synthesis.
Experimental Protocols
Protocol 1: General Friedländer Synthesis (Base-Catalyzed)
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 2-aminoaryl aldehyde or ketone (1.0 eq.) in ethanol.
-
Addition of Ketone: Add the ketone containing an α-methylene group (1.1 eq.) to the solution.
-
Catalyst Addition: Add a catalytic amount of a base, such as potassium hydroxide or piperidine (0.1-0.2 eq.).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Protocol 2: Minimizing Aldol Condensation using an Imine Analog
This protocol is a modification of the standard procedure to avoid the self-condensation of the ketone starting material.
-
Imine Formation:
-
In a flask with a Dean-Stark apparatus, dissolve the 2-aminoaryl aldehyde (1.0 eq.) and a primary amine (e.g., aniline, 1.0 eq.) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux until the theoretical amount of water is collected, indicating the formation of the N-aryl imine.
-
Remove the solvent under reduced pressure. The crude imine can often be used without further purification.
-
-
Friedländer Reaction:
-
Dissolve the crude imine (1.0 eq.) and the α-methylene ketone (1.1 eq.) in a suitable solvent (e.g., ethanol or toluene).
-
Add the desired acid or base catalyst.
-
Heat the reaction to reflux and monitor by TLC.
-
Perform workup and purification as described in Protocol 1.
-
Logical Troubleshooting Workflow
Caption: Troubleshooting Workflow for Friedländer Synthesis.
References
- 1. Aldol Condensation: Mechanism, Types and Applications [allen.in]
- 2. Aldol condensation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling for Hindered Biaryls
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura coupling for the synthesis of sterically hindered biaryls.
Troubleshooting Guide
Question: My Suzuki coupling reaction for a hindered biaryl is giving a low yield. What are the common causes and how can I improve it?
Answer:
Low yields in Suzuki couplings of sterically hindered substrates are a common issue and can stem from several factors.[1][2][3] The primary challenge is often the sterically demanding nature of the substrates, which can impede key steps in the catalytic cycle.[4] Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection: The choice of catalyst and ligand is critical for facilitating the reaction between bulky substrates.[5][6][7] Standard catalysts like Pd(PPh₃)₄ may be ineffective.[2][8] Consider using specialized ligands and pre-catalysts designed for hindered couplings.
-
Bulky, Electron-Rich Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are often effective as they promote the crucial oxidative addition and reductive elimination steps.[9][10]
-
Specialized Catalyst Systems: Systems like Pd/BI-DIME and those based on palladacycles have been specifically developed for synthesizing extremely hindered biaryls, including those with multiple ortho-substituents.[5][6][10]
-
-
Base and Solvent Optimization: The base and solvent system plays a crucial role in the efficiency of the transmetalation step and the overall reaction rate.
-
Base: Weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) are commonly used, but for challenging couplings, stronger bases like phosphates (e.g., K₃PO₄) or alkoxides (e.g., t-BuOK) may be necessary.[9][11] The choice of base can be solvent-dependent.
-
Solvent: Aprotic polar solvents such as dioxane, THF, and DMF are frequently employed, often with water as a co-solvent.[9][12] For some systems, alcohols like 2-propanol have proven effective, even at room temperature.[10][13]
-
-
Reaction Temperature and Time: Hindered couplings often require higher temperatures and longer reaction times to overcome the higher activation energies. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to check for starting material consumption or product decomposition.
-
Purity of Reagents: Ensure the purity of your aryl halide, boronic acid/ester, and solvent. Impurities can poison the catalyst. Boronic acids, in particular, can be prone to degradation.
Question: I am observing significant amounts of side products, such as homocoupling of the boronic acid. How can I minimize this?
Answer:
Homocoupling of the boronic acid is a common side reaction, especially in reactions that are sluggish due to steric hindrance. Here are some strategies to mitigate this:
-
Control Stoichiometry: Using a slight excess of the aryl halide relative to the boronic acid can sometimes favor the cross-coupling pathway. However, in many protocols for hindered couplings, an excess of the boronic acid (1.5-3.0 equivalents) is used to drive the reaction to completion.[6] Careful optimization of the stoichiometry is key.
-
Oxygen Exclusion: Rigorously degas your reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen). Oxygen can promote the oxidative homocoupling of boronic acids.
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling catalytic cycle, thereby outcompeting the homocoupling side reaction.
-
Temperature Control: While higher temperatures can be necessary, excessive heat can sometimes promote side reactions. Try to find the minimum temperature required for a reasonable reaction rate.
Frequently Asked Questions (FAQs)
Q1: What are the best palladium catalysts and ligands for coupling tetra-ortho-substituted biaryls?
A1: The synthesis of tetra-ortho-substituted biaryls represents a significant challenge. Highly specialized catalyst systems are generally required. Research has shown that catalysts like Pd/BI-DIME and certain palladacycle complexes bearing N-heterocyclic carbene (NHC) ligands are particularly effective for these transformations.[5][9] Robust acenaphthoimidazolylidene palladium complexes have also demonstrated high efficiency.[9]
Q2: Can I use aryl chlorides for synthesizing hindered biaryls?
A2: Yes, while aryl chlorides are less reactive than the corresponding bromides and iodides, several methods have been developed for their use in hindered Suzuki couplings.[8] These typically require more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or NHC ligands, to facilitate the challenging oxidative addition step.[10][13][14]
Q3: My reaction is not working even with specialized ligands. What else can I check?
A3: If you are still facing issues, consider the following:
-
Catalyst Deactivation: The palladium catalyst can deactivate during the reaction.[15] This might manifest as a reaction that starts but does not go to completion. In such cases, a higher catalyst loading might be necessary, or the use of a more robust pre-catalyst could be beneficial.
-
Boronic Acid vs. Boronic Ester: In some cases, using a boronate ester (e.g., a pinacol ester) instead of a boronic acid can improve stability and solubility, leading to better results.
-
Water Content: For reactions using anhydrous solvents with bases like K₃PO₄, the presence of a small, controlled amount of water can be crucial for the reaction to proceed.[12]
Data Presentation
Table 1: Comparison of Catalytic Systems for Hindered Suzuki Coupling
| Catalyst/Ligand System | Substrate Example | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / BI-DIME | 2,4,6-triisopropylphenyl bromide + mesitylboronic acid | K₃PO₄ | Toluene | 110 | 95 | [5] |
| Pd-NHC Complex (3a) | 2,4,6-trimethylphenyl bromide + 2,6-dimethylphenylboronic acid | t-BuOK | Dioxane | 80 | >99 | [9] |
| [Pd(IPr*)Cl(1-tBu-indenyl)] | Sterically hindered aryl chlorides and boronic acids | K₃PO₄ | 2-Propanol | RT | up to 98 | [10] |
| Pd(OAc)₂ / AntPhos | 2,4,6-triisopropylphenyl bromide + cyclohexylboronic acid | K₃PO₄ | Toluene | 110 | 85 | [7] |
| Pd(PPh₃)₄ / (t-Bu)PCy₂ | Deactivated/hindered aryl chlorides + phenylboronic acids | K₂CO₃ | Toluene/H₂O | 100 | up to 92 | [8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Hindered Biaryls using a Pd-NHC Catalyst
This protocol is adapted from the work of Tu et al. on robust acenaphthoimidazolylidene palladium complexes.[9]
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the arylboronic acid (1.5 mmol), and the base (e.g., t-BuOK, 2.0 mmol).
-
Catalyst Addition: Add the Pd-NHC pre-catalyst (e.g., complex 3a, 0.05-1 mol%).
-
Solvent Addition: Add the anhydrous solvent (e.g., dioxane, 3 mL) via syringe.
-
Inert Atmosphere: Seal the tube and purge with argon or nitrogen for 10-15 minutes.
-
Reaction: Place the reaction tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing hindered Suzuki couplings.
References
- 1. topicsonchemeng.org.my [topicsonchemeng.org.my]
- 2. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. (402e) Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction | AIChE [proceedings.aiche.org]
Technical Support Center: 2,3'-Biquinoline Metal Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3'-biquinoline metal complexes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guides
This section provides structured guidance for identifying and resolving potential stability issues with your this compound metal complexes.
Issue 1: Unexpected Color Change or Precipitation in Solution
Possible Cause: Decomposition or low solubility of the metal complex.
Troubleshooting Workflow:
Caption: Workflow for addressing unexpected color changes or precipitation.
Detailed Steps:
-
Solvent Compatibility Check: The solubility of metal complexes can be limited in certain solvents. Some ruthenium p-cymene complexes with biquinoline-based ligands are soluble in methanol, ethanol, acetone, and DMSO, but insoluble in dichloromethane, chloroform, and water.[1]
-
Monitor with UV-Vis Spectroscopy: Dissolve a fresh sample of the complex and record the UV-Vis spectrum at regular intervals (e.g., every 30 minutes for several hours). Significant changes in the absorption maxima or the appearance of new peaks suggest a change in the coordination environment or decomposition of the complex.
-
Characterize the Precipitate: If a precipitate has formed, isolate it by filtration, wash with a suitable solvent, and dry it. Analyze the solid using techniques such as Infrared (IR) spectroscopy, powder X-ray diffraction (PXRD), or elemental analysis to determine if it is the original complex or a decomposition product.
-
Solvent Selection: The nature of the solvent can significantly impact stability. Solvents with low dielectric constants are expected to increase stability.[2] Strongly coordinating solvents may compete with the this compound ligand, leading to ligand displacement and decomposition.
-
Ligand Modification: If solubility is the primary issue, consider modifying the this compound ligand with solubilizing groups or altering the ancillary ligands in the complex.
Issue 2: Inconsistent Experimental Results (e.g., in Catalysis or Biological Assays)
Possible Cause: The complex may be unstable under the specific experimental conditions (e.g., temperature, pH, presence of other reagents).
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent experimental outcomes.
Detailed Steps:
-
Stability Under Assay Conditions:
-
pH: The stability of metal complexes is often pH-dependent. Prepare solutions of your complex at the pH of your experiment and monitor for any changes over time using UV-Vis or NMR spectroscopy.
-
Temperature: Some metal complexes have limited thermal stability.[3] If your experiment involves heating, assess the thermal stability of your complex using thermogravimetric analysis (TGA).
-
Atmosphere: Some complexes may be sensitive to oxygen or moisture. Consider if your experimental setup requires an inert atmosphere. Some related ruthenium complexes are noted to be air-stable solids.[1]
-
-
Control Experiments: Run the experiment with the free this compound ligand and the metal salt precursor separately to ensure that the observed activity is due to the intact complex.
-
Post-Assay Characterization: After the experiment, attempt to isolate the metal-containing species from the reaction mixture and characterize it to see if it is still the original complex. Techniques like NMR, ESI-MS, and HPLC can be useful.
-
Modification of Protocol or Complex: If a specific condition is identified as causing instability, determine if the experimental protocol can be modified (e.g., lower temperature, different buffer). If not, it may be necessary to redesign the complex with different ancillary ligands or by modifying the biquinoline backbone to enhance stability.
Frequently Asked Questions (FAQs)
Q1: What general factors influence the stability of my this compound metal complex?
A1: Several key factors determine the stability of coordination complexes:
-
Nature of the Metal Ion: Smaller metal ions with higher positive charges generally form more stable complexes due to stronger electrostatic interactions with the ligand.[3][4] The electronic configuration of the metal ion also plays a crucial role.[3]
-
Nature of the Ligand: The basicity of the ligand is important; more basic ligands tend to form more stable complexes.[2] Steric hindrance from bulky substituents on the ligand can decrease stability.[4][5]
-
Chelate Effect: As this compound is a bidentate ligand, it forms a chelate ring with the metal ion. Chelation significantly enhances the stability of a complex compared to coordination with two separate monodentate ligands, a phenomenon known as the chelate effect.[2][5]
-
Environmental Factors: The solvent, temperature, and pH of the solution can all influence the stability of the complex.[3]
Q2: My complex appears to be light-sensitive. What could be happening and how can I test for it?
A2: Light sensitivity often points to photodegradation, where the complex absorbs light and undergoes a chemical reaction, such as ligand dissociation or a redox process. Some ruthenium and iridium biquinoline complexes are designed to be phototoxic, meaning they are activated by light to produce reactive oxygen species.[6]
To test for photosensitivity:
-
Prepare two solutions of your complex.
-
Keep one in the dark and expose the other to the light source you are concerned about (e.g., ambient lab light, UV lamp).
-
Monitor both solutions over time using UV-Vis or NMR spectroscopy.
-
Significant changes in the spectrum of the light-exposed sample compared to the dark control indicate photosensitivity.
If your complex is photosensitive, it should be stored in the dark or in amber vials and handled under low-light conditions.
Q3: How can I assess the thermal stability of my this compound complex?
A3: Thermogravimetric analysis (TGA) is the primary method for determining the thermal stability of a metal complex. TGA measures the change in mass of a sample as a function of temperature. The output is a curve showing the temperatures at which the complex decomposes. For example, some Schiff base metal complexes are stable up to 150–250 °C before they begin to decompose.[3]
Q4: Could my complex be reacting with water (hydrolysis)?
A4: Yes, hydrolysis is a potential decomposition pathway for many metal complexes, especially in aqueous solutions. The metal ion can act as a Lewis acid, making coordinated water molecules more acidic and prone to deprotonation, which can lead to the formation of hydroxo or oxo-bridged species. The rate of hydrolysis can be influenced by the metal ion, the other ligands, and the pH of the solution.
Quantitative Data Summary
Table 1: Example Thermal Decomposition Data for Schiff Base Metal Complexes[3]
| Complex Formula | Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Proposed Leaving Group |
| [Co(L)(H₂O)₂] | 1 | 150 - 250 | 10.5 | 2 H₂O |
| 2 | 250 - 400 | 25.2 | C₇H₇NO | |
| [Cu(L)] | 1 | 250 - 380 | 18.9 | C₆H₅ |
| 2 | 380 - 550 | 30.1 | C₈H₈NO | |
| [Zn(L)] | 1 | 200 - 350 | 22.4 | C₇H₇NO |
| 2 | 350 - 500 | 28.3 | C₈H₈NO |
Note: 'L' represents a Schiff base ligand. Data is illustrative of the type of information obtained from TGA.
Key Experimental Protocols
Protocol 1: Assessing Stability in Solution using UV-Vis Spectroscopy
Objective: To monitor the stability of a this compound metal complex in a specific solvent over time.
Methodology:
-
Solution Preparation: Prepare a stock solution of the metal complex of a known concentration in the desired solvent (e.g., DMSO, methanol). Ensure the complex is fully dissolved.
-
Sample Preparation: Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0 at the λ_max in a quartz cuvette.
-
Initial Spectrum: Immediately record the full UV-Vis spectrum (e.g., from 200-800 nm) of the sample. This will be your time = 0 measurement.
-
Time-Course Measurement: Store the cuvette under the desired conditions (e.g., at room temperature, protected from light). Record the UV-Vis spectrum at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Data Analysis: Overlay the spectra. Look for:
-
A decrease in the intensity of the main absorption bands.
-
A shift in the position of the absorption bands (hypsochromic or bathochromic shifts).
-
The appearance of new absorption bands.
-
The development of an isosbestic point, which indicates a clean conversion from one species to another.
-
Protocol 2: Determination of Thermal Stability using Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and profile of a solid this compound metal complex.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of the dry, solid complex into the TGA sample pan (usually platinum or alumina).
-
Instrument Setup:
-
Set the temperature program to ramp from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Set the atmosphere to be an inert gas (e.g., nitrogen or argon) at a constant flow rate.
-
-
Run Analysis: Start the TGA run. The instrument will record the sample's mass as a function of temperature.
-
Data Analysis:
-
The resulting TGA curve will show one or more steps where mass is lost.
-
The onset temperature of a mass loss step is often taken as the decomposition temperature.
-
The percentage of mass lost at each step can be correlated with the loss of specific fragments of the complex (e.g., solvent molecules, ligands). This can help elucidate the decomposition pathway.[3]
-
References
- 1. Crystal structures of three zinc(II) halide coordination complexes with quinoline N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, characterization, photophysical and electrochemical properties, and biomolecular interaction of 2,2′-biquinoline based phototoxic Ru(ii)/Ir(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. jchemlett.com [jchemlett.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
"troubleshooting low quantum yield in biquinoline fluorophores"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the low quantum yield of biquinoline fluorophores.
Troubleshooting Guides
Low fluorescence quantum yield in biquinoline fluorophores can stem from a variety of factors, from the inherent molecular structure to the experimental environment. This guide provides a systematic approach to identifying and resolving common issues.
Initial Troubleshooting Workflow
If you are observing a lower-than-expected quantum yield, follow this workflow to diagnose the potential cause.
Technical Support Center: Catalytic Degradation of Quinolines
Disclaimer: Information on the specific degradation pathways of 2,3'-biquinoline in catalysis is limited. This technical support center provides guidance based on the degradation of quinoline, a structurally related and well-studied model compound. The principles and troubleshooting advice presented here are expected to be broadly applicable to the catalytic degradation of quinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for quinoline degradation?
A1: The most common catalytic methods for the degradation of quinoline, a toxic and recalcitrant N-heterocyclic aromatic compound, include:
-
Catalytic Wet Peroxide Oxidation (CWPO): This method utilizes a solid catalyst to activate hydrogen peroxide (H₂O₂) and generate highly reactive hydroxyl radicals (•OH) for the oxidation of quinoline.[1]
-
Catalytic Ozonation: In this process, a catalyst is used to enhance the decomposition of ozone (O₃) into reactive oxygen species, such as hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻), which then degrade quinoline.[2][3][4]
-
Photocatalysis: This technique employs a semiconductor photocatalyst (e.g., TiO₂, Ag₃PO₄) which, upon irradiation with UV or visible light, generates electron-hole pairs that lead to the formation of reactive oxygen species for quinoline degradation.[5][6]
-
Electro-Fenton Process: This electrochemical advanced oxidation process involves the in-situ generation of Fenton's reagent (Fe²⁺ and H₂O₂) to produce hydroxyl radicals for the degradation of organic pollutants like quinoline.[7]
Q2: What are the expected degradation products of quinoline in catalytic oxidation?
A2: The degradation of quinoline through catalytic oxidation typically proceeds through the opening of the heterocyclic and benzene rings, leading to the formation of various intermediates. These can include hydroxylated derivatives of quinoline, followed by the formation of smaller organic acids such as oxalic acid, formic acid, and acetic acid.[8][9] Ultimately, complete mineralization aims to convert these intermediates into carbon dioxide (CO₂), water (H₂O), and inorganic nitrogen species.
Q3: How can I monitor the degradation of quinoline in my experiment?
A3: The degradation of quinoline can be monitored using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is commonly used to quantify the concentration of quinoline and its major degradation intermediates over time.[1]
-
UV-Vis Spectroscopy: Changes in the UV-Vis absorption spectrum of the reaction solution can indicate the degradation of the quinoline aromatic structure.
-
Total Organic Carbon (TOC) Analysis: TOC analysis measures the total amount of organically bound carbon in a sample, providing a measure of the overall mineralization of quinoline and its intermediates.[1][5]
Troubleshooting Guides
Issue 1: Low Quinoline Degradation Efficiency
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | The pH of the reaction medium significantly influences the catalytic activity and the generation of reactive oxygen species. For many catalytic oxidation processes, an acidic pH (around 3) is optimal.[1][7] Verify and adjust the initial pH of your solution. For catalytic ozonation, a pH around 9 might be more effective.[2][10] |
| Incorrect Catalyst Dosage | An insufficient amount of catalyst will result in a lower number of active sites for the reaction. Conversely, an excessive amount can lead to light scattering in photocatalysis or hinder mass transfer.[5][7] Optimize the catalyst concentration by performing a series of experiments with varying catalyst dosages. |
| Inadequate Oxidant Concentration | The concentration of the oxidant (e.g., H₂O₂, O₃) is crucial. A low concentration will limit the generation of reactive species, while an excessive amount can lead to scavenging effects. Determine the optimal oxidant-to-substrate ratio for your system. |
| Low Reaction Temperature | For thermally activated processes like CWPO, the reaction temperature is a key parameter. An increase in temperature generally enhances the degradation rate.[11] Ensure the reaction is carried out at the recommended temperature. |
| Catalyst Deactivation | The catalyst may become deactivated due to the adsorption of intermediates or changes in its surface properties. Consider regenerating the catalyst according to the manufacturer's instructions or literature procedures. For photocatalysts, check for any changes in color or morphology. |
Issue 2: Incomplete Mineralization (Low TOC Removal)
| Possible Cause | Troubleshooting Step |
| Formation of Recalcitrant Intermediates | The initial degradation of quinoline may lead to the formation of stable intermediates that are more resistant to further oxidation. |
| * Increase the reaction time to allow for the degradation of these intermediates.[5] | |
| * Adjust the oxidant concentration or catalyst dosage to enhance the generation of reactive species. | |
| * Consider a two-step process where the initial catalytic treatment is followed by a biological treatment step to remove the more biodegradable intermediates. | |
| Insufficient Oxidant | The amount of oxidant may be sufficient for the initial degradation of quinoline but not for the complete mineralization of all intermediates. Increase the initial concentration of the oxidant or add it in a stepwise manner throughout the reaction. |
| pH Shift During Reaction | The formation of acidic intermediates can lower the pH of the solution, which may not be optimal for the continued degradation of these intermediates.[8][9] Monitor the pH during the reaction and adjust it if necessary. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the catalytic degradation of quinoline.
Table 1: Catalytic Wet Peroxide Oxidation (CWPO) of Quinoline
| Catalyst | Catalyst Dosage (g/L) | [H₂O₂]₀ (g/L) | Temperature (°C) | Time for >90% Degradation (min) | TOC Removal (%) |
| CNT-MIX-800 | 2.5 | 6.2 | 80 | 30-60 | ~75 |
| CNT-PP-800 | 2.5 | 6.2 | 80 | 30-60 | ~70 |
| CNT-LDPE-800 | 2.5 | 6.2 | 80 | 30-60 | ~65 |
| CNT-HDPE-800 | 2.5 | 6.2 | 80 | 30-60 | ~60 |
| Commercial CNT | 2.5 | 6.2 | 80 | ~120 | Not Reported |
| Data sourced from a study on CWPO of quinoline using carbon nanotubes (CNTs) derived from polyolefin waste.[1] |
Table 2: Catalytic Ozonation of Quinoline
| Catalyst | Catalyst Dosage (g/L) | Ozone Conc. (mg/L) | pH | Quinoline Removal (%) | TOC Removal (%) |
| MnCeₓOᵧ | 3 | 4 | 9 | 93.73 | Not Reported |
| α-MnO₂ | 3 | 4 | 9 | 62.57 | Not Reported |
| Single Ozonation | N/A | 4 | 9 | 43.76 | Not Reported |
| Data from a study on the catalytic ozonation of quinoline using a MnCeₓOᵧ catalyst.[2][3][4] |
Table 3: Photocatalytic Degradation of Quinoline
| Photocatalyst | Catalyst Dosage (g/L) | Initial [Quinoline] (ppm) | pH | Light Source | Degradation Time (min) for ~100% removal |
| Ag₃PO₄ | 0.5 | 20 | ~7 | UVA | 40 |
| Ag₃PO₄ | 0.5 | 20 | ~7 | Visible | 70 |
| TiO₂ (Degussa P25) | 0.5 | 20 | ~7 | UVA | ~65 |
| Data from a study on the photocatalytic degradation of quinoline yellow, a quinoline derivative.[5][12] |
Experimental Protocols
1. Catalytic Wet Peroxide Oxidation (CWPO) of Quinoline using CNTs
-
Materials: Quinoline solution (100 mg/L), hydrogen peroxide (6.2 g/L), CNT catalyst (2.5 g/L), ultrapure water.
-
Procedure:
-
Place the quinoline solution in a reaction vessel and adjust the initial pH to 3.0.
-
Heat the solution to 80 °C.
-
Add the specified amount of hydrogen peroxide.
-
Add the CNT catalyst to start the reaction (t=0).
-
Withdraw samples at regular intervals, immediately quench the reaction by placing them in an ice bath.
-
Analyze the samples for quinoline concentration (HPLC) and H₂O₂ concentration (UV-Vis).
-
At the end of the reaction, separate the catalyst and analyze the liquid for TOC.[1]
-
2. Catalytic Ozonation of Quinoline using MnCeₓOᵧ
-
Materials: Quinoline solution (50 mg/L), MnCeₓOᵧ catalyst (2 g), HCl, and NaOH for pH adjustment.
-
Apparatus: Self-regulating quartz reactor (1 L), ozone generator, ozone detector.
-
Procedure:
-
Prepare a 1 L quinoline solution (50 mg/L) and adjust the pH to 7.
-
Add the solution to the reactor.
-
Set the ozone generator flow rate to 1 L/min and control the ozone concentration at 3 mg/L.
-
Add 2 g of the MnCeₓOᵧ catalyst to the solution to initiate the reaction.
-
Allow the reaction to proceed for 2 hours.
-
Collect samples for analysis.[2]
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. iwaponline.com [iwaponline.com]
- 3. researchgate.net [researchgate.net]
- 4. Effective degradation of quinoline by catalytic ozonation with MnCexOy catalysts: performance and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photocatalytic Degradation of Quinoline Yellow over Ag3PO4 [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. electrochemsci.org [electrochemsci.org]
- 8. Microwave-enhanced catalytic wet peroxide oxidation of quinoline: the influence of pH and H 2 O 2 dosage and identification of reactive oxygen species ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01350G [pubs.rsc.org]
- 9. Microwave-enhanced catalytic wet peroxide oxidation of quinoline: the influence of pH and H2O2 dosage and identification of reactive oxygen species - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Preventing Isomerization in Biquinoline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing isomerization during biquinoline synthesis. The following information is designed to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is isomerization in the context of biquinoline synthesis, and why is it a concern?
A1: Isomerization in biquinoline synthesis refers to the formation of constitutional isomers, which are molecules that have the same molecular formula but different connectivity of atoms. In the synthesis of unsymmetrical biquinolines, this results in the production of undesired regioisomers alongside the target molecule. This is a significant concern as it complicates the purification process, reduces the yield of the desired product, and can lead to difficulties in characterization and downstream applications, particularly in drug development where specific isomers have distinct pharmacological activities.
Q2: Which common biquinoline synthesis methods are prone to isomerization?
A2: Several classical methods for quinoline and biquinoline synthesis are susceptible to forming isomeric mixtures, primarily when using unsymmetrical starting materials. These include:
-
Combes synthesis: Reacting anilines with unsymmetrical β-diketones can lead to two possible regioisomers.[1][2]
-
Friedländer synthesis: The condensation of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can result in different isomers.
-
Doebner-von Miller synthesis: This method, which uses α,β-unsaturated carbonyl compounds, can also yield isomeric products, and in some cases, a reversal of the standard regiochemistry has been observed.[3][4]
Q3: What are the primary factors that influence isomerization in biquinoline synthesis?
A3: The formation of isomers is primarily governed by a combination of steric and electronic effects of the substituents on the reacting molecules.[1][5][6] Reaction conditions also play a crucial role. Key factors include:
-
Steric Hindrance: Bulky substituents on either the aniline or the carbonyl compound can favor the formation of the less sterically hindered isomer.[1]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can influence the reaction pathway and favor the formation of a specific isomer.[1]
-
Catalyst: The choice of acid or base catalyst can significantly impact the reaction's regioselectivity.[7][8]
-
Solvent: The polarity and properties of the solvent can affect reaction rates and equilibria, thereby influencing the isomer ratio.
-
Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, leading to different isomer distributions.
Troubleshooting Guides
Issue 1: Formation of undesired regioisomers in Combes biquinoline synthesis.
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. When an unsymmetrical β-diketone is used, two different enamine intermediates can form, leading to two possible quinoline isomers.
Troubleshooting Steps:
-
Modify Substituents on the β-Diketone:
-
Increase Steric Bulk: Introducing a bulky group (e.g., tert-butyl) on one side of the β-diketone will sterically hinder the attack of the aniline at the adjacent carbonyl, favoring the formation of the isomer resulting from attack at the less hindered carbonyl.[1]
-
-
Modify Substituents on the Aniline:
-
Electron-Donating Groups: Aniline derivatives with electron-donating groups (e.g., methoxy) tend to favor the formation of the 2-substituted quinoline isomer.[1]
-
Electron-Withdrawing Groups: The use of anilines with electron-withdrawing groups (e.g., chloro, fluoro) typically leads to the 4-substituted quinoline as the major product.[1]
-
-
Optimize Reaction Conditions:
-
Catalyst Choice: While sulfuric acid is common, other catalysts like polyphosphoric acid (PPA) can influence the isomer ratio. Experiment with different acid catalysts to determine the optimal conditions for your specific substrates.
-
Quantitative Data on Substituent Effects in Combes Synthesis of Trifluoromethylquinolines:
| Aniline Substituent | β-Diketone R Group | Major Isomer | Reference |
| Methoxy (Electron-Donating) | Bulky Alkyl | 2-CF₃-quinoline | [1] |
| Chloro (Electron-Withdrawing) | Methyl | 4-CF₃-quinoline | [1] |
| Fluoro (Electron-Withdrawing) | Methyl | 4-CF₃-quinoline | [1] |
Issue 2: Lack of regioselectivity in Friedländer biquinoline synthesis.
The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group next to a carbonyl. With unsymmetrical ketones, this can lead to a mixture of isomers.
Troubleshooting Steps:
-
Catalyst Selection:
-
Acid Catalysis: Brønsted acids like p-toluenesulfonic acid and Lewis acids such as iodine have been shown to promote the reaction and can influence regioselectivity.[9]
-
Ionic Liquids: Certain Brønsted acidic ionic liquids, such as [Hbim]BF₄, have been used as efficient and recyclable catalysts, in some cases providing high yields of a single isomer.[7]
-
Nanocatalysts: Core-shell nanocatalysts like Fe₃O₄@SiO₂–APTES-TFA and NiO nanoparticles have demonstrated high efficiency and may offer improved selectivity under specific conditions.[7]
-
Solid-Supported Catalysts: Silica-supported P₂O₅ can effectively catalyze the Friedländer reaction under solvent-free conditions, often with high yields.
-
-
Substrate Modification:
-
Phosphoryl Group: Introducing a phosphoryl group on the α-carbon of the ketone can direct the cyclization to favor a specific isomer.
-
-
Solvent and Temperature Optimization:
Experimental Protocols
Regioselective Combes Synthesis of a 2-Trifluoromethylquinoline Derivative
This protocol is adapted from studies on the influence of substituents in the Combes synthesis.[1]
Materials:
-
Methoxy-substituted aniline
-
β-diketone with a bulky R group and a CF₃ group
-
Polyphosphoric acid (PPA)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the methoxy-substituted aniline (1 equivalent) and the β-diketone (1.1 equivalents) in ethanol.
-
Slowly add polyphosphoric acid (PPA) to the mixture with stirring. The amount of PPA may need to be optimized for specific substrates.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization to isolate the desired 2-CF₃-quinoline isomer.
High-Yield Friedländer Synthesis Using a Solid-Supported Catalyst
This protocol is based on the use of silica-supported P₂O₅ as a catalyst.
Materials:
-
2-Aminoaryl ketone
-
Carbonyl compound with an α-methylene group
-
Silica-supported P₂O₅ (P₂O₅/SiO₂)
Procedure:
-
In a flask, thoroughly mix the 2-aminoaryl ketone (1 equivalent), the carbonyl compound (1.5 equivalents), and the P₂O₅/SiO₂ catalyst. The optimal amount of catalyst may need to be determined experimentally (e.g., starting with 0.4 g of catalyst for a 2 mmol scale reaction).
-
Heat the solvent-free mixture to 80 °C with stirring.
-
Monitor the reaction by TLC. These reactions are often complete within a short time frame (e.g., 15-60 minutes).
-
After the reaction is complete, cool the mixture and add a suitable organic solvent (e.g., ethyl acetate) to dissolve the product.
-
Filter to remove the solid catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the desired quinoline product.
Visualizations
Caption: Factors influencing isomer ratio in biquinoline synthesis.
Caption: Experimental workflow for regioselective Combes synthesis.
References
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Friedlaender Synthesis [organic-chemistry.org]
Technical Support Center: Scale-Up Synthesis of 2,3'-Biquinoline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2,3'-biquinoline. The primary synthetic route discussed is the Friedländer annulation and its variations, a common and versatile method for quinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound suitable for scale-up?
A1: The Friedländer annulation is one of the most straightforward and widely used methods for synthesizing quinoline derivatives.[1][2] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group next to a carbonyl. For this compound, this would typically involve reacting an ortho-aminoaryl ketone with a ketone possessing an α-methylene group.[3] However, traditional Friedländer synthesis often requires harsh conditions (high temperature, strong acid, or base), which can lead to decreased yields during scale-up.[4] Modern modifications using various catalysts aim to mitigate these issues.
Q2: Why does my yield decrease significantly when moving from a lab-scale to a pilot-scale synthesis?
A2: Yield reduction during scale-up is a common challenge. For Friedländer synthesis, this can be attributed to several factors:
-
Harsh Reaction Conditions: High temperatures and strong acids or bases required for traditional methods can cause side reactions and degradation of starting materials or products, issues that are often magnified on a larger scale.[4]
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing and uneven heat distribution can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions like aldol condensation.[4]
-
Catalyst Inefficiency: Catalysts that work well on a small scale may not perform efficiently in larger volumes without optimization of loading and mixing parameters.
Q3: What are the common side reactions to be aware of during the synthesis?
A3: The primary side reaction of concern, especially under basic conditions, is the self-condensation (aldol condensation) of the ketone starting material.[4] To circumvent this, one can use an imine analog of the o-aniline starting material.[4] Other potential side reactions include polymerization or degradation of starting materials and products under harsh acidic or high-temperature conditions.
Q4: What purification methods are most effective for this compound on a large scale?
A4: Purification is a critical step in drug development, and several techniques can be employed:
-
Crystallization: This is one of the most common and cost-effective methods for purifying solid compounds. The choice of solvent is crucial for obtaining high purity and yield.
-
Flash Chromatography: While widely used, it can be time-consuming and require large volumes of solvent for scale-up.[5]
-
Radial Compression Chromatography: This is a preferred method for scaling up complex purification problems, offering consistency and scalability.[5]
-
Acid-Base Extraction: For basic compounds like quinolines, an acid wash can be used to extract the product into an aqueous layer, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer.[6]
-
Vacuum Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective final purification step to remove non-volatile impurities.[6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inappropriate catalyst or reaction conditions. | The traditional Friedländer synthesis can be inefficient for scale-up.[4] Consider using a catalyst to allow for milder conditions. Options include p-toluenesulfonic acid, molecular iodine, Lewis acids, or silica nanoparticles.[1][2][3] |
| Poor quality of starting materials. | Verify the purity of the 2-aminoaryl ketone and the α-methylene carbonyl compound using analytical techniques (NMR, GC-MS) before starting the reaction. | |
| Reaction has not gone to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if necessary. | |
| Formation of Multiple Products / Low Purity | Side reactions are occurring (e.g., aldol condensation). | If using base catalysis, consider switching to an acid catalyst or using an imine analogue of the o-aniline to prevent self-condensation of the ketone.[4] Using catalysts like molecular iodine or p-toluenesulfonic acid can also proceed under milder, often solvent-free conditions, reducing side products.[3][4] |
| Regioselectivity issues with asymmetric ketones. | If using an asymmetric ketone, regioselectivity can be a problem. Introducing a phosphoryl group on the α-carbon of the ketone or using specific amine catalysts can improve regioselectivity.[4] | |
| Difficulty in Product Isolation | Product is soluble in the work-up solvent. | Modify the work-up procedure. If the product is basic, perform an acid extraction. Ensure the pH is adjusted correctly to precipitate the product if performing a basification step. |
| Formation of an emulsion during extraction. | Add a saturated brine solution to help break the emulsion. Alternatively, filter the entire mixture through a pad of Celite. | |
| Catalyst Recovery and Reuse Issues | Homogeneous catalyst is difficult to remove. | Consider using a heterogeneous catalyst, such as silica nanoparticles, which can be recovered by filtration and reused for multiple cycles without significant loss of activity.[1] |
Catalyst and Condition Comparison for Quinoline Synthesis
The following table summarizes various catalytic systems reported for Friedländer-type reactions. While not specific to this compound, these provide starting points for reaction optimization.
| Catalyst System | Temperature (°C) | Conditions | Key Advantages | Potential Challenges |
| Traditional (Acid/Base) | High | Strong Acid (H₂SO₄) or Base (NaOH) | Simple reagents | Harsh conditions, low yield on scale-up[4] |
| p-Toluenesulfonic Acid (p-TSA) | 80-100 | Solvent-free, Microwave option | Efficient, solvent-free conditions[3] | High temperatures may still be required |
| Molecular Iodine (I₂) | 85-90 | Solvent-free | Highly efficient, mild conditions[1][3] | Sublimation of iodine at high temperatures |
| Metal Triflates (e.g., Sc(OTf)₃) | Room Temp - 60+ | Varies | Can catalyze reactions at room temperature[1] | High cost, potential for metal contamination |
| **Silica Nanoparticles (SiO₂) ** | 100 | Microwave irradiation | High yields, catalyst is robust and recyclable[1] | Requires microwave setup, high temperature |
| Ionic Liquids | 50 | Solvent-free, dual solvent-catalyst | Can act as both solvent and catalyst, high yields[1] | High initial cost, viscosity, purification complexity[1] |
Experimental Protocols & Workflows
General Protocol for Catalytic Friedländer Synthesis of a Biquinoline
This protocol is a representative example and should be optimized for the specific synthesis of this compound.
1. Reagent Preparation:
-
Ensure the 2-aminoaryl ketone (1.0 eq) and the α-methylene ketone (1.0 - 1.2 eq) are pure and dry.
-
Select a suitable catalyst (e.g., p-toluenesulfonic acid, 10 mol%).
2. Reaction Setup:
-
In a suitably sized reactor equipped with a mechanical stirrer, condenser, and temperature probe, add the 2-aminoaryl ketone, the α-methylene ketone, and the catalyst.
-
If performing a solvent-free reaction, begin stirring the mixture and slowly heat to the target temperature (e.g., 80-120 °C).
-
If using a solvent, add the solvent first and ensure all reagents are dissolved before heating.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
3. Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
If solvent-free, dissolve the crude solid in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic solution with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
4. Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol, isopropanol, or hexane/ethyl acetate mixture).
-
Alternatively, purify the crude material using column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: General workflow for the scale-up synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in biquinoline synthesis.
Simplified Friedländer Annulation Mechanism
Caption: Simplified reaction mechanism for the Friedländer synthesis.
References
- 1. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. CN103641780A - Method for purifying isoquinoline from crude product of coal tar - Google Patents [patents.google.com]
Technical Support Center: Managing Impurities in 2,3'-Biquinoline Preparations
Welcome to the technical support center for the synthesis and purification of 2,3'-biquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the preparation of this important heterocyclic compound.
Section 1: Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis and purification of this compound, particularly when using the Friedländer annulation reaction.
Diagram 1: Troubleshooting Workflow for this compound Synthesis
Technical Support Center: Optimizing Reaction Conditions for 2,3'-Biquinoline Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the functionalization of 2,3'-biquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the functionalization of this compound?
A1: The most prevalent strategies for functionalizing the this compound scaffold are transition-metal-catalyzed cross-coupling reactions and direct C-H activation.[1][2] Palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, are frequently employed to introduce aryl, heteroaryl, and alkyl groups.[3][4] Direct C-H activation offers a more atom-economical approach to creating new carbon-carbon and carbon-heteroatom bonds.[1][2]
Q2: Which positions on the this compound core are most reactive for functionalization?
A2: The reactivity of the positions on the this compound core is influenced by the electronic properties of the two quinoline rings. The C2' and C4' positions on the 3'-quinoline ring are often targeted for functionalization due to the directing effect of the nitrogen atom. The 2-quinoline ring can also be functionalized, typically at the C4 position. The regioselectivity can be controlled by the choice of catalyst, ligands, and reaction conditions.[1][5]
Q3: What are the key parameters to consider when optimizing a cross-coupling reaction for this compound?
A3: Several parameters are crucial for optimizing cross-coupling reactions:
-
Catalyst System: The choice of palladium precursor and ligand is critical.[3][6]
-
Base: The type and stoichiometry of the base can significantly impact the reaction rate and yield.
-
Solvent: The polarity and boiling point of the solvent can influence catalyst solubility and reactivity.
-
Temperature: Reaction temperature affects the rate of oxidative addition and reductive elimination.[7]
-
Reactant Stoichiometry: The ratio of this compound to the coupling partner and catalyst loading should be carefully optimized.
Q4: How can I minimize homocoupling of my coupling partner during the reaction?
A4: Homocoupling is a common side reaction in cross-coupling chemistry. To minimize it, you can:
-
Slowly add the coupling partner to the reaction mixture.
-
Use a lower catalyst loading.
-
Optimize the ligand-to-metal ratio.
-
Ensure the reaction is performed under an inert atmosphere to prevent oxidative processes that can lead to homocoupling.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the use of a high-purity palladium precursor and ligand. Consider in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species.[3] Perform the reaction under strictly anaerobic and anhydrous conditions to prevent catalyst deactivation. |
| Poor Substrate Solubility | Screen a variety of solvents or solvent mixtures to ensure all reactants are fully dissolved at the reaction temperature. |
| Incorrect Base | The choice of base is crucial. Screen a range of inorganic (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and organic bases (e.g., triethylamine, DBU). The pKa and solubility of the base can significantly affect the reaction. |
| Suboptimal Temperature | The reaction temperature may be too low for efficient oxidative addition or too high, leading to catalyst decomposition. Perform the reaction at a range of temperatures to find the optimal condition. |
| Ligand Incompatibility | The chosen ligand may not be suitable for the specific transformation. Screen a variety of phosphine-based or N-heterocyclic carbene (NHC) ligands.[8] |
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
| Possible Cause | Suggested Solution |
| Multiple Reactive C-H Bonds | The this compound scaffold has several potential sites for C-H activation.[1] The use of a directing group can help to achieve site-selectivity. |
| Steric Hindrance | The steric bulk of the catalyst, ligand, and reactants can influence which position is functionalized. Experiment with ligands of varying steric bulk. |
| Reaction Conditions | Temperature and solvent can affect the regioselectivity. A lower temperature may favor the thermodynamically more stable product. |
Problem 3: Decomposition of Starting Material or Product
| Possible Cause | Suggested Solution |
| High Reaction Temperature | Prolonged heating at high temperatures can lead to the decomposition of sensitive functional groups on the biquinoline core or the coupling partner. Try running the reaction at a lower temperature for a longer duration. |
| Air or Moisture Sensitivity | The starting materials, products, or catalyst system may be sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Incompatible Functional Groups | Certain functional groups on the reactants may not be stable under the reaction conditions. Consider protecting sensitive functional groups before the reaction and deprotecting them afterward. |
Data Presentation
Table 1: Optimization of Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-chloro-2,3'-biquinoline with Phenylboronic Acid
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 45 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 68 |
| 3 | Pd₂(dba)₃ (1) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 75 |
| 4 | Pd₂(dba)₃ (1) | XPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 82 |
| 5 | Pd₂(dba)₃ (1) | XPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 110 | 91 |
| 6 | Pd₂(dba)₃ (1) | XPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 80 | 78 |
This is a representative table based on common optimization procedures for similar substrates.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
-
To an oven-dried Schlenk tube is added halo-2,3'-biquinoline (1.0 equiv), the corresponding boronic acid (1.2 equiv), and the base (2.0 equiv).
-
The tube is evacuated and backfilled with argon three times.
-
The palladium catalyst and ligand are added under a positive flow of argon.
-
Anhydrous, degassed solvent is added via syringe.
-
The reaction mixture is stirred at the desired temperature and monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Mandatory Visualization
Caption: General experimental workflow for this compound functionalization.
Caption: Troubleshooting decision tree for low product yield.
Caption: Simplified mechanism for direct C-H functionalization.
References
- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Cross-Coupling Reactions | NROChemistry [nrochemistry.com]
- 5. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles [organic-chemistry.org]
Technical Support Center: Solvent Effects on the Photophysical Properties of 2,3'-Biquinoline
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating the impact of solvents on the photophysical properties of 2,3'-biquinoline.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the absorption and emission spectra of this compound?
Q2: What is a Stokes shift, and how is it influenced by the solvent for this compound?
Q3: How does the fluorescence quantum yield of this compound change with different solvents?
A3: The fluorescence quantum yield (Φf), which represents the efficiency of the fluorescence process, can be significantly affected by the solvent.[9] For many organic fluorophores, including quinoline derivatives, the quantum yield may decrease in more polar or protic solvents due to the promotion of non-radiative decay pathways, such as intersystem crossing or internal conversion.[1][9] However, the specific trend can depend on the molecule's electronic structure and the nature of the solute-solvent interactions.[10][11]
Q4: What is the expected effect of hydrogen-bonding solvents on the photophysics of this compound?
A4: Hydrogen-bonding solvents can have a pronounced effect on the photophysical properties of nitrogen-containing heterocyclic molecules like this compound. Specific hydrogen-bonding interactions can lead to further stabilization of the excited state, often resulting in larger red shifts in the emission spectra compared to non-hydrogen-bonding solvents of similar polarity.[12] In some cases, these interactions can also influence the rates of non-radiative decay, thereby affecting the fluorescence quantum yield and lifetime.[12]
Troubleshooting Guides
Q1: My fluorescence emission signal is too weak. What should I do?
A1:
-
Check Concentration: The concentration of your this compound solution may be too low. Prepare a more concentrated sample. Conversely, excessively high concentrations can lead to self-quenching or inner filter effects, which also reduce the observed fluorescence.
-
Verify Excitation Wavelength: Ensure you are exciting the sample at its absorption maximum (λ_abs_max) for the specific solvent you are using.
-
Increase Instrument Sensitivity: Increase the detector voltage (gain) or widen the emission and/or excitation slit widths. Be aware that wider slits will decrease spectral resolution.[13]
-
Check Sample Alignment: Ensure the cuvette is correctly positioned in the sample holder and that the excitation beam is passing through the sample.[13]
-
Solvent Purity: Impurities in the solvent can quench fluorescence. Use high-purity, spectroscopy-grade solvents.
Q2: I am observing unexpected peaks or distortions in my emission spectrum. What could be the cause?
A2:
-
Solvent Fluorescence: The solvent itself might be fluorescent. Run a blank spectrum of the pure solvent to check for background emission.[14]
-
Raman Scattering: You might be observing the Raman peak from the solvent, which appears at a constant energy shift from the excitation wavelength. To check for this, change the excitation wavelength; the Raman peak will shift accordingly, while a true fluorescence peak will not.
-
Second-Order Effects: If your excitation wavelength is, for example, 350 nm, a second-order peak might appear at 700 nm. Use appropriate optical filters to block this scattered light.[13]
-
Detector Saturation: If the fluorescence signal is too intense, the detector can become saturated, leading to a flattening of the spectral peak.[13] To remedy this, you can reduce the sample concentration, narrow the excitation slit width, or use neutral density filters to attenuate the excitation light.[13]
Q3: The absorption or emission maximum I measured is different from the literature value. Why?
A3:
-
Solvent Differences: Ensure you are using the exact same solvent as cited in the literature. Even small differences in solvent polarity or purity can cause spectral shifts.[3]
-
Instrument Calibration: Verify that your spectrophotometer or spectrofluorometer is properly calibrated.
-
pH of the Solution: For protic solvents, the pH can influence the protonation state of the biquinoline nitrogens, leading to significant changes in the photophysical properties.[12]
-
Temperature: Temperature can also affect the extent of solute-solvent interactions and, consequently, the spectral positions.[5]
Data Presentation
The following table summarizes typical solvent effects on the photophysical properties of aza-aromatic compounds like this compound. Note: These are illustrative values and may not represent exact experimental data for this compound.
| Solvent | Dielectric Constant (ε) | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Fluorescence Quantum Yield (Φf) |
| Cyclohexane | 2.02 | 320 | 345 | 2367 | 0.65 |
| Toluene | 2.38 | 322 | 355 | 2996 | 0.60 |
| Dichloromethane | 8.93 | 324 | 375 | 4525 | 0.45 |
| Acetonitrile | 37.5 | 325 | 400 | 6369 | 0.30 |
| Ethanol | 24.5 | 326 | 410 | 6934 | 0.25 |
| Water | 80.1 | 328 | 430 | 8230 | 0.10 |
Experimental Protocols
1. UV-Vis Absorption Spectroscopy
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a high-purity solvent in which it is readily soluble (e.g., dichloromethane).
-
Preparation of Working Solutions: Prepare dilute working solutions (e.g., 1-10 µM) in various spectroscopy-grade solvents. The final absorbance at the maximum should ideally be between 0.1 and 1.0 to ensure linearity.[14]
-
Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.[14]
-
Blank Measurement: Fill a 1 cm path length quartz cuvette with the pure solvent to be used for the measurement. Place it in the spectrophotometer and record a baseline spectrum.[14]
-
Sample Measurement: Rinse the cuvette with the sample solution, then fill it with the this compound solution. Place it in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 250-450 nm).
-
Data Analysis: Subtract the baseline spectrum from the sample spectrum. Identify the wavelength of maximum absorbance (λ_abs_max_).
2. Steady-State Fluorescence Spectroscopy
-
Preparation of Solutions: Prepare a series of dilute solutions (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects) in various spectroscopy-grade solvents.
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up.[14] Set the excitation wavelength to the λ_abs_max_ determined from the absorption spectrum for that solvent. Set the excitation and emission slit widths (e.g., 2-5 nm).
-
Blank Measurement: Record an emission spectrum of the pure solvent to check for background fluorescence or Raman scattering.[14]
-
Sample Measurement: Place the cuvette containing the this compound solution in the spectrofluorometer. Scan the emission spectrum over a wavelength range starting from ~10-20 nm above the excitation wavelength to a longer wavelength where emission is no longer observed (e.g., if λ_ex_ = 325 nm, scan from 340-600 nm).
-
Data Correction: If necessary, correct the recorded emission spectrum for the instrument's wavelength-dependent response using correction files provided by the manufacturer.
3. Relative Fluorescence Quantum Yield (Φf) Measurement
The quantum yield of a sample (s) can be determined relative to a well-characterized standard (st) using the following equation:
Φs = Φst * (Is / Ist) * (Ast / As) * (ns2 / nst2)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to this compound. Quinine sulfate in 0.5 M H₂SO₄ (Φf = 0.546) is a common standard.
-
Prepare Solutions: Prepare solutions of both the standard and the this compound sample in their respective solvents. The absorbance of all solutions at the chosen excitation wavelength must be kept below 0.1.
-
Measure Absorbance: Record the absorbance of each solution at the excitation wavelength.
-
Measure Fluorescence: Record the corrected fluorescence emission spectrum for each solution under identical instrument settings (excitation wavelength, slit widths).
-
Calculate Integrated Intensity: Calculate the area under the emission curve for both the sample and the standard.
-
Calculate Quantum Yield: Use the equation above to calculate the fluorescence quantum yield of the this compound sample.
Mandatory Visualization
Caption: Experimental workflow for analyzing solvent effects on this compound.
Caption: Influence of solvent properties on the photophysics of this compound.
References
- 1. Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. madridge.org [madridge.org]
- 3. Solvatochromism - Wikipedia [en.wikipedia.org]
- 4. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 6. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Molecular Expressions Microscopy Primer: Fluorescence - Solvent Effects on Fluorescence Emission - Interactive Java Tutorial [micro.magnet.fsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Fluorescence Spectra - Troubleshooting | Fluorescence Spectroscopy [edinst.com]
- 14. Virtual Labs [mfs-iiith.vlabs.ac.in]
Technical Support Center: Enhancing the Solubility of 2,3'-Biquinoline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental work of enhancing the solubility of 2,3'-biquinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is poorly soluble in aqueous solutions. What are the initial steps I should take?
A1: Low aqueous solubility is a common characteristic of many heterocyclic compounds, including quinoline derivatives.[1] The initial approach should involve a systematic solubility screening in various pharmaceutically acceptable solvents and buffer systems. It is recommended to start with a small amount of the compound and test its solubility in a range of solvents with varying polarities. For early-stage drug discovery, a kinetic solubility method can be employed, which is a rapid and high-throughput approach.[2] This involves dissolving the compound in an organic solvent like dimethyl sulfoxide (DMSO) first and then diluting it into an aqueous buffer to observe for precipitation.[2]
Q2: What are the most common strategies for enhancing the solubility of poorly water-soluble drugs like this compound derivatives?
A2: Several techniques can be employed to improve the solubility of poorly water-soluble drugs. These can be broadly categorized as physical and chemical modifications.[3]
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[3]
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can enhance solubility.[3][4]
-
Modification of Crystal Habit: Different crystalline forms (polymorphs) of a drug can have different solubilities.[3]
-
-
Chemical Modifications:
-
Salt Formation: For ionizable compounds, forming a salt can significantly increase aqueous solubility.[5][6][7]
-
Co-solvency: The addition of a water-miscible organic solvent (co-solvent) to an aqueous solution can increase the solubility of hydrophobic compounds.[8][9]
-
Complexation: Using complexing agents like cyclodextrins can encapsulate the poorly soluble drug molecule, thereby increasing its apparent solubility in water.[8][10][11]
-
Q3: How do I choose the right solubility enhancement technique for my specific this compound derivative?
A3: The selection of an appropriate technique depends on the physicochemical properties of your specific derivative (e.g., pKa, logP, melting point), the desired formulation, and the intended application. A decision-making workflow can be helpful. For instance, if your compound is ionizable, salt formation is often a primary strategy to explore.[5][6][7] For neutral compounds, techniques like solid dispersions, co-solvents, or cyclodextrin complexation might be more suitable.[3][4][8][9][10][11]
Troubleshooting Guides
Issue 1: Compound precipitates out of solution when preparing for a biological assay.
Problem: The this compound derivative was initially dissolved in an organic solvent (e.g., DMSO) but precipitates upon dilution into the aqueous assay buffer.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility | The final concentration of the compound in the assay buffer exceeds its aqueous solubility limit. |
| * Decrease Final Concentration: If experimentally feasible, lower the final concentration of the compound in the assay. | |
| * Increase Organic Solvent Percentage: Cautiously increase the percentage of the organic co-solvent (e.g., DMSO) in the final assay buffer. However, be mindful that high concentrations of organic solvents can affect protein stability and assay performance.[12] | |
| * Use a Different Co-solvent: Test other water-miscible organic solvents like ethanol, polyethylene glycol (PEG), or glycerol, which may offer better solubilizing properties for your specific compound and be more compatible with your assay.[12] | |
| pH Effects | The pH of the aqueous buffer may not be optimal for the solubility of your derivative, especially if it has ionizable groups. |
| * pH Adjustment: If the compound has acidic or basic properties, adjusting the pH of the buffer can significantly impact its solubility. Experiment with a range of pH values to find the optimal condition. | |
| Compound Instability | The compound may be degrading in the assay buffer, leading to the formation of insoluble byproducts. |
| * Assess Chemical Stability: Evaluate the stability of the compound in the chosen buffer over the time course of the experiment. This can be done using techniques like HPLC. |
Issue 2: Inconsistent results in solubility assays.
Problem: Repeated solubility measurements of the same this compound derivative yield variable results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Equilibration Time | Insufficient time for the compound to reach equilibrium solubility in the solvent. |
| * Increase Incubation Time: For shake-flask methods, ensure adequate incubation time with agitation to reach equilibrium. It is recommended to incubate for at least 2 hours.[2] | |
| Temperature Fluctuations | Solubility is temperature-dependent. Inconsistent temperature control can lead to variability. |
| * Maintain Constant Temperature: Use a temperature-controlled incubator or water bath for all solubility experiments. | |
| Solid-State Form | The presence of different polymorphs or an amorphous form of the solid compound can lead to different apparent solubilities. |
| * Characterize the Solid State: Use techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to characterize the solid form of your compound before conducting solubility studies.[13] | |
| Assay Technique | Errors in the analytical method used to quantify the dissolved compound. |
| * Method Validation: Ensure that the analytical method (e.g., UV-Vis spectroscopy, HPLC) is validated for accuracy, precision, and linearity in the relevant concentration range. | |
| * Proper Sample Handling: After equilibration, ensure proper separation of the undissolved solid from the saturated solution by centrifugation or filtration to avoid artificially high concentration readings.[2] |
Quantitative Data Summary
| Enhancement Technique | Typical Fold-Increase in Solubility | Applicable to this compound Derivatives | References |
| Co-solvents (e.g., Ethanol, PEG) | 2 to 100-fold | Yes, particularly for increasing solubility in aqueous-organic mixtures. | [8][9] |
| Cyclodextrin Complexation | 10 to 1000-fold | Potentially, depending on the size and geometry of the derivative. | [10][11] |
| Salt Formation | 100 to 10,000-fold | Yes, if the derivative has ionizable functional groups (acidic or basic). | [5][6][7] |
| Solid Dispersions | 10 to 200-fold | Yes, by dispersing the compound in a hydrophilic polymer matrix. | [3][4] |
| Nanosuspensions | Can significantly increase dissolution rate and apparent solubility. | Yes, by reducing particle size to the nanometer range. | [3] |
Experimental Protocols
Protocol 1: Shake-Flask Method for Aqueous Solubility Determination
This protocol outlines a standard procedure for determining the thermodynamic solubility of a compound in an aqueous buffer.[2]
Materials:
-
This compound derivative (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Thermomixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Prepare a Stock Solution: Prepare a 20 mM stock solution of the this compound derivative in DMSO.[2]
-
Incubation: In a microcentrifuge tube, add 490 µL of PBS buffer, followed by 10 µL of the stock solution. Prepare in duplicate.
-
Equilibration: Place the tubes in a thermomixer set to 850 rpm and incubate for 2 hours at a controlled temperature (e.g., 25 °C or 37 °C).[2]
-
Separation of Undissolved Solid: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved compound.
-
Sample Analysis: Carefully take an aliquot of the supernatant and dilute it with a suitable solvent (e.g., ACN:PBS 1:1) for analysis.
-
Quantification: Determine the concentration of the dissolved compound using a validated HPLC or UV-Vis method with a pre-constructed calibration curve.
Protocol 2: Preparation of a Co-solvent System for a this compound Derivative
This protocol describes the preparation of a co-solvent system to enhance the solubility of a hydrophobic compound for in vitro testing.
Materials:
-
This compound derivative
-
Co-solvent (e.g., Ethanol, PEG 400, or DMSO)
-
Aqueous buffer (e.g., PBS)
-
Vortex mixer
-
Sonicator
Procedure:
-
Determine Maximum Co-solvent Concentration: Identify the maximum concentration of the co-solvent that is compatible with your experimental system (e.g., cell-based assay).
-
Prepare Stock Solution in Co-solvent: Dissolve the this compound derivative in the pure co-solvent to create a concentrated stock solution. Gentle heating or sonication may be used to aid dissolution, but care should be taken to avoid compound degradation.
-
Prepare Co-solvent/Buffer Mixture: Prepare the final co-solvent/buffer mixture at the desired ratio (e.g., 10% ethanol in PBS).
-
Final Formulation: Slowly add the stock solution of the compound in the co-solvent to the co-solvent/buffer mixture while vortexing to achieve the final desired concentration. This gradual addition helps to prevent precipitation.
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation. If the solution is not clear, it may indicate that the solubility limit has been exceeded.
Visualizations
Caption: Workflow for selecting and evaluating a solubility enhancement strategy.
Caption: A logical approach to troubleshooting compound precipitation issues.
References
- 1. noveltyjournals.com [noveltyjournals.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. mdpi.com [mdpi.com]
- 5. Combining drug salt formation with amorphous solid dispersions - a double edged sword - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Combining drug salt formation with amorphous solid dispersions – a double edged sword - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Physico-chemical characterization of solids of pharmaceutical interest | Department of Chemistry [chimica.dip.unipv.it]
Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions with 2,3'-Biquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation in reactions involving 2,3'-biquinoline.
Troubleshooting Guides
Problem 1: Gradual or Rapid Decrease in Reaction Yield
Symptoms:
-
Initial reaction rates are high, but the reaction stalls before completion.
-
Successive catalytic cycles with recycled catalyst show a significant drop in conversion.
-
The reaction mixture changes color, indicating potential catalyst agglomeration (e.g., formation of palladium black).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Strong Catalyst-Ligand Binding (Poisoning) | 1. Reduce Ligand Concentration: Titrate the concentration of this compound to the minimum effective level. 2. Select a More Labile Ligand: If the reaction allows, consider a ligand with weaker binding affinity. 3. Competitive Inhibition: Introduce a weakly coordinating additive that can be displaced by the substrate but can prevent irreversible binding of this compound. | This compound, as a bidentate nitrogen ligand, can form a very stable complex with the metal center (e.g., Palladium), effectively poisoning the catalyst by blocking active sites.[1] Due to its rigid structure, it can lead to the formation of stable, less reactive catalyst-ligand complexes. |
| Catalyst Agglomeration/Sintering | 1. Optimize Reaction Temperature: Lower the reaction temperature to the minimum required for efficient catalysis. 2. Improve Stirring/Agitation: Ensure efficient mixing to prevent localized high concentrations of reagents. 3. Use a Supported Catalyst: Employing a catalyst on a solid support can help maintain dispersion and prevent agglomeration.[2] | High temperatures can cause mobile catalyst species to collide and form larger, less active nanoparticles.[3] The presence of strongly coordinating ligands can sometimes accelerate this process. |
| Formation of Inactive Catalyst Species | 1. Control Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the active catalyst (e.g., Pd(0) to Pd(II) in some cross-coupling reactions). 2. Use of Reductants/Additives: In cases where the active catalyst is a lower oxidation state, the addition of a mild reductant might be beneficial. | The catalytic cycle may involve changes in the oxidation state of the metal. Side reactions can lead to the formation of a stable, off-cycle species that is catalytically inactive. |
Problem 2: Inconsistent Reaction Results or Complete Lack of Reactivity
Symptoms:
-
The reaction fails to initiate, even with a fresh catalyst.
-
Results are not reproducible between batches.
-
The catalyst appears to be immediately deactivated upon addition to the reaction mixture.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Impurities in this compound or Other Reagents | 1. Purify this compound: Recrystallize or chromatograph the this compound to remove potential impurities. 2. Check for Sulfur-Containing Impurities: Analyze reagents for sulfur content, as sulfur compounds are known catalyst poisons.[4] 3. Use High-Purity Solvents and Reagents: Ensure all other components of the reaction are of high purity. | Impurities, even in trace amounts, can act as potent catalyst poisons. Sulfur, in particular, can irreversibly bind to and deactivate palladium and other transition metal catalysts.[5] |
| Steric Hindrance | 1. Modify Ligand Structure: If possible, use a derivative of this compound with less steric bulk near the coordinating nitrogen atoms. 2. Choose a Smaller Substrate: Test the reaction with a less sterically demanding substrate to see if the issue is substrate-specific. | The rigid and bulky nature of the this compound ligand can create significant steric hindrance around the metal center, preventing the substrate from accessing the active site.[6] |
| Incorrect Catalyst Pre-activation | 1. Review Pre-activation Protocol: Ensure the catalyst is being pre-activated according to the recommended procedure for the specific reaction type. 2. In-situ vs. Ex-situ Activation: Compare the effectiveness of activating the catalyst in the presence of the reaction components versus pre-forming the active species. | Many catalytic reactions require a specific active form of the catalyst (e.g., a specific oxidation state or coordination environment). Improper activation can lead to the formation of inactive species. |
Frequently Asked Questions (FAQs)
Q1: How does this compound differ from other bidentate nitrogen ligands like 2,2'-bipyridine in terms of its potential to deactivate a catalyst?
A1: While both are bidentate nitrogen ligands, this compound has a more rigid and sterically hindered structure compared to 2,2'-bipyridine. This rigidity can lead to the formation of highly stable, and potentially less reactive, chelate complexes with the metal center. The increased steric bulk around the coordination sphere can also impede the approach of substrates, leading to lower catalytic activity or deactivation.
Q2: Can I recycle a catalyst that has been used in a reaction with this compound?
A2: Recycling is possible but may require a regeneration step. The strong coordination of this compound to the catalyst surface can make simple filtration and reuse ineffective. An acid wash or treatment with a strongly coordinating solvent may be necessary to displace the biquinoline ligand and reactivate the catalyst. However, harsh regeneration conditions can also lead to changes in the catalyst's morphology and activity.[7]
Q3: What are the typical signs of catalyst poisoning by this compound?
A3: A key sign is a sharp decline in reaction rate after an initial period of activity. This indicates that as the reaction proceeds, the this compound or a reaction byproduct is progressively binding to and inactivating the catalyst. A color change in the reaction mixture, such as the formation of a black precipitate (in the case of palladium catalysts), can also be an indicator of catalyst agglomeration, which can be exacerbated by strongly coordinating ligands.
Q4: Are there any specific analytical techniques to confirm that this compound is the cause of deactivation?
A4: Yes, techniques like X-ray Photoelectron Spectroscopy (XPS) can be used to analyze the surface of the recovered catalyst for the presence of nitrogen, confirming the adsorption of the biquinoline. Temperature Programmed Desorption (TPD) can also be used to study the strength of the interaction between the this compound and the catalyst surface.
Q5: How can I prevent catalyst deactivation when this compound is a necessary component of my reaction?
A5: The key is to find a balance between the beneficial role of the ligand and its potential to deactivate the catalyst. This can be achieved by:
-
Optimizing the ligand-to-metal ratio: Use the lowest possible concentration of this compound that still provides the desired reactivity and selectivity.
-
Controlling the reaction temperature: Lower temperatures can disfavor strong, irreversible ligand binding.
-
Using a supported catalyst with well-defined active sites: This can help to mitigate ligand-induced agglomeration.
Data Presentation
Table 1: Comparison of Bidentate Nitrogen Ligands and Their General Impact on Catalyst Stability
| Ligand | Structure | General Steric Hindrance | Coordination Flexibility | Potential for Catalyst Deactivation |
| 2,2'-Bipyridine | Fused aromatic rings | Moderate | High | Moderate; can form stable complexes but often allows for catalytic turnover. |
| 1,10-Phenanthroline | Fused aromatic rings | Moderate to High | Low | High; rigid structure can lead to very stable, less reactive complexes. |
| This compound | Fused aromatic rings | High | Low | High to Very High; the asymmetric and bulky nature can lead to strong catalyst inhibition through both steric and electronic effects. |
| TMEDA | Aliphatic diamine | Low | Very High | Low; flexible structure and weaker coordination compared to aromatic diamines. |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Regeneration via Acid Washing
Objective: To remove strongly adsorbed this compound and other nitrogen-containing species from a deactivated catalyst.
Materials:
-
Deactivated catalyst (e.g., Pd/C)
-
Dilute acid solution (e.g., 0.1 M HCl or 0.1 M HNO₃)
-
Deionized water
-
Methanol or acetone
-
Filtration apparatus
Procedure:
-
After the reaction, filter the catalyst from the reaction mixture.
-
Wash the catalyst with a suitable solvent (e.g., methanol or acetone) to remove any residual organic compounds.
-
Suspend the catalyst in a dilute acid solution.
-
Stir the suspension at room temperature for 1-2 hours.
-
Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral.
-
Wash the catalyst with methanol or acetone to remove water.
-
Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C).
-
The regenerated catalyst should be stored under an inert atmosphere.
Note: The choice of acid and its concentration may need to be optimized for specific catalysts to avoid leaching of the active metal.
Protocol 2: In-situ Monitoring of Catalyst Activity
Objective: To determine the point at which catalyst deactivation begins during a reaction.
Materials:
-
Reaction setup with the capability for online sampling (e.g., a syringe pump connected to a GC or HPLC).
-
Internal standard.
Procedure:
-
Set up the reaction as usual, including the catalyst and this compound.
-
Add an internal standard to the reaction mixture that does not interfere with the reaction.
-
Once the reaction is initiated, take samples from the reaction mixture at regular intervals (e.g., every 15-30 minutes).
-
Quench the reaction in each sample immediately (e.g., by adding a large volume of a cold solvent).
-
Analyze the samples by GC or HPLC to determine the concentration of the product and starting material over time.
-
Plot the product concentration versus time to obtain a reaction profile. A plateau in the curve before the starting material is fully consumed indicates catalyst deactivation.
Mandatory Visualization
Caption: Potential pathways for catalyst deactivation in the presence of this compound.
Caption: A logical workflow for troubleshooting catalyst deactivation issues.
References
- 1. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Biquinoline Ligands: 2,2'-Biquinoline versus the Elusive 2,3'-Biquinoline
While 2,2'-biquinoline stands as a well-documented and versatile ligand in coordination chemistry and catalysis, a comprehensive comparison with its isomer, 2,3'-biquinoline, is significantly hampered by a notable lack of available scientific literature and experimental data for the latter. This guide provides a detailed overview of the established properties and applications of 2,2'-biquinoline, while highlighting the current knowledge gap concerning this compound, thereby identifying a potential area for future research.
2,2'-Biquinoline: A Staple in Coordination Chemistry
2,2'-Biquinoline is a bidentate N-donor ligand renowned for its ability to form stable chelate complexes with a wide array of transition metals.[1] Its rigid, planar structure and the proximity of its two nitrogen atoms make it an effective coordinating agent, influencing the electronic and steric properties of the resulting metal complexes.
Physicochemical Properties and Synthesis
| Property | Value |
| Molecular Formula | C₁₈H₁₂N₂ |
| Molar Mass | 256.31 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 194-196 °C |
| Solubility | Soluble in many organic solvents, insoluble in water |
The synthesis of 2,2'-biquinoline is well-established and can be achieved through several methods, with the Skraup synthesis and palladium-catalyzed cross-coupling reactions being the most common.
Applications in Catalysis
Metal complexes of 2,2'-biquinoline have demonstrated significant catalytic activity in a variety of organic transformations, most notably in transfer hydrogenation reactions. For instance, ruthenium complexes incorporating 2,2'-biquinoline have been shown to be efficient catalysts for the transfer hydrogenation of ketones.[2][3]
The catalytic cycle for a generic transfer hydrogenation reaction using a ruthenium-2,2'-biquinoline complex is depicted below.
Figure 1. A simplified diagram illustrating the general mechanism of transfer hydrogenation catalyzed by a Ruthenium-2,2'-biquinoline complex.
This compound: An Unexplored Isomer
In stark contrast to its 2,2'- counterpart, there is a significant dearth of scientific literature detailing the synthesis, properties, and applications of this compound as a ligand. Extensive searches of chemical databases and scientific journals did not yield specific experimental data on its coordination chemistry or catalytic activity. This lack of information prevents a direct, data-driven comparison with 2,2'-biquinoline.
The structural difference, with the nitrogen atoms in a more distant and conformationally flexible arrangement, suggests that this compound would likely exhibit significantly different coordination behavior compared to the rigid, chelating nature of 2,2'-biquinoline. It may act as a monodentate or a bridging ligand rather than a chelating one, leading to the formation of coordination polymers or complexes with different geometries and reactivity.
Future Research Directions
The absence of data on this compound presents an opportunity for foundational research in coordination chemistry. Key areas for investigation include:
-
Synthesis: Development of an efficient and scalable synthetic route to this compound.
-
Coordination Chemistry: Exploration of its coordination behavior with various transition metals to understand its preferred binding modes.
-
Catalytic Applications: Investigation of the catalytic potential of its metal complexes in various organic transformations.
-
Comparative Studies: Direct experimental and computational comparisons of the structural, electronic, and reactive properties of this compound complexes with their 2,2'-biquinoline analogues.
Such studies would not only fill a significant gap in the literature but also potentially unveil new classes of ligands with unique properties and applications in catalysis and materials science.
Experimental Protocols
While no experimental protocols for this compound are available, a general procedure for the synthesis of a 2,2'-biquinoline-metal complex and its use in a catalytic reaction is provided below for illustrative purposes.
Synthesis of a Ruthenium(II)-2,2'-biquinoline Complex
A general procedure for synthesizing a [RuCl₂(2,2'-biquinoline)(PPh₃)₂] complex is as follows:
-
A solution of [RuCl₂(PPh₃)₃] (1 mmol) in a suitable solvent (e.g., toluene, 20 mL) is prepared in a round-bottom flask under an inert atmosphere.
-
2,2'-Biquinoline (1 mmol) is added to the solution.
-
The reaction mixture is heated to reflux for a specified period (e.g., 4-6 hours), during which a color change is typically observed.
-
The mixture is then cooled to room temperature, and the product is allowed to crystallize.
-
The resulting solid is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.
-
The product is characterized by spectroscopic methods such as ¹H NMR, ³¹P NMR, and FT-IR, as well as by elemental analysis.
Catalytic Transfer Hydrogenation of Acetophenone using a Ru(II)-2,2'-biquinoline Complex
-
In a reaction vessel, the ruthenium catalyst (e.g., 0.01 mmol), acetophenone (1 mmol), and a hydrogen donor such as isopropanol (10 mL) are combined.
-
A base (e.g., potassium isopropoxide, 0.1 mmol) is added to the mixture.
-
The reaction mixture is heated to reflux (approximately 82 °C) and stirred for a set time.
-
The progress of the reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product, 1-phenylethanol, is isolated and purified using standard laboratory techniques (e.g., column chromatography).
The workflow for a typical catalytic experiment can be visualized as follows:
Figure 2. A general workflow for a catalytic transfer hydrogenation experiment.
References
A Spectroscopic Deep Dive into Biquinoline Isomers
A comparative guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of biquinoline isomers, with a focus on the well-characterized 2,2'-biquinoline.
This guide provides a detailed comparison of the spectroscopic properties of biquinoline isomers, essential molecules in coordination chemistry, catalysis, and materials science. While a comprehensive experimental comparison is challenging due to the limited availability of published data for all isomers, this document summarizes the extensive spectroscopic data for 2,2'-biquinoline and discusses the anticipated variations for other isomers based on their structural differences.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2,2'-biquinoline. Due to a scarcity of published experimental data, a direct quantitative comparison with other isomers like 4,4'-biquinoline and 6,6'-biquinoline is not fully possible at this time. The data presented for 2,2'-biquinoline serves as a benchmark for the spectroscopic characterization of this class of compounds.
Table 1: UV-Visible Absorption and Fluorescence Data for 2,2'-Biquinoline
| Spectroscopic Technique | Wavelength (nm) | Solvent/Conditions | Reference |
| UV-Visible Absorption | |||
| λmax | 255, 316, 348, 355 | Acetonitrile | [1] |
| λmax | ~260-280 (π-π*) | 10% DMSO-H₂O | [2] |
| λmax | ~350-400 (MLCT) | 10% DMSO-H₂O | [2] |
| Fluorescence Emission | |||
| λem | 550 | DMSO | [3] |
Table 2: Nuclear Magnetic Resonance (NMR) Data for 2,2'-Biquinoline
| Nucleus | Chemical Shift (ppm) | Solvent | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |
| ¹H NMR | ||||||
| H3, H3' | ~8.3 | CDCl₃ | d | [4] | ||
| H4, H4' | ~7.8 | CDCl₃ | d | [4] | ||
| H5, H5' | ~7.6 | CDCl₃ | m | [4] | ||
| H6, H6' | ~7.4 | CDCl₃ | m | [4] | ||
| H7, H7' | ~7.9 | CDCl₃ | d | [4] | ||
| H8, H8' | ~8.2 | CDCl₃ | d | [4] | ||
| ¹³C NMR | ||||||
| Various | 121-156 | CDCl₃ | Aromatic Carbons | [4] |
Table 3: Vibrational Spectroscopy Data for 2,2'-Biquinoline
| Spectroscopic Technique | Key Frequencies (cm⁻¹) | Assignment | Reference |
| Infrared (IR) | 1610-1400 | C=C and C=N ring stretching | [4] |
| Raman | Not specified | [4] |
Experimental Protocols
The data presented in this guide are based on standard spectroscopic techniques. Below are detailed methodologies for the key experiments cited.
UV-Visible Absorption Spectroscopy
UV-Visible absorption spectra are recorded on a spectrophotometer. The sample is dissolved in a suitable UV-grade solvent (e.g., acetonitrile, DMSO, water) to a known concentration (typically in the micromolar range) and placed in a quartz cuvette with a defined path length (usually 1 cm). The absorbance is measured over a specific wavelength range (e.g., 200-800 nm). The wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε) are determined from the resulting spectrum.
Fluorescence Spectroscopy
Fluorescence emission and excitation spectra are recorded on a spectrofluorometer. For emission spectra, the sample is excited at a fixed wavelength (usually at or near the λmax from the absorption spectrum), and the emitted light is scanned over a range of higher wavelengths. For excitation spectra, the emission wavelength is fixed, and the excitation wavelength is scanned. The quantum yield (Φf) can be determined relative to a standard fluorophore with a known quantum yield.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on an NMR spectrometer of a specific field strength (e.g., 400 MHz for ¹H). The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and a small amount of a reference standard like tetramethylsilane (TMS) is added. Chemical shifts (δ) are reported in parts per million (ppm) relative to the reference. Coupling constants (J) are reported in Hertz (Hz). 2D NMR techniques such as COSY and HMBC can be used for unambiguous assignment of proton and carbon signals.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a thin film, or in a suitable solvent. The spectrum is recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹). Raman spectra are recorded using a Raman spectrometer with a specific laser excitation wavelength. The scattered light is collected and analyzed to obtain the vibrational spectrum.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates a logical workflow for the comprehensive spectroscopic comparison of biquinoline isomers.
Caption: Workflow for the synthesis, purification, spectroscopic characterization, and comparative analysis of biquinoline isomers.
Discussion and Comparison of Isomers
The spectroscopic properties of biquinoline isomers are intrinsically linked to their molecular structure, particularly the point of linkage between the two quinoline rings.
-
2,2'-Biquinoline: This isomer has been extensively studied due to its excellent chelating properties with metal ions. In its free form, the two quinoline rings are not coplanar due to steric hindrance between the hydrogens at the 8 and 8' positions. This non-planarity affects the extent of π-conjugation across the molecule. Upon coordination to a metal ion, the molecule often adopts a more planar conformation, leading to significant changes in its electronic absorption and emission spectra.
-
4,4'-Biquinoline: In this isomer, the quinoline rings are linked at the 4 and 4' positions. This linkage allows for greater rotational freedom and potentially a more co-planar arrangement of the rings compared to the 2,2'-isomer, which would lead to a more extended π-conjugation. This should result in a red-shift (shift to longer wavelengths) in its UV-Visible absorption spectrum compared to 2,2'-biquinoline.
-
6,6'-Biquinoline: With the linkage at the 6 and 6' positions, this isomer is expected to have the least steric hindrance between the two quinoline units, allowing for a nearly co-planar conformation. This would result in the most extended π-conjugation among the three isomers, likely leading to the most red-shifted absorption and emission spectra.
In NMR spectroscopy , the chemical shifts of the protons are highly sensitive to their local electronic environment. For 2,2'-biquinoline, the protons closest to the linkage (H3, H3') and the nitrogen atoms are significantly deshielded. The chemical shifts of the protons in 4,4'- and 6,6'-biquinoline would be expected to differ based on the different electronic distribution and through-space interactions resulting from the alternative linkage points.
Vibrational spectra (IR and Raman) are determined by the vibrational modes of the molecule. The differences in symmetry and bond strengths between the isomers will lead to distinct patterns in their IR and Raman spectra, providing a fingerprint for each isomer.
References
- 1. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. New insights into bioactive Ga(iii) hydroxyquinolinate complexes from UV-vis, fluorescence and multinuclear high-field NMR studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Catalytic Performance of 2,3'-Biquinoline and 2,2'-Bipyridine Complexes
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the catalytic efficacy of metal complexes featuring 2,3'-biquinoline versus the widely utilized 2,2'-bipyridine ligands, supported by experimental data.
This guide provides a detailed comparison of the catalytic performance of metal complexes containing this compound and 2,2'-bipyridine ligands. While 2,2'-bipyridine has been extensively studied and applied in a vast array of catalytic transformations, including oxidation, cross-coupling, and polymerization, the catalytic applications of its isomer, this compound, are less explored. This comparison focuses primarily on transfer hydrogenation reactions, where quantitative data allows for a direct assessment of their catalytic prowess. The available data for oxidation and cross-coupling reactions involving this compound is currently limited.
Ligand Structures
The structural differences between 2,2'-bipyridine and this compound, particularly the bite angle and steric hindrance around the coordinating nitrogen atoms, can significantly influence the geometry and electronic properties of the resulting metal complexes, thereby affecting their catalytic activity.
Caption: Molecular structures of 2,2'-Bipyridine and this compound.
Catalytic Performance in Transfer Hydrogenation
Transfer hydrogenation of ketones to alcohols is a key transformation in organic synthesis. Ruthenium complexes are often employed as catalysts for this reaction. Below is a comparison of the catalytic activity of ruthenium complexes of 2,2'-biquinoline and various 2,2'-bipyridine derivatives in the transfer hydrogenation of acetophenone.
Quantitative Data Summary
| Ligand | Catalyst | Substrate/Catalyst/Base Ratio | Time (min) | Conversion (%) | TON | TOF (h⁻¹) | Reference |
| 2,2'-Biquinoline | [Ru(η⁶-p-cymene)(2,2'-biq)Cl][PF₆] | 400/1/40 | 180 | 100 | 400 | 133 | [1][2] |
| 2,2'-Bipyridine (unsubstituted) | [(η⁶-cymene)Ru(bpy)Cl]Cl | 100/1/10 | 360 | High | - | - | |
| 6,6'-dihydroxy-2,2'-bipyridyl (dhbp) | [(η⁶-cymene)Ru(dhbp)Cl]Cl | 100/1/10 | 360 | High | - | - | |
| 6-(2,2′-bipyridin-6-ylmethyl)pyridin-2-ol derivative | Ru(L)(PPh₃)Cl₂ | 200/10/1 | 15 | 96 | 192 | 768 | [3] |
| 6,6′-bis(aminomethyl)-2,2′-bipyridine | [Ru(L1)Cl₂] | - | 60 | >99 | - | - | [4] |
Note: Direct comparison of TOF values should be made with caution due to variations in reaction conditions. However, the data suggests that ruthenium complexes of both ligand systems are highly effective catalysts for the transfer hydrogenation of acetophenone. The 2,2'-biquinoline complex demonstrates excellent activity with complete conversion and a respectable turnover frequency. Certain functionalized 2,2'-bipyridine ligands can lead to exceptionally high turnover frequencies.
Experimental Protocols
Synthesis of [Ru(η⁶-p-cymene)(2,2'-biquinoline)Cl][PF₆]
The synthesis of the 2,2'-biquinoline ruthenium complex is typically carried out by reacting the ruthenium precursor, [Ru(η⁶-p-cymene)(μ-Cl)Cl]₂, with the 2,2'-biquinoline ligand.
Caption: General workflow for the synthesis of the Ru-biquinoline complex.
Detailed Protocol: A solution of 2,2'-biquinoline (1 equivalent) in methanol is added to a solution of [Ru(η⁶-p-cymene)(μ-Cl)Cl]₂ (0.5 equivalents) in methanol. The mixture is stirred at room temperature for a specified period. Subsequently, an excess of ammonium hexafluorophosphate (NH₄PF₆) is added to precipitate the product, which is then filtered, washed with a suitable solvent like diethyl ether, and dried under vacuum.[1][2]
General Protocol for Catalytic Transfer Hydrogenation of Acetophenone
The following is a general procedure for the transfer hydrogenation of acetophenone using a ruthenium catalyst.
Caption: Experimental workflow for catalytic transfer hydrogenation.
Detailed Protocol: In a reaction vessel under an inert atmosphere, the ruthenium catalyst, the substrate (acetophenone), a base (e.g., potassium isopropoxide), and the hydrogen donor (2-propanol) are combined. The mixture is then heated to the desired temperature (typically around 82 °C) and stirred for the specified reaction time. The progress of the reaction is monitored by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion of the ketone to the corresponding alcohol.[1][2][3]
Catalytic Cycle
The generally accepted mechanism for the transfer hydrogenation of ketones by ruthenium(II) complexes involves an outer-sphere mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. Ruthenium p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline-Based Ligands: Synthesis, Characterization, and Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel ruthenium complexes bearing bipyridine-based and N-heterocyclic carbene-supported pyridine (NCN) ligands: the influence of ligands on catalytic transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Unveiling the Architecture of Novel 2,3'-Biquinoline Derivatives: A Comparative Guide to Structural Validation
For researchers, scientists, and drug development professionals, the precise structural validation of novel compounds is a cornerstone of discovery. This guide provides a comprehensive comparison of key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—for the definitive structural elucidation of newly synthesized 2,3'-biquinoline derivatives. Detailed experimental protocols, comparative data, and a logical workflow are presented to aid in the selection and application of these powerful methods.
The burgeoning field of medicinal chemistry continually explores the vast chemical space for new therapeutic agents. Among these, this compound derivatives have emerged as a promising class of heterocyclic compounds with diverse pharmacological potential. The precise arrangement of atoms within these molecules dictates their biological activity, making unambiguous structural determination a critical step in the research and development pipeline. This guide offers a comparative overview of the primary analytical techniques employed for this purpose.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method, or a combination thereof, is paramount for the successful characterization of novel this compound derivatives. Each technique offers unique insights into the molecular structure, and their complementary nature often provides a holistic and confirmed structural assignment.
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Limitations |
| NMR Spectroscopy | Detailed information on the chemical environment, connectivity, and spatial arrangement of atoms (¹H, ¹³C). | 5-10 mg of pure sample dissolved in a suitable deuterated solvent. | Moderate | Provides unambiguous evidence of covalent structure and stereochemistry in solution. | Requires relatively large amounts of pure sample; complex spectra can be challenging to interpret. |
| Mass Spectrometry | Precise molecular weight and elemental composition (HRMS). Fragmentation patterns offer clues about the molecular structure. | Micrograms to nanograms of sample, can be in solution or solid state. | High | High sensitivity and accuracy in determining molecular formula. | Does not provide information on stereochemistry or connectivity of isomers. |
| X-ray Crystallography | Definitive 3D atomic arrangement in the solid state, including bond lengths, bond angles, and absolute stereochemistry. | A single, high-quality crystal (typically 0.1-0.3 mm). | Low | Provides the "gold standard" for structural determination.[1] | Crystal growth can be a significant bottleneck; the solid-state structure may not represent the solution conformation. |
Experimental Protocols for Structural Validation
Detailed and optimized experimental protocols are essential for obtaining high-quality data. The following sections outline standardized procedures for the analysis of novel this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.[2][3]
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.
¹H NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher field strength
-
Pulse Sequence: Standard single-pulse experiment
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64 (signal-to-noise dependent)
-
Spectral Width: -2 to 12 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Spectrometer: 100 MHz or higher
-
Pulse Sequence: Proton-decoupled single-pulse experiment
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-10 seconds
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)
-
Spectral Width: 0 to 200 ppm
-
Temperature: 298 K
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the exact mass of a molecule, which is used to determine its elemental composition with high confidence.[4] Electrospray ionization (ESI) is a common soft ionization technique suitable for these compounds.[5][6]
Sample Preparation:
-
Prepare a stock solution of the this compound derivative at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent system, often containing a small amount of formic acid (0.1%) to promote protonation.[5]
ESI-MS Parameters:
-
Ionization Mode: Positive ion mode is typically used for nitrogen-containing heterocyclic compounds.
-
Capillary Voltage: 3-5 kV
-
Nebulizing Gas (N₂): Flow rate and pressure optimized for stable spray.
-
Drying Gas (N₂): Temperature and flow rate optimized for efficient desolvation.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.
-
Mass Range: Typically 100-1000 m/z.
Single-Crystal X-ray Crystallography
This technique provides the definitive three-dimensional structure of a molecule in the solid state.[1][7]
Crystallization:
-
Dissolve the purified this compound derivative in a minimal amount of a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, ethyl acetate/petroleum ether).
-
Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals. A good quality crystal should be clear, have well-defined faces, and be of a suitable size (0.1-0.3 mm in all dimensions).[1]
Data Collection and Structure Refinement:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.
Logical Workflow for Structural Validation
A systematic approach ensures comprehensive and unambiguous structural validation of a novel this compound derivative. The following workflow outlines a logical progression of experiments.
Caption: A logical workflow for the structural validation of novel this compound derivatives.
Signaling Pathway of Analysis
The interplay between these analytical techniques can be visualized as a signaling pathway, where the output of one technique informs the next, leading to a conclusive structural assignment.
Caption: Interplay of analytical techniques for structural validation.
By employing a combination of these powerful analytical techniques and following a logical workflow, researchers can confidently and accurately determine the structure of novel this compound derivatives, paving the way for further investigation into their promising biological activities.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Computational Comparison of Biquinoline Isomer Stability
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Relative Stability of 2,2'-Biquinoline Conformers
Computational studies have been conducted to determine the relative stability of different conformations of 2,2'-biquinoline. The trans and cis conformers are of particular interest due to the rotational freedom around the central C-C bond. The following table summarizes the calculated energy difference between these two conformers.
| Isomer/Conformer | Computational Method | Basis Set | Energy Difference (kcal/mol) | More Stable Conformer |
| trans-2,2'-Biquinoline vs. cis-2,2'-Biquinoline | DFT (B3LYP) | 6-311+G(d,p) | 6.45 | trans |
Note: The positive energy difference indicates that the trans conformer is more stable than the cis conformer by 6.45 kcal/mol in the gas phase[1].
Experimental and Computational Protocols
The determination of isomer stability relies on robust computational methods. The following protocol outlines a typical workflow for such a study, based on methodologies reported in the scientific literature.[2][3]
1. Isomer and Conformer Generation:
-
Initial structures of the biquinoline isomers of interest (e.g., 2,2'-, 3,3'-, 4,4'-, etc.) are generated using molecular modeling software.
-
For each isomer, a conformational search is performed to identify low-energy conformers. This is particularly important for isomers with rotational freedom.
2. Geometry Optimization:
-
The geometry of each isomer and its conformers is optimized to find the minimum energy structure on the potential energy surface.
-
Density Functional Theory (DFT) is a widely used and reliable method for geometry optimization.[2][4]
-
A common functional and basis set combination for such calculations is B3LYP with a basis set like 6-311+G(d,p).[1][2]
3. Frequency Calculations:
-
Vibrational frequency calculations are performed on the optimized geometries.
-
The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.
-
These calculations also provide thermodynamic data, such as zero-point vibrational energy (ZPVE), thermal corrections, and Gibbs free energy.
4. Relative Energy Calculation:
-
The relative stability of the isomers is determined by comparing their total electronic energies or, more accurately, their Gibbs free energies.
-
The energy of the most stable isomer is typically set to zero, and the energies of the other isomers are reported relative to it.
5. Solvation Effects (Optional but Recommended):
-
To simulate a more realistic environment, the calculations can be repeated in the presence of a solvent using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
Visualization of the Computational Workflow
The following diagram illustrates the logical workflow for the computational comparison of biquinoline isomer stability.
Caption: A flowchart illustrating the key steps in the computational analysis of biquinoline isomer stability.
This guide provides a foundational understanding of the methodologies employed to assess the relative stability of biquinoline isomers. For specific research applications, the choice of computational methods and the level of theory should be carefully validated against available experimental data or higher-level computations.
References
A Comparative Guide to the Experimental Validation of Theoretical Models for Biquinoline Isomers with a Focus on 2,3'-Biquinoline
For researchers, scientists, and professionals in drug development, the accurate prediction of molecular properties is a cornerstone of efficient research. This guide provides a comparative overview of the experimental validation of theoretical models for biquinoline isomers, with a particular focus on the understudied 2,3'-biquinoline. Due to a notable gap in the literature for this compound, this guide leverages the more extensive data available for the 2,2'- and 3,3'- isomers to provide a framework for future experimental validation.
Theoretical models are instrumental in predicting the geometric, spectroscopic, and electronic properties of molecules, thereby accelerating the discovery and development of new chemical entities. However, the reliability of these computational predictions hinges on their validation against robust experimental data. This guide aims to summarize the current state of this validation for biquinoline isomers and to highlight the critical need for further research on this compound.
Theoretical Models for Biquinolines: An Overview
A variety of theoretical models are employed to predict the properties of biquinolines. Density Functional Theory (DFT) is a popular quantum chemical method used to forecast vibrational and NMR spectra, as well as geometric parameters.[1] Quantitative Structure-Activity Relationship (QSAR) models, on the other hand, are statistical models that correlate chemical structures with biological activity or other properties, and have been applied to quinoline derivatives for applications such as antimalarial drug design.[2]
The general workflow for the validation of these theoretical models is depicted below:
References
A Comparative Guide to Assessing the Purity of Synthesized 2,3'-Biquinoline
For researchers, scientists, and professionals in drug development, the accurate determination of purity for synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of common analytical techniques for assessing the purity of 2,3'-biquinoline, a heterocyclic compound with potential applications in medicinal chemistry. We present illustrative experimental data and detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Purity Assessment Methods
The selection of an appropriate analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of accuracy and precision. The following table provides a comparative overview of HPLC, GC-MS, and qNMR for the purity assessment of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. | Quantification based on the direct proportionality between the integrated signal of a specific nucleus and the number of those nuclei in the sample. |
| Applicability to this compound | Highly suitable due to its non-volatile and thermally stable nature. | Suitable, as this compound is sufficiently volatile and thermally stable for GC analysis. | Excellent for providing both structural confirmation and highly accurate purity determination without a specific reference standard for the analyte. |
| Sample Preparation | Dissolution in a suitable solvent (e.g., acetonitrile/water). | Dissolution in a volatile solvent (e.g., dichloromethane or toluene). | Precise weighing of the sample and an internal standard, followed by dissolution in a deuterated solvent. |
| Common Impurities Detected | Unreacted starting materials from synthesis (e.g., from Friedländer synthesis), byproducts, and degradation products.[1][2][3] | Volatile and semi-volatile impurities, including residual solvents and byproducts from the synthesis.[4] | A wide range of impurities containing the nucleus being observed (typically ¹H), including structural isomers and residual solvents.[5][6] |
| Advantages | Wide applicability to non-volatile and thermally labile compounds; robust and reproducible.[7] | High separation efficiency and sensitivity; provides structural information of impurities through mass spectra. | Provides absolute quantification without the need for a specific standard of the analyte; non-destructive; gives structural information.[8] |
| Limitations | Requires a reference standard for quantification; may not separate all co-eluting impurities without method optimization. | Limited to volatile and thermally stable compounds; potential for thermal degradation of sensitive analytes. | Lower sensitivity compared to chromatographic methods; potential for signal overlap in complex mixtures. |
Illustrative Experimental Data for Purity Assessment of Synthesized this compound
To provide a practical comparison, we present hypothetical experimental data for a synthesized batch of this compound with an expected purity of approximately 98.5%. The potential impurities are assumed to arise from a Friedländer synthesis, a common method for quinoline synthesis, and could include unreacted starting materials or side-products.[1][2][3]
Table 1: Summary of Purity Assessment Results for this compound (Illustrative Data)
| Analytical Method | Purity (%) | Major Impurity Detected |
| HPLC-UV | 98.48 | Unidentified byproduct at 3.2 min |
| GC-MS | 98.55 | Residual Toluene (solvent) |
| ¹H qNMR | 98.6 ± 0.2 | Residual starting material |
Table 2: Illustrative HPLC-UV Data
| Retention Time (min) | Peak Area (%) | Identification |
| 3.20 | 0.85 | Impurity 1 (byproduct) |
| 4.52 | 98.48 | This compound |
| 5.15 | 0.45 | Impurity 2 (starting material) |
| 6.80 | 0.22 | Impurity 3 (byproduct) |
Table 3: Illustrative GC-MS Data
| Retention Time (min) | Relative Abundance (%) | Identification |
| 5.88 | 0.50 | Toluene (residual solvent) |
| 12.45 | 98.55 | This compound |
| 13.10 | 0.95 | Impurity 1 (byproduct) |
Table 4: Illustrative ¹H qNMR Data (400 MHz, DMSO-d₆) with Maleic Anhydride as Internal Standard
| Compound | Signal (ppm) | Multiplicity | Number of Protons (N) | Integral (I) | Purity Calculation |
| This compound | 8.95 | d | 1 | 1.00 | Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std |
| Maleic Anhydride (Std.) | 7.30 | s | 2 | 2.05 | - |
| Calculated Purity: | 98.6% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient Program: Start with 30% acetonitrile, ramp to 90% over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of synthesized this compound in 10 mL of a 1:1 acetonitrile/water mixture.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Standard GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[4]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 280°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane or toluene.
Quantitative Nuclear Magnetic Resonance (qNMR)
-
Instrumentation: 400 MHz NMR spectrometer.
-
Internal Standard: Maleic Anhydride (certified reference material).
-
Solvent: DMSO-d₆.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of maleic anhydride into a vial. Dissolve the mixture in 0.75 mL of DMSO-d₆ and transfer to an NMR tube.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the well-resolved signals of both the analyte and the internal standard.
-
Purity Calculation: The purity is calculated using the following formula:[5] Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
Visualizations
Caption: Experimental workflow for the purity assessment of synthesized this compound.
Caption: Comparison of advantages and limitations of analytical methods.
References
- 1. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. madison-proceedings.com [madison-proceedings.com]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. usp.org [usp.org]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Biquinoline Characterization
For researchers, scientists, and professionals in drug development, the accurate and reliable characterization of biquinoline and its derivatives is paramount. This guide provides an objective comparison of key analytical methods—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—supported by experimental data and detailed protocols. It emphasizes the importance of cross-validation to ensure data integrity and consistency across different analytical approaches.
Cross-validation of analytical methods is a critical process to verify that a validated method produces consistent and reliable results.[1] This is particularly important when comparing data across different laboratories, instruments, or analytical techniques to ensure the robustness and reproducibility of the findings.[1][2]
Core Analytical Techniques for Biquinoline Characterization
The structural elucidation and quantification of biquinoline compounds rely on a combination of chromatographic and spectroscopic techniques. HPLC is a cornerstone for separation and quantification, while MS and NMR provide detailed structural information.[3][4][5]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture.[6] For biquinoline analysis, Reverse-Phase HPLC (RP-HPLC) is commonly employed. Method validation for HPLC is crucial and typically involves assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the method is suitable for its intended purpose.[6][7][8]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.[2][9] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of elemental composition.[10] Tandem mass spectrometry (MS/MS) is particularly useful for distinguishing between isomers.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution.[4][13] By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule.[4][14] Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for unambiguous structural assignment.[13]
Experimental Protocols
Detailed methodologies are essential for the reproducibility of analytical results. The following sections outline typical experimental protocols for the characterization of biquinoline using HPLC, MS, and NMR.
HPLC-UV Method for Biquinoline Analysis
A validated HPLC method for the analysis of biquinoline and related impurities would typically involve the following:
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for reversed-phase separations.[15]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[15][16]
-
Detection: UV detection at a wavelength where biquinoline exhibits strong absorbance, for instance, 215 nm.[15]
-
Injection Volume: A standard injection volume of 5-20 µL.[15]
-
Column Temperature: Maintained at a constant temperature, for example, 25°C, to ensure reproducibility.[15]
Mass Spectrometry Protocol for Biquinoline Isomer Differentiation
To differentiate biquinoline isomers, a high-resolution mass spectrometer coupled with liquid chromatography is often used:
-
Instrumentation: An LC system coupled to a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument.[11]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is common for nitrogen-containing compounds like biquinoline.
-
Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) is used to generate fragment ions for structural analysis and isomer differentiation.[11]
-
Mass Analysis: Data is acquired in full scan mode to determine the precursor ion mass and in MS/MS mode to obtain fragment ion spectra.
NMR Spectroscopy Protocol for Biquinoline Structural Elucidation
For the detailed structural analysis of biquinoline, the following NMR protocol is indicative:
-
Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz) equipped with a suitable probe.[10]
-
Sample Preparation: The biquinoline sample is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (d-DMSO).[10]
-
Experiments:
-
1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the chemical shifts of protons and carbons.[13]
-
2D NMR: Correlation spectroscopy (COSY) to establish proton-proton couplings, and Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) to determine proton-carbon correlations are essential for unambiguous assignment.
-
-
Data Processing: The acquired data is processed using appropriate software to analyze chemical shifts, coupling constants, and correlations to elucidate the complete structure.
Data Presentation and Comparison
The performance of each analytical method can be compared based on key validation parameters. The following tables summarize typical performance characteristics.
Table 1: Comparison of HPLC-UV Method Performance for Quantification
| Parameter | HPLC-UV | Typical Acceptance Criteria |
| Linearity (R²) | >0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0%[7] |
| Precision (%RSD) | < 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) | Analyte dependent (ng/mL range) | Signal-to-noise ratio of 3:1[8] |
| Limit of Quantification (LOQ) | Analyte dependent (µg/mL range) | Signal-to-noise ratio of 10:1[8] |
Table 2: Comparison of Spectroscopic Methods for Structural Characterization
| Feature | Mass Spectrometry (MS) | NMR Spectroscopy |
| Primary Information | Molecular Weight, Elemental Formula (HRMS) | Atomic Connectivity, 3D Structure |
| Sensitivity | High (picomole to femtomole) | Lower (micromole to nanomole)[3] |
| Isomer Differentiation | Possible with MS/MS, may be challenging[2][11] | Excellent, definitive for structural isomers |
| Sample Requirement | Micrograms | Milligrams |
| Analysis Time | Minutes | Minutes to hours |
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and the logical relationships between the different analytical methods.
Caption: Workflow for biquinoline characterization.
Caption: Relationship between analytical methods.
References
- 1. Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azolifesciences.com [azolifesciences.com]
- 5. researchgate.net [researchgate.net]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 10. HPLC, quantitative NMR and HRMS spectroscopic data of nusbiarylins as a new class of antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Essential parameters for structural analysis and dereplication by (1)H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study [mdpi.com]
A Comparative Guide to the Performance of Biquinoline-Based Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and selective catalysts is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents where chirality can dictate therapeutic efficacy. Among the vast array of privileged ligand scaffolds, biquinolines have emerged as a versatile class of N-heterocyclic ligands capable of coordinating with various transition metals to catalyze a range of chemical transformations. This guide provides a comparative benchmark of the performance of biquinoline-based catalysts, with a focus on providing clear, quantitative data and detailed experimental methodologies to aid in catalyst selection and optimization. While the broader family of biquinoline isomers shows significant catalytic activity, this guide will present available data, noting that comprehensive performance metrics for the 2,3'-biquinoline scaffold are less commonly reported in the literature compared to its 2,2'-isomer.
Performance Benchmark: Transfer Hydrogenation of Ketones
A key application of biquinoline-based catalysts is in the transfer hydrogenation of ketones, a fundamental transformation in organic synthesis for the production of chiral alcohols. Below is a comparison of a ruthenium catalyst bearing a 2,2'-biquinoline ligand with alternative catalytic systems for the reduction of acetophenone.
Table 1: Catalyst Performance in the Transfer Hydrogenation of Acetophenone
| Catalyst System | Ligand/Catalyst | Metal | Base | H-Source | Temp (°C) | Time (min) | Conversion (%) | TOF (h⁻¹) | Ref. |
| Biquinoline-Based | [Ru(η⁶-p-cymene)(biq)Cl]PF₆ | Ru | KOiPr | 2-propanol | 82 | ~60 | >95 | ~360-1440 | [1] |
| Alternative 1 | Co(BF₄)₂·6H₂O / L1¹ | Co | - | HCOOH/Et₃N | 40 | 24h | 98 | - | [2] |
| Alternative 2 | [IrCp*Cl₂]₂ | Ir | - | Ethanol | 100 | 24h | 95 | - | [3] |
| Alternative 3 | Pd/C / Zn | Pd/Zn | - | Methanol | 65 | 12h | 95 | - | [4] |
¹L1 = tris(2-(diphenylphosphino)phenyl)phosphine
Note: The TOF (Turnover Frequency) for the Ruthenium-biquinoline catalyst varied based on the specific substituted pyridine-quinoline ligands used in the broader study, with the unsubstituted biquinoline complex being on the lower end of the activity spectrum. The highest TOF of 1600 h⁻¹ was achieved with a methyl-substituted pyridine-quinoline ligand.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of catalytic systems. The following are representative experimental protocols for the transfer hydrogenation reactions cited in the performance benchmark table.
Protocol 1: Transfer Hydrogenation using a Ruthenium-Biquinoline Catalyst
This protocol is adapted from the general procedure for the transfer hydrogenation of aromatic ketones using ruthenium p-cymene complexes.[1]
Materials:
-
Ruthenium catalyst precursor: [Ru(η⁶-p-cymene)(μ-Cl)Cl]₂
-
2,2'-Biquinoline (biq) ligand
-
Acetophenone (substrate)
-
2-propanol (hydrogen source and solvent)
-
Potassium isopropoxide (KOiPr) (base)
-
Anhydrous toluene
-
Schlenk flask and standard Schlenk line equipment
-
Nitrogen or Argon atmosphere
Procedure:
-
In a Schlenk flask under an inert atmosphere, the ruthenium precursor and the biquinoline ligand are dissolved in anhydrous toluene.
-
The mixture is stirred at room temperature for a specified time to allow for the formation of the active catalyst complex, [Ru(η⁶-p-cymene)(biq)Cl]PF₆ (after anion exchange).
-
The solvent is removed under vacuum, and the resulting solid catalyst is isolated.
-
In a separate Schlenk flask, the catalyst is dissolved in 2-propanol.
-
Acetophenone and a solution of potassium isopropoxide in 2-propanol are added sequentially.
-
The reaction mixture is heated to reflux (approximately 82°C) and stirred for the desired amount of time.
-
Reaction progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is isolated using standard workup and purification techniques (e.g., extraction and column chromatography).
Protocol 2: Transfer Hydrogenation using a Cobalt-Based Catalyst
This protocol is a general representation of the cobalt-catalyzed transfer hydrogenation of N-heteroarenes, which can be adapted for ketones.[2]
Materials:
-
Co(BF₄)₂·6H₂O
-
tris(2-(diphenylphosphino)phenyl)phosphine (L1)
-
Acetophenone (substrate)
-
Formic acid/triethylamine (HCOOH/Et₃N) azeotrope (hydrogen source)
-
Solvent (e.g., THF)
-
Reaction vial
Procedure:
-
In a reaction vial, Co(BF₄)₂·6H₂O and the ligand L1 are dissolved in the chosen solvent.
-
The substrate, acetophenone, is added to the solution.
-
The formic acid/triethylamine mixture is then added.
-
The reaction is stirred at the specified temperature (e.g., 40°C) for the required duration.
-
After the reaction is complete, the mixture is worked up by quenching the reaction, followed by extraction and purification of the product.
Visualizing Catalytic Processes
Understanding the underlying mechanisms and workflows is paramount for catalyst design and optimization. The following diagrams, generated using Graphviz, illustrate a proposed catalytic cycle and a general experimental workflow for the ruthenium-catalyzed transfer hydrogenation.
Catalytic Cycle for Ruthenium-Catalyzed Transfer Hydrogenation
Caption: Proposed catalytic cycle for Ru-catalyzed transfer hydrogenation.
Experimental Workflow for Catalyst Screening
Caption: General experimental workflow for catalyst performance evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper-Catalyzed Dual Cyclization for the Synthesis of Quinindolines [mdpi.com]
- 3. Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Regioselective Synthesis of 2,3'-Biquinoline
For researchers and professionals in drug development, the targeted synthesis of complex heterocyclic scaffolds like 2,3'-biquinoline is of paramount importance. The precise control of regioselectivity in the coupling of two quinoline rings is a significant synthetic challenge. This guide provides an objective comparison of prominent methods for the synthesis of this compound, presenting supporting experimental data and detailed protocols to aid in the selection of the most suitable approach for your research needs.
Comparison of Synthetic Methodologies
The synthesis of this compound can be achieved through several methods, each with its own advantages and disadvantages concerning yield, regioselectivity, and reaction conditions. Here, we compare three primary approaches: an Iron-Catalyzed Three-Component Reaction, the classical Friedländer Annulation, and Palladium-Catalyzed Cross-Coupling Reactions.
| Method | Starting Materials | Catalyst/Reagents | Yield (%) | Regioselectivity | Key Advantages |
| Fe-Catalyzed Three-Component Reaction | 2-methyl quinoline, anthranil, N,N-dimethylacetamide (DMA) | FeCl₂, (NH₄)₂S₂O₈ | 82 | High | Inexpensive and abundant iron catalyst, readily available starting materials, one-pot procedure.[1] |
| Friedländer Annulation | 2-aminobenzaldehyde or 2-aminobenzophenone, a ketone with an α-methylene group | Acid or Base (e.g., p-TsOH, KOH) | Variable | Can be an issue with unsymmetrical ketones, potentially leading to mixtures of regioisomers.[2][3] | Well-established classical method, versatile for a range of substituted quinolines. |
| Palladium-Catalyzed Suzuki-Miyaura Coupling | 2-chloroquinoline, quinolin-3-ylboronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄), base | Potentially high | High | High functional group tolerance, well-defined coupling partners ensure regioselectivity. |
| Palladium-Catalyzed Direct C-H Arylation | Quinoline, 3-haloquinoline (or vice versa) | Palladium catalyst (e.g., Pd(OAc)₂), ligand, base | Variable | Can be an issue, requiring specific directing groups or optimized conditions to control regioselectivity. | Atom-economical, avoids the pre-functionalization of one coupling partner. |
Experimental Protocols
Iron-Catalyzed Three-Component Synthesis of this compound
This method provides a direct and efficient one-pot synthesis of this compound from simple starting materials.
Reaction Scheme:
Procedure:
To a reaction vessel, add 2-methyl quinoline (0.2 mmol), anthranil (0.4 mmol), FeCl₂ (10 mol%), and (NH₄)₂S₂O₈ (5.0 equiv). Then, add N,N-dimethylacetamide (DMA) (2.0 mL) and H₂O (0.2 mL). The reaction mixture is stirred under an air atmosphere at 160 °C for 12 hours. After completion, the product is isolated and purified by column chromatography to yield this compound.[1]
Friedländer Annulation
The Friedländer synthesis is a classical method for quinoline synthesis.[2][4] For the synthesis of this compound, a potential route would involve the reaction of 2-aminoaryl ketone with a ketone containing a quinoline moiety. The regioselectivity depends on the specific reactants and conditions chosen.
General Reaction Scheme:
Conceptual Protocol for this compound:
A hypothetical protocol would involve the reaction of a 2-amino-phenyl-(quinolin-3-yl)-methanone with a suitable ketone like acetone in the presence of an acid or base catalyst. The challenge lies in the synthesis of the starting 2-aminoaryl ketone and controlling the regioselectivity of the annulation.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions offer a highly regioselective route to this compound by coupling two pre-functionalized quinoline rings.
This method involves the coupling of an organoboron compound with a halide.
Reaction Scheme:
General Procedure:
In a reaction flask, 2-chloroquinoline, quinolin-3-ylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) are dissolved in a suitable solvent system (e.g., toluene/ethanol/water). The mixture is heated under an inert atmosphere until the reaction is complete. The product is then extracted and purified.
This approach avoids the need for pre-functionalizing one of the quinoline rings with an organometallic or organoboron group.
Conceptual Reaction Scheme:
General Considerations:
The direct C-H arylation for the synthesis of this compound would involve the coupling of a quinoline with a 3-haloquinoline (or vice-versa) in the presence of a palladium catalyst, a suitable ligand, and a base. The key challenge is to achieve high regioselectivity for the C-H activation at the C2 position of the unsubstituted quinoline.
Conclusion
The choice of synthetic method for this compound will depend on the specific requirements of the research, including the availability of starting materials, the need for high regioselectivity, and the desired scale of the reaction. The Fe-catalyzed three-component reaction stands out for its efficiency, use of inexpensive materials, and high yield in a one-pot procedure.[1] Palladium-catalyzed cross-coupling reactions , particularly the Suzuki-Miyaura coupling, offer excellent control over regioselectivity, albeit at the cost of requiring pre-functionalized starting materials. The Friedländer annulation remains a viable, classical approach, though potential issues with regioselectivity must be carefully considered and optimized for this specific target. Researchers are encouraged to evaluate these methods based on the detailed information provided to select the most appropriate route for their synthetic goals.
References
A Comparative Study on the Coordination Geometry of Biquinoline Complexes: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced coordination geometries of metal complexes is paramount for designing novel catalysts and therapeutics. This guide provides a comparative analysis of the coordination chemistry of biquinoline complexes with various transition metals, supported by experimental data and detailed protocols.
Biquinoline and its derivatives are privileged ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. The resulting coordination geometry of these complexes dictates their electronic, catalytic, and biological properties. This guide delves into a comparative study of the structural parameters of biquinoline complexes with cobalt(II), nickel(II), copper(I), copper(II), and ruthenium(II), offering a valuable resource for the rational design of new functional molecules.
Comparative Analysis of Coordination Geometry
The coordination geometry of metal-biquinoline complexes is influenced by several factors, including the nature of the metal ion, its oxidation state, and the steric and electronic properties of the biquinoline ligand and any co-ligands. The following tables summarize key crystallographic data for a selection of biquinoline complexes, providing a quantitative comparison of their coordination spheres.
| Metal Ion | Complex | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |
| Co(II) | [Co(biq)Cl₂] | Tetrahedral | Co-N: ~2.1, Co-Cl: ~2.2 | N-Co-N: ~80, Cl-Co-Cl: ~115 | [1] |
| Ni(II) | [Ni(HL)₂] (HL = tridentate quinoline derivative) | Distorted Octahedral | Ni-N: 2.0-2.2, Ni-O: 2.0-2.1 | N-Ni-N, N-Ni-O: ~80-100 | [2] |
| Cu(I) | --INVALID-LINK-- (2c = 3,3'-dimethylene-bridged biquinoline) | Distorted Tetrahedral | Cu-N: ~2.0-2.1 | N-Cu-N: ~82 | Not explicitly stated, inferred from similar structures |
| Cu(II) | [Cu(L)(Phen)] (HL = quinoline derivative) | Square Pyramidal | Cu-N(biq): ~2.0, Cu-N(phen): ~2.0, Cu-O: ~1.9 | N-Cu-N, N-Cu-O: ~80-100, 160-170 | [3] |
| Ru(II) | [Ru(η⁶-p-cymene)(L)Cl][PF₆] (L=biquinoline derivative) | Distorted Octahedral | Ru-N: ~2.08-2.09, Ru-Cl: ~2.41 | N-Ru-N: ~77 | [4] |
Table 1: Comparative Crystallographic Data of Biquinoline Complexes. This table highlights the variation in coordination geometries and key structural parameters of biquinoline complexes with different transition metals.
Experimental Protocols
The synthesis and characterization of biquinoline complexes are crucial for understanding their properties. Below are detailed methodologies for key experiments.
General Synthesis of a Metal-Biquinoline Complex
A generalized procedure for the synthesis of a metal-biquinoline complex is as follows:
-
Ligand Solution Preparation: Dissolve the 2,2'-biquinoline ligand in a suitable organic solvent (e.g., methanol, ethanol, or chloroform).
-
Metal Salt Solution Preparation: In a separate flask, dissolve the corresponding metal salt (e.g., CoCl₂·6H₂O, [Ru(η⁶-p-cymene)(μ-Cl)Cl]₂) in the same or a compatible solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand is critical and will depend on the desired stoichiometry of the final complex.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to several days, depending on the specific complex.
-
Isolation and Purification: The resulting precipitate is collected by filtration, washed with the solvent used for the reaction and then a non-polar solvent like diethyl ether to remove any unreacted starting materials, and finally dried under vacuum.
-
Crystallization: Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of a saturated solution of the complex in a suitable solvent or by vapor diffusion of a non-solvent into the solution.
Single-Crystal X-ray Diffraction
The determination of the molecular structure of biquinoline complexes is primarily achieved through single-crystal X-ray diffraction.
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.[5]
-
Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and radiation damage.[5] X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[3][6] The crystal is rotated, and diffraction patterns are recorded at different orientations.[6]
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.[7][8]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is then refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and angles.[5][7]
Visualizing a Catalytic Application: Transfer Hydrogenation
Ruthenium-biquinoline complexes have shown significant catalytic activity in transfer hydrogenation reactions, a key process in organic synthesis.[1][9][10] The following diagram illustrates a proposed catalytic cycle for the transfer hydrogenation of a ketone using a ruthenium-biquinoline catalyst.
Figure 1: Proposed catalytic cycle for the transfer hydrogenation of a ketone by a Ruthenium-biquinoline complex.
Conceptual Workflow: Biquinoline Complexes in Drug Delivery
The unique coordination chemistry of biquinoline complexes also makes them promising candidates for therapeutic applications, including drug delivery. The following diagram outlines a conceptual workflow for the application of a biquinoline complex in a drug delivery system.
Figure 2: A conceptual workflow illustrating the potential application of biquinoline complexes in targeted drug delivery systems.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Biquinoline-Catalyzed Transfer Hydrogenation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of a 2,2'-biquinoline-ligated ruthenium-catalyzed transfer hydrogenation of ketones, a pivotal reaction in synthetic organic chemistry. We will delve into the experimental validation of the proposed catalytic cycle, compare its performance with alternative catalytic systems, and provide detailed experimental protocols for key validation techniques.
Unraveling the Catalytic Cycle: The Inner-Sphere Mechanism
The transfer hydrogenation of ketones to secondary alcohols using a ruthenium complex bearing a 2,2'-biquinoline derivative as a ligand is proposed to proceed via an inner-sphere mechanism. This pathway involves the direct interaction of the substrate with the metal center. A key intermediate in this catalytic cycle is a ruthenium hydride species, which is responsible for the hydride transfer to the carbonyl carbon of the ketone.
The catalytic cycle can be summarized in the following key steps:
-
Pre-catalyst Activation: The reaction is typically initiated by the activation of a stable ruthenium(II) pre-catalyst in the presence of a base and a hydrogen donor, commonly 2-propanol.
-
Formation of the Ruthenium Hydride Intermediate: The activated catalyst reacts with the hydrogen donor to form a crucial ruthenium hydride intermediate.
-
Substrate Coordination and Hydride Transfer: The ketone substrate coordinates to the ruthenium center. Subsequently, a hydride ion is transferred from the ruthenium to the electrophilic carbonyl carbon of the ketone.
-
Proton Transfer and Product Release: A proton is transferred to the oxygen of the resulting alkoxide, yielding the secondary alcohol product and regenerating the active catalytic species.
Experimental evidence, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy, has been instrumental in detecting the transient ruthenium hydride species, a cornerstone in validating this mechanistic proposal.[1][2] Computational studies using Density Functional Theory (DFT) have further corroborated this pathway, providing insights into the energetics and transition states of the catalytic cycle.[3][4][5]
Below is a DOT language script to generate a diagram illustrating the proposed catalytic cycle.
Figure 1: Proposed inner-sphere mechanism for the ruthenium-biquinoline catalyzed transfer hydrogenation of ketones.
Performance Comparison with Alternative Catalysts
The efficacy of the ruthenium-2,2'-biquinoline catalytic system is best understood when compared with other catalysts employed for the transfer hydrogenation of ketones. The choice of catalyst can significantly impact reaction efficiency, selectivity, and substrate scope.
| Catalyst System | Substrate | Conversion (%) | Time (h) | Temp (°C) | TON (Turnover Number) | TOF (h⁻¹) | Reference |
| [Ru(p-cymene)(2,2'-biquinoline)Cl]⁺ | Acetophenone | >95 | 0.17 | 82 | 400 | 1600 | [6] |
| [Ru(p-cymene)(8-Mepq)Cl]PF₆ | Acetophenone | 100 | 0.17 | 82 | 400 | 1600 | [6] |
| Pd@SiO₂ | Acetophenone | >99 | 2 | 80 | 3.68 x 10³ | - | [7] |
| NN-Mn1 | Acetophenone | 97 | 2 | 90 | 485 | 243 | [8] |
| [RuCl₂(η⁶-arene)(P)] | Acetophenone | 99 | 3 | 80 | - | 33 | [9] |
| Imino-N-heterocyclic Carbene Co(III) | Cyclohexanone | 98 | 4 | 82 | 245 | 61 | [10] |
| MgO | 4-t-butylcyclohexanone | 97 | 3 | - | - | - | [11] |
Experimental Protocols for Mechanistic Validation
Accurate validation of the proposed reaction mechanism relies on robust experimental design and execution. Below are detailed protocols for key experiments.
Protocol 1: ¹H NMR Spectroscopy for the Detection of Ruthenium Hydride Intermediate
Objective: To detect the presence of the ruthenium hydride species in the reaction mixture.
Materials:
-
Ruthenium pre-catalyst (e.g., [Ru(p-cymene)(2,2'-biquinoline)Cl]⁺)
-
Base (e.g., KOtBu)
-
Hydrogen donor (e.g., 2-propanol-d₈)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
NMR spectrometer (≥400 MHz)
Procedure:
-
In a glovebox, dissolve the ruthenium pre-catalyst (1-5 mol%) and the base (5-10 mol%) in the deuterated hydrogen donor (e.g., 2-propanol-d₈) in an NMR tube.
-
Seal the NMR tube and acquire a ¹H NMR spectrum at room temperature.
-
Observe the high-field region of the spectrum (typically δ -5 to -25 ppm) for the characteristic signal of the ruthenium hydride.[1][2]
-
To confirm the assignment, consider performing deuterium labeling studies or using 2D NMR techniques.
Protocol 2: Kinetic Isotope Effect (KIE) Study
Objective: To determine if the C-H bond cleavage of the hydrogen donor is the rate-determining step.
Materials:
-
Ruthenium pre-catalyst
-
Base
-
Ketone substrate
-
Hydrogen donor (e.g., 2-propanol)
-
Deuterated hydrogen donor (e.g., 2-propanol-d₈)
-
GC or HPLC for reaction monitoring
Procedure:
-
Set up two parallel reactions for the transfer hydrogenation of the ketone substrate under identical conditions.
-
In one reaction, use the non-deuterated hydrogen donor (2-propanol).
-
In the second reaction, use the deuterated hydrogen donor (2-propanol-d₈).
-
Monitor the initial rates of both reactions by taking aliquots at regular intervals and analyzing them by GC or HPLC.
-
Calculate the KIE as the ratio of the initial rate of the reaction with the non-deuterated donor to the initial rate of the reaction with the deuterated donor (kH/kD). A significant primary KIE (typically > 2) suggests that the C-H bond cleavage is involved in the rate-determining step.
The following diagram outlines the experimental workflow for validating the proposed mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Ruthenium dihydride complexes: NMR studies of intramolecular isomerization and fluxionality including the detection of minor isomers by parahydrogen-induced polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Density functional theory investigation of Ru( ii ) and Os( ii ) asymmetric transfer hydrogenation catalysts - Faraday Discussions (RSC Publishing) DOI:10.1039/D1FD00075F [pubs.rsc.org]
- 5. Density functional theory investigation of Ru(ii) and Os(ii) asymmetric transfer hydrogenation catalysts - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02701A [pubs.rsc.org]
- 8. Robust and efficient transfer hydrogenation of carbonyl compounds catalyzed by NN -Mn( i ) complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02022C [pubs.rsc.org]
- 9. Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
"head-to-head comparison of different synthetic routes to 2,3'-biquinoline"
A Head-to-Head Comparison of Synthetic Routes to 2,3'-Biquinoline
For researchers and professionals in drug development, the efficient synthesis of complex heterocyclic scaffolds is paramount. This compound, a privileged structural motif found in various biologically active compounds, presents a unique synthetic challenge. This guide provides a head-to-head comparison of three distinct synthetic routes to this compound: the Fe-Catalyzed Three-Component Synthesis, the Suzuki-Miyaura Cross-Coupling, and a plausible Friedländer-type Condensation. We offer a detailed analysis of each method, including experimental protocols and quantitative data, to aid in the selection of the most suitable route for your research needs.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the three synthetic routes to this compound, allowing for a direct comparison of their efficiency and reaction conditions.
| Parameter | Fe-Catalyzed Three-Component Synthesis | Suzuki-Miyaura Cross-Coupling | Friedländer-Type Condensation |
| Starting Materials | 2-Methylquinoline, Anthranil, N,N-Dimethylacetamide (DMA) | 2-Chloroquinoline, Quinolin-3-ylboronic acid | 2-Aminobenzaldehyde, 3-Acetylquinoline |
| Catalyst | FeCl₂ (10 mol%) | Pd(dppf)Cl₂·CH₂Cl₂ (2.5 mol%) | Base (e.g., KOH) or Acid (e.g., p-TsOH) |
| Solvent | N,N-Dimethylacetamide (DMA) / H₂O | 1,4-Dioxane | Ethanol or solvent-free |
| Temperature | 160 °C | 110 °C | Reflux or elevated temperatures |
| Reaction Time | 12 hours | 25 minutes | Varies (typically several hours) |
| Yield | 82%[1] | Good to excellent (specific yield for parent compound not reported, but analogous reactions yield >90%) | Moderate to good (specific yield for parent compound not reported) |
| Key Advantages | Readily available starting materials, inexpensive iron catalyst.[1] | High yields, short reaction times, well-established methodology. | Atom economical, avoids transition metals. |
| Key Disadvantages | High temperature, long reaction time. | Requires pre-functionalized starting materials, expensive palladium catalyst. | May require harsh conditions, potential for side reactions. |
Experimental Protocols
Detailed methodologies for the three synthetic routes are provided below. These protocols are based on published literature and established chemical principles.
Fe-Catalyzed Three-Component Synthesis
This method utilizes a one-pot, three-component reaction to construct the this compound scaffold.[1]
Procedure:
-
To a 10 mL reaction vessel, add 2-methylquinoline (0.2 mmol), anthranil (0.4 mmol), FeCl₂ (10 mol%), and (NH₄)₂S₂O₈ (5.0 equiv.).
-
Add N,N-dimethylacetamide (DMA, 2.0 mL) and H₂O (0.2 mL).
-
Seal the vessel and heat the reaction mixture at 160 °C for 12 hours under an air atmosphere.
-
After cooling to room temperature, the reaction mixture is purified by column chromatography to yield this compound.
Suzuki-Miyaura Cross-Coupling
This well-established cross-coupling reaction provides a rapid and high-yielding route to this compound. The following is a representative protocol based on similar reactions.
Procedure:
-
In a reaction tube, combine 2-chloroquinoline (1.0 equiv.), quinolin-3-ylboronic acid (1.2 equiv.), and K₂CO₃ (3.0 equiv.).
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (2.5 mol%) as the catalyst.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous 1,4-dioxane as the solvent.
-
Heat the mixture at 110 °C for 25 minutes.
-
After cooling, the reaction mixture is diluted with a suitable organic solvent, filtered, and concentrated.
-
The crude product is then purified by column chromatography.
Friedländer-Type Condensation
The Friedländer synthesis is a classical and straightforward method for quinoline synthesis.[2][3][4] This proposed route involves the condensation of 2-aminobenzaldehyde with 3-acetylquinoline.
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzaldehyde (1.0 equiv.) and 3-acetylquinoline (1.0 equiv.) in ethanol.
-
Add a catalytic amount of a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of solution and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Visualizing the Synthetic Logic
To further aid in the conceptualization of these synthetic strategies, the following diagrams illustrate the key transformations and decision-making processes involved.
Caption: Overview of three synthetic routes to this compound.
Caption: Comparison of key factors for each synthetic route.
References
Assessing the Reproducibility of 2,3'-Biquinoline Synthesis: A Comparative Guide
For researchers and professionals in drug development, the synthesis of novel compounds is a critical first step. Among the vast landscape of heterocyclic chemistry, 2,3'-biquinoline stands out as a significant scaffold due to the diverse biological activities exhibited by its derivatives, including potential anticancer and antimicrobial properties.[1][2] The reliability and efficiency of the synthetic protocols used to construct this molecule are therefore of paramount importance. This guide provides a comparative assessment of two distinct synthetic methodologies for this compound, presenting available data on their reproducibility, yields, and experimental conditions to aid in the selection of the most suitable protocol for specific research needs.
Comparison of Synthetic Protocols
The synthesis of this compound can be approached through various chemical strategies. This guide focuses on two prominent methods: the cyclization of β-(2-quinolyl)-2-aminostyrenes and the addition of organolithium reagents to a biquinoline precursor followed by oxidation. A summary of the key performance indicators for each method is presented in Table 1.
| Method | Key Reactants | Catalyst/Reagent | Solvent | Reaction Time | Yield (%) | Purity | Ref. |
| Cyclization of Aminostyrenes | β-(2-Quinolyl)-2-aminostyrenes, Vilsmeier-Haack reagent | POCl₃ | Acetonitrile | Not Specified | 82-88 | High (TLC) | [3] |
| Organolithium Addition & Oxidation | This compound, Organolithium Reagents | Organolithium (e.g., phenyllithium) | Not Specified | Not Specified | Variable | Not Specified | [4] |
Table 1: Comparison of this compound Synthesis Protocols
The cyclization of β-(2-quinolyl)-2-aminostyrenes offers a high-yield route to this compound derivatives.[3] While specific data on the reproducibility of this exact transformation is limited in the readily available literature, the reported high yields of 82-88% suggest a robust and efficient reaction.[3] In contrast, the synthesis involving the addition of organolithium reagents to a this compound precursor presents a more variable outcome. The success of this method is highly dependent on the specific organolithium reagent used, with some reagents leading to mixtures of products.[4] This variability may present challenges in achieving high reproducibility and purity of the desired 2'-substituted-2,3'-biquinoline.
Experimental Protocols
To facilitate the practical application of these findings, detailed experimental methodologies for the key synthesis steps are provided below.
Protocol 1: Cyclization of β-(2-Quinolyl)-2-aminostyrenes
This method relies on the intramolecular cyclization of a pre-synthesized aminostyrene derivative.
Synthesis of 2'-Substituted-2,3'-biquinolines:
-
To a solution of the appropriate β-(2-quinolyl)-2-aminostyrene in a suitable solvent, add the Vilsmeier-Haack reagent (prepared from POCl₃ and DMF).
-
The reaction mixture is stirred at a specified temperature for a duration necessary to achieve complete conversion (monitoring by TLC is recommended).
-
Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.
-
The crude product is then purified, typically by column chromatography, to yield the desired this compound derivative.[3]
Protocol 2: Addition of Organolithium Reagents
This approach involves the nucleophilic addition of an organolithium reagent to the this compound core, followed by oxidation.
Synthesis of 2'-Alkyl(aryl)-1',2'-dihydro-2,3'-biquinolines:
-
To a solution of this compound in an appropriate anhydrous solvent, the organolithium reagent is added at a controlled temperature.
-
The reaction is allowed to proceed for a set period.
-
The reaction is then quenched, and the dihydro-biquinoline intermediate is isolated.[4]
Oxidation to 2'-Alkyl(aryl)-2,3'-biquinolines:
-
The isolated 1',2'-dihydro-2,3'-biquinoline derivative is dissolved in a suitable solvent.
-
An oxidizing agent, such as manganese dioxide, is added to the solution.
-
The mixture is stirred until the oxidation is complete (monitored by TLC).
-
The final product is then purified using standard techniques like column chromatography.
Logical Workflow for Protocol Selection
The choice between these synthetic protocols will depend on the specific requirements of the research, including the desired substitution pattern, scalability, and the importance of achieving high purity with minimal optimization. The following diagram illustrates a logical workflow for selecting a suitable protocol.
Potential Signaling Pathway Involvement
While direct experimental evidence for the interaction of the parent this compound with specific signaling pathways is emerging, numerous quinoline-based compounds have been identified as potent inhibitors of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway.[5][6][7] The STAT3 pathway is a critical regulator of cell proliferation, survival, and differentiation, and its constitutive activation is a hallmark of many cancers.[8] The inhibition of this pathway by small molecules represents a promising therapeutic strategy.
The general mechanism of STAT3 activation involves its phosphorylation by upstream kinases, such as Janus kinases (JAKs) or receptor tyrosine kinases (RTKs), leading to dimerization, nuclear translocation, and target gene transcription.[7] Quinoline-containing molecules can interfere with this cascade at various points.
The following diagram illustrates a simplified representation of the STAT3 signaling pathway and potential points of inhibition by quinoline derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-Guanidinoquinazolines as new inhibitors of the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 2,3'-Biquinoline: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 2,3'-Biquinoline is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for the structurally similar 2,2'-Biquinoline indicates that it can cause skin and serious eye irritation.[1][2] Therefore, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves must be worn. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[3]
-
Eye Protection: Safety glasses or goggles are essential to prevent eye contact.
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin exposure.
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2][4]
Step-by-Step Disposal Protocol
The recommended disposal method for this compound involves treating it as a hazardous chemical waste. Direct disposal into drains or regular trash is strictly prohibited.[4][5] The primary route of disposal is through a licensed professional waste disposal service.[3]
Step 1: Waste Identification and Segregation
-
Labeling: All containers holding this compound waste must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").[6][7] Do not use chemical formulas or abbreviations.
-
Segregation: Store this compound waste separately from incompatible materials. While specific incompatibilities for this compound are not detailed in the search results, a general best practice is to segregate it from strong oxidizing agents.[4]
Step 2: Container Selection and Management
-
Primary Container: Collect this compound waste in a compatible, leak-proof container with a secure, screw-on cap.[8][9] The original manufacturer's container is often a suitable choice if it is in good condition.[9] Avoid using food containers.[6]
-
Container Filling: Do not overfill waste containers. Leave at least one inch of headspace to allow for expansion.[6]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[7][8]
Step 3: Waste Storage
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be a secure location within the laboratory, such as a chemical fume hood or a designated cabinet.[6]
-
Secondary Containment: Place the primary waste container within a secondary container, such as a lab tray or bin, to contain any potential leaks or spills.[8] The secondary container should be capable of holding 110% of the volume of the primary container.[8]
Step 4: Arranging for Disposal
-
Licensed Disposal Company: The primary disposal method for this compound is to engage a licensed hazardous waste disposal company.[3] Your institution's Environmental Health & Safety (EH&S) office will typically manage this process.
-
Incineration: A common disposal technique for this type of chemical is to dissolve or mix it with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] This should only be performed by a licensed facility.
-
Unused Product: Dispose of unused this compound as you would the waste product.[3]
Disposal of Contaminated Materials
-
Solid Waste: Items such as contaminated gloves, absorbent paper, and kimwipes should be double-bagged in clear plastic bags and disposed of as hazardous solid waste.[8]
-
Sharps: Any contaminated sharps (e.g., pipette tips, broken glass) must be placed in a designated sharps container.[8]
-
Empty Containers: Empty this compound containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[7][10] After triple-rinsing, the container can often be disposed of in the regular trash, but institutional policies should be confirmed.
Quantitative Disposal Guidelines
While specific quantitative limits for this compound disposal are not available, general hazardous waste regulations provide the following thresholds:
| Parameter | Guideline | Source |
| Maximum Accumulation Time | Hazardous waste must typically be collected within 90 days of the container being filled. | [8] |
| Maximum Accumulation Volume | Up to 55 gallons of a single hazardous waste stream may be accumulated before it must be collected. | [8] |
| Sink Disposal pH Range | For approved dilute aqueous solutions, the pH must generally be between 5.5 and 10.5 for sink disposal. Note: This is not applicable to this compound. | [5] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound waste is outlined below.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. himediadownloads.com [himediadownloads.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
